L-692585
説明
the 2(R)-hydroxypropyl derivative of L-692429; a non-peptidyl growth hormone secretagogue; structure given in first source
Structure
3D Structure
特性
IUPAC Name |
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBCFPXLXOLPIZ-JIPXPUAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432124 | |
| Record name | L-692,585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145455-35-2 | |
| Record name | L-692,585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-692,585: A Technical Guide to its Mechanism of Action as a Growth Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-692,585 is a potent, non-peptidyl small molecule that acts as an agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its action mimics the endogenous ligand ghrelin, leading to a robust release of growth hormone (GH) from the anterior pituitary. This document provides an in-depth technical overview of the mechanism of action of L-692,585, compiling key quantitative data, detailing the experimental protocols used for its characterization, and visualizing the associated signaling pathways and experimental workflows.
Core Mechanism of Action
L-692,585 exerts its primary effect by binding to and activating the GHS-R1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary gland and the hypothalamus.[1] Unlike growth hormone-releasing hormone (GHRH), L-692,585 acts on a distinct receptor, initiating a unique intracellular signaling cascade that culminates in the secretion of growth hormone.[2] It has been demonstrated that the central nervous system is critical for the in vivo activity of L-692,585.
The binding of L-692,585 to GHS-R1a triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of calcium from intracellular stores, leading to an initial transient increase in cytosolic calcium concentration.[2] This is followed by an influx of extracellular calcium through L-type calcium channels, resulting in a sustained elevation of intracellular calcium.[2] Evidence also suggests the involvement of the adenylate cyclase-cAMP pathway in the downstream signaling of L-692,585.[2] The elevated intracellular calcium levels are a critical trigger for the fusion of GH-containing secretory vesicles with the plasma membrane, leading to the release of growth hormone.
Quantitative Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of L-692,585.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| L-692,585 | GHS-R1a | 0.8[3][4] |
Table 2: In Vitro Efficacy - Growth Hormone Release
| Compound | System | Concentration Range | Effect |
| L-692,585 | Isolated porcine somatotropes | 0.01-10 µM | Dose-dependent increase in GH release[3] |
| L-692,585 | Isolated porcine somatotropes | 100 nM | Significant increase in the number and size of plaques (indicating GH secretion)[3] |
Table 3: In Vivo Efficacy - Plasma Growth Hormone Levels in Beagles
| Dose (mg/kg, i.v.) | Peak GH Concentration (ng/mL) | Fold Increase vs. Saline |
| 0.005 | 32.5 ± 7.0 | 4.3[2] |
| 0.02 | 49.4 ± 10.6 | 7[2] |
| 0.10 | 134.3 ± 29.0 | 21[2] |
Data presented as mean ± S.E.M.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of L-692,585 are provided below. It is important to note that while these protocols are based on established methodologies, specific parameters may require optimization for individual laboratory settings.
Radioligand Binding Assay for GHS-R1a
This protocol outlines a general procedure for determining the binding affinity of L-692,585 to the GHS-R1a receptor.
Objective: To determine the inhibitory constant (Ki) of L-692,585 for the GHS-R1a receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes expressing GHS-R1a
-
Radiolabeled ligand (e.g., 125I-labeled ghrelin or a suitable GHS-R1a antagonist)
-
L-692,585
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of L-692,585 in binding buffer.
-
In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of a non-radiolabeled ligand (for non-specific binding), or a dilution of L-692,585.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of L-692,585 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the L-692,585 concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Imaging in Pituitary Cells
This protocol describes a general method for measuring changes in intracellular calcium concentration in pituitary cells in response to L-692,585 using a fluorescent calcium indicator such as Fura-2 AM.
Objective: To visualize and quantify the effect of L-692,585 on intracellular calcium levels in somatotropes.
Materials:
-
Isolated primary pituitary cells or a suitable pituitary cell line
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
L-692,585
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)
-
Perfusion system
Procedure:
-
Plate the pituitary cells on glass coverslips and culture overnight.
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in a physiological buffer.
-
Incubate the cells with the Fura-2 AM loading solution in the dark at room temperature or 37°C for 30-60 minutes.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with buffer and record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Introduce L-692,585 into the perfusion solution at the desired concentration.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates an increase in intracellular calcium.
-
At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high and low calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute calcium concentrations.
Reverse Hemolytic Plaque Assay (RHPA) for Growth Hormone Secretion
This protocol provides a general framework for the RHPA to identify and quantify GH secretion from individual pituitary cells.
Objective: To assess the effect of L-692,585 on the number of GH-secreting cells and the relative amount of GH secreted per cell.
Materials:
-
Isolated primary pituitary cells
-
Poly-L-lysine coated slides or chambers
-
Protein A-coated red blood cells (e.g., sheep red blood cells)
-
Anti-GH antibody (specific to the species of the pituitary cells)
-
L-692,585
-
Complement (e.g., guinea pig serum)
-
Culture medium
Procedure:
-
Disperse pituitary cells and attach them as a monolayer to poly-L-lysine coated slides.
-
Add a suspension of protein A-coated red blood cells to the pituitary cell monolayer.
-
Add the anti-GH antibody to the chamber.
-
Add the desired concentration of L-692,585 or vehicle control to the culture medium.
-
Incubate the chambers at 37°C for a defined period (e.g., 2-4 hours) to allow for GH secretion.
-
During this incubation, secreted GH will bind to the anti-GH antibody, and this complex will bind to the protein A on the surface of the red blood cells surrounding the secreting somatotrope.
-
Add complement to the chamber. The complement will lyse the red blood cells that have the GH-antibody complex on their surface, creating a clear zone (plaque) around the GH-secreting cell.
-
Fix the cells and visualize the plaques under a microscope.
-
Quantify the results by counting the number of plaque-forming cells (PFCs) and measuring the area of the plaques. An increase in the number and size of plaques indicates an increase in GH secretion.
Visualizations
Signaling Pathway of L-692,585 in Pituitary Somatotropes
References
- 1. Analysis of prolactin and growth hormone production in the MtT/F4 transplantable pituitary tumor by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
L-692,585: An In-Depth Technical Guide on its Ghrelin Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptide agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] As a small molecule mimetic of the endogenous ligand ghrelin, L-692,585 has been instrumental in elucidating the physiological roles of the ghrelin system, particularly in the regulation of growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the pharmacological activity of L-692,585, detailing its binding affinity, in vitro and in vivo functional activity, and the underlying signaling mechanisms. The information is presented to support further research and drug development efforts targeting the ghrelin receptor.
Core Compound and Receptor Characteristics
| Parameter | Value | Reference |
| Compound Name | L-692,585 | N/A |
| Target Receptor | Ghrelin Receptor (GHS-R1a) | [1] |
| Compound Type | Non-peptide agonist | [1] |
| CAS Number | 145455-35-2 | |
| Molecular Formula | C₃₂H₃₇N₇O₃ | |
| Molecular Weight | 567.69 g/mol |
Quantitative Data Summary
Binding Affinity
L-692,585 exhibits high affinity for the GHS-R1a.
| Ligand | Receptor | Assay Type | Kᵢ (nM) | Reference |
| L-692,585 | Ghrelin Receptor (GHS-R1a) | Radioligand Binding Assay | 0.8 | [1] |
In Vitro Functional Activity
Studies on isolated porcine pituitary cells (somatotropes) have demonstrated that L-692,585 directly stimulates GH release. This action is mediated by an increase in intracellular calcium concentrations.[2][3][4][5] While a specific EC₅₀ for GH release or calcium mobilization is not explicitly stated in the primary literature, the available data indicates a dose-dependent effect.
| Assay | Cell Type | Parameter Measured | Key Findings | Reference |
| GH Release Assay | Isolated Porcine Somatotropes | Growth Hormone Secretion | Significantly increased the percentage of plaque-forming cells (indicating GH release) at 100 nM. | [2][5] |
| Calcium Imaging | Isolated Porcine Somatotropes | Intracellular Calcium ([Ca²⁺]i) | A 10 µM application resulted in a significant increase in [Ca²⁺]i. The response is characterized by an initial peak followed by a sustained plateau. | [2][3][4] |
In Vivo Functional Activity
Intravenous administration of L-692,585 in beagles has been shown to be a potent stimulator of GH release. The effect is dose-dependent and demonstrates greater potency than the synthetic peptide GHRP-6.
| Species | Administration Route | Dose (mg/kg) | Peak Plasma GH Increase (fold vs. saline) | Total GH Release | Reference |
| Beagle | Intravenous | 0.005 | 4.3 | Dose-dependent increase | N/A |
| Beagle | Intravenous | 0.02 | 7 | Dose-dependent increase | N/A |
| Beagle | Intravenous | 0.10 | 21 | Dose-dependent increase | N/A |
| Comparison | |||||
| L-692,585 vs. GHRP-6 | Beagle | Intravenous | N/A | 2- to 2.5-fold more potent than GHRP-6 | [1] |
Signaling Pathways
L-692,585, upon binding to the GHS-R1a, activates downstream signaling cascades that lead to the release of growth hormone. The primary mechanism involves the activation of Gαq/11 proteins, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium. This is followed by an influx of extracellular calcium through L-type calcium channels, resulting in a sustained elevation of intracellular calcium, which is a critical step for GH secretion. Additionally, evidence suggests the involvement of the adenylate cyclase-cAMP pathway in the action of L-692,585.[2][3]
References
- 1. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
L-692,585: A Technical Overview of its Growth Hormone Secretagogue Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptidyl small molecule that acts as a growth hormone secretagogue (GHS). It functions as a full agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). This document provides a comprehensive technical guide to the core properties of L-692,585, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Properties and Mechanism of Action
L-692,585 stimulates the release of growth hormone (GH) from the pituitary gland by acting directly on somatotropes. Its mechanism is distinct from that of the endogenous Growth Hormone-Releasing Hormone (GHRH).[1][2] L-692,585 binds to the GHS-R1a, a G-protein coupled receptor, initiating a downstream signaling cascade that results in GH secretion.[3][4][5]
The binding of L-692,585 to its receptor triggers the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][2] This leads to the mobilization of intracellular calcium ([Ca2+]i) from internal stores, causing an initial transient increase in cytosolic calcium.[1][2][6] This is followed by an influx of extracellular calcium through L-type calcium channels, resulting in a sustained plateau phase of elevated intracellular calcium.[1][2] The rise in intracellular calcium is a critical step for the exocytosis of GH-containing secretory granules.
Furthermore, the signaling pathway of L-692,585 also involves the adenylate cyclase-cAMP system.[1][2] Inhibition of adenylate cyclase has been shown to block the stimulatory effects of L-692,585 on intracellular calcium transients.[1][7] Electrophysiological studies suggest that peptidomimetic secretagogues like L-692,585 may also act by blocking K+ currents in somatotropes, leading to depolarization and enhanced Ca2+ entry through voltage-gated channels.[7]
L-692,585 has been shown to synergize strongly with GHRH in stimulating GH release.[8] While GHRH primarily acts through the cAMP pathway, the combined action of both secretagogues on different signaling pathways leads to a potentiated response.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for L-692,585 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of L-692,585
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Binding Affinity (Ki) | 0.8 nM | Ghrelin Receptor (GHS-R1a) | [3][4][5] |
| EC50 for GH Release | 3 nM | Rat Pituitary Cells | [9] |
| Increase in [Ca2+]i | 68 ± 2 nM | Isolated Porcine Somatotropes (at 10 µM) | [2] |
Table 2: In Vivo Efficacy of L-692,585
| Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Dogs | 0.005 mg/kg | Intravenous (single dose) | 4.3-fold increase in peak GH concentrations | [4] |
| Dogs | 0.02 mg/kg | Intravenous (single dose) | 7-fold increase in peak GH concentrations | [4] |
| Dogs | 0.10 mg/kg | Intravenous (single dose) | 21-fold increase in peak GH concentrations | [4] |
| Dogs | 0.01 mg/kg | Intravenous (daily for 14 days) | Sustained increase in peak plasma GH (42-50 ng/ml), no desensitization | [10] |
| Dogs | 0.10 mg/kg | Intravenous (daily for 14 days) | Sustained increase in peak plasma GH (64-100 ng/ml), no desensitization, transient increase in IGF-1 | [10] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of L-692,585 and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of L-692,585 in pituitary somatotropes.
Caption: Generalized experimental workflows for studying L-692,585.
Detailed Experimental Protocols
In Vitro Study: GH Release and Intracellular Calcium in Porcine Somatotropes
This protocol is based on methodologies described in studies investigating the mechanism of action of L-692,585 on isolated pituitary cells.[2]
1. Cell Isolation and Culture:
-
Anterior pituitary glands are obtained from pigs.
-
The tissue is minced and enzymatically dissociated using collagenase and pancreatin (B1164899) to obtain a single-cell suspension.
-
The cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics for 48-72 hours before experimentation.
2. Measurement of Intracellular Calcium ([Ca2+]i):
-
Cultured pituitary cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
The cells are then perfused with a balanced salt solution.
-
L-692,585 is added to the perfusion medium at various concentrations (e.g., 0.01-10 µM).[4]
-
Changes in intracellular calcium are monitored using a fluorescence imaging system, with the ratio of fluorescence at two different excitation wavelengths used to calculate the [Ca2+]i.
3. Reverse Hemolytic Plaque Assay (RHPA) for GH Release:
-
Pituitary cells are co-cultured with protein A-coated ovine red blood cells in the presence of a specific anti-GH antiserum.
-
The cells are treated with L-692,585 (e.g., 100 nM).[4]
-
GH secreted from individual somatotropes binds to the antiserum, and in the presence of complement, this leads to the lysis of the surrounding red blood cells, forming a "plaque".
-
The number and size of these plaques are quantified to determine the percentage of GH-secreting cells and the relative amount of GH secreted per cell.
In Vivo Study: GH Response in a Canine Model
This protocol is derived from studies evaluating the in vivo efficacy and safety of L-692,585.[10]
1. Animal Model and Housing:
-
Beagle dogs are used as the animal model.
-
Animals are housed in a controlled environment with a regular light-dark cycle and access to food and water.
-
Catheters are implanted for stress-free blood sampling and drug administration.
2. Drug Administration:
-
L-692,585 is dissolved in a sterile vehicle (e.g., saline).
-
The drug is administered intravenously at various doses (e.g., 0.01 mg/kg, 0.10 mg/kg).
-
For repeated administration studies, the drug is given once daily for a specified period (e.g., 14 days).
3. Blood Sampling and Hormone Analysis:
-
Blood samples are collected at regular intervals before and after drug administration (e.g., -30, -15, 0, 15, 30, 45, 60, 90, 120, 180, and 360 minutes post-dose).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma GH concentrations are determined using a specific radioimmunoassay (RIA).
-
Other hormones such as IGF-1, cortisol, and prolactin may also be measured to assess the selectivity of the drug's effect.
Conclusion
L-692,585 is a well-characterized growth hormone secretagogue with high potency and a distinct mechanism of action mediated through the GHS-R1a. Its ability to stimulate robust GH release, both alone and in synergy with GHRH, has made it a valuable tool for research into the regulation of GH secretion. The data and protocols presented in this guide provide a solid foundation for further investigation and development of novel therapeutic agents targeting the ghrelin receptor system.
References
- 1. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ghrelin Receptor (GHSR) | DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Consistent GH responses to repeated injection of GH-releasing hexapeptide (GHRP-6) and the non-peptide GH secretagogue, L-692,585 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of L-692,585
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-692,585 is a potent, non-peptidyl agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G-protein coupled receptor endogenously activated by the hormone ghrelin.[1][2][3] Its primary pharmacological effect is the robust stimulation of growth hormone (GH) release from the anterior pituitary.[4][5][6] This document provides a comprehensive overview of the intracellular signaling cascades initiated by the binding of L-692,585 to GHS-R1a. It details the key molecular players, pathways, and their interactions, supported by quantitative data and detailed experimental methodologies. The signaling network involves promiscuous G-protein coupling, leading to the activation of multiple downstream effector systems, including the canonical Phospholipase C (PLC) pathway, intracellular calcium mobilization, Protein Kinase C (PKC) activation, and modulation of the adenylyl cyclase/cAMP and MAP kinase pathways. Understanding these intricate pathways is crucial for the development of novel therapeutics targeting the ghrelin/GHS-R1a system.
L-692,585 and the Growth Hormone Secretagogue Receptor 1a (GHS-R1a)
L-692,585 acts as a synthetic agonist for the GHS-R1a. The binding of L-692,585 to this receptor is the initiating event for all subsequent downstream signaling.
Binding Affinity of L-692,585 to GHS-R1a
L-692,585 exhibits high affinity for the GHS-R1a, as demonstrated by radioligand binding assays. This high affinity underlies its potency as a growth hormone secretagogue.
Table 1: Binding Affinity of L-692,585
| Compound | Receptor | Ki (nM) | Assay Type | Reference(s) |
| L-692,585 | GHS-R1a | 0.8 | Radioligand Binding Assay | [1][2][3] |
Core Signaling Pathways Activated by L-692,585
Upon binding of L-692,585, GHS-R1a undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G-proteins. GHS-R1a is known for its promiscuous coupling to several G-protein subtypes, primarily Gαq/11, but also potentially Gαs and Gαi/o, leading to a complex and branched signaling network.[3][4][7]
Gαq/11-Mediated Phospholipase C (PLC) Activation
The canonical and most well-documented pathway initiated by L-692,585 is the activation of the Gαq/11 family of G-proteins.[1][7][8] This leads to the activation of Phospholipase C (PLC), a key effector enzyme.
-
Mechanism: Activated Gαq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]
IP3-Mediated Intracellular Calcium Mobilization
The generation of IP3 leads to a rapid increase in the concentration of intracellular free calcium ([Ca2+]i), a critical event for GH release.
-
Mechanism: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated Ca2+ channels. This binding triggers the release of stored Ca2+ into the cytosol.[4] Studies have shown that the initial peak in [Ca2+]i is due to this release from internal stores, while a sustained plateau phase is maintained by the influx of extracellular Ca2+ through L-type calcium channels.[4][6]
Table 2: Effect of L-692,585 on Intracellular Calcium Concentration in Porcine Somatotropes
| Treatment (10 µM) | Baseline [Ca2+]i (nM) | Peak [Ca2+]i (nM) | Change in [Ca2+]i (nM) | Reference(s) |
| L-692,585 | Not specified | Not specified | 68 ± 2 | [4][6] |
DAG-Mediated Protein Kinase C (PKC) Activation
The other second messenger produced from PIP2 hydrolysis, DAG, activates Protein Kinase C (PKC).
-
Mechanism: DAG, in conjunction with Ca2+, recruits conventional and novel PKC isoforms to the plasma membrane and activates them. Activated PKC then phosphorylates a variety of substrate proteins on serine and threonine residues, modulating their activity and contributing to the cellular response, including GH secretion.[1]
Involvement of the Adenylyl Cyclase/cAMP Pathway
Evidence suggests a role for the adenylyl cyclase/cAMP pathway in the mechanism of action of L-692,585. The stimulatory effects of L-692,585 on [Ca2+]i transients are blocked by the adenylyl cyclase inhibitor SQ-22536.[4] This indicates that the cAMP pathway is involved, though the exact mechanism of its activation by L-692,585 and its interplay with the PLC pathway require further elucidation. GHS-R1a has been shown to couple to Gαs and Gαi/o, which would respectively stimulate or inhibit adenylyl cyclase and cAMP production.[3][9] It is plausible that crosstalk exists where activation of Protein Kinase A (PKA) by cAMP could sensitize the IP3 receptor, enhancing calcium release.[9]
MAP Kinase (ERK1/2) Pathway Activation
Activation of GHS-R1a also leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is generally associated with longer-term cellular responses such as gene expression and cell differentiation.
-
Mechanism: The activation of ERK1/2 by GHS-R1a agonists has been shown to be dependent on the PLC/PKC axis. Specifically, novel PKC isoforms, such as PKCε, are implicated in this process.[4] This activation appears to be independent of receptor internalization, tyrosine kinases, or the PI3K pathway.[4] Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, influencing gene expression related to somatotrope function and GH synthesis.
Physiological Outcome: Growth Hormone Secretion
The convergence of these signaling pathways ultimately leads to the primary physiological response to L-692,585: the secretion of growth hormone from somatotropes in the anterior pituitary.
Table 3: In Vitro and In Vivo Effects of L-692,585 on Growth Hormone Release
| Parameter | Control | L-692,585 | Fold Change | Species/Model | Reference(s) |
| Plaque-Forming Cells (%) | 24 ± 3 | 40 ± 6 | ~1.7 | Porcine Pituitary Cells | [4][10] |
| Mean Plaque Area (µm²) | 1892 ± 177 | 3641 ± 189 | ~1.9 | Porcine Pituitary Cells | [4][10] |
| Peak Plasma GH (ng/mL) | 6.1 ± 1.3 | 32.5 ± 7.0 (at 0.005 mg/kg) | 4.3 | Beagle (in vivo) | [5] |
| Peak Plasma GH (ng/mL) | 6.1 ± 1.3 | 49.4 ± 10.6 (at 0.02 mg/kg) | 7.0 | Beagle (in vivo) | [5] |
| Peak Plasma GH (ng/mL) | 6.1 ± 1.3 | 134.3 ± 29.0 (at 0.10 mg/kg) | 21.0 | Beagle (in vivo) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of L-692,585 downstream signaling.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of [Ca2+]i in response to L-692,585 stimulation using the ratiometric fluorescent indicator Fura-2 AM.
-
Materials:
-
Primary pituitary cells or a suitable cell line (e.g., GH3).
-
Glass coverslips coated with an appropriate extracellular matrix (e.g., poly-L-lysine).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM (cell permeant) stock solution (e.g., 1 mg/mL in DMSO).
-
Pluronic F-127.
-
Recording buffer (e.g., HEPES-buffered saline).
-
L-692,585 stock solution.
-
Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation filters, 510 nm emission filter).
-
-
Procedure:
-
Cell Preparation: Seed dissociated pituitary cells onto sterile coverslips in a culture dish and allow them to adhere overnight.
-
Dye Loading: a. Prepare a loading solution of 1 µg/mL Fura-2 AM in recording buffer. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.[9][10] b. Wash the cells once with recording buffer. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[11] d. Wash the cells twice with recording buffer to remove extracellular dye. e. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[11]
-
Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with recording buffer. c. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. d. Introduce L-692,585 into the perfusion buffer at the desired concentration. e. Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for individual cells over time. b. An increase in this ratio corresponds to an increase in intracellular calcium concentration. c. The ratio can be calibrated to absolute [Ca2+]i values using ionophores like ionomycin (B1663694) in the presence of known high and low calcium concentrations.[11][12]
-
Reverse Hemolytic Plaque Assay (RHPA) for Growth Hormone Secretion
This assay allows for the detection and quantification of hormone secretion from individual cells.
-
Materials:
-
Dissociated anterior pituitary cells.
-
Protein A-coated ovine red blood cells (oRBCs).
-
Specific anti-growth hormone (GH) antiserum.
-
Guinea pig complement.
-
Poly-L-lysine-coated Cunningham chambers or slides.
-
L-692,585.
-
-
Procedure:
-
Chamber Preparation: Attach a monolayer of pituitary cells and protein A-coated oRBCs to the floor of a poly-L-lysine-coated chamber.[5][6]
-
Incubation: Add the GH antiserum and the test substance (L-692,585 or vehicle control) to the chamber. Incubate for a defined period (e.g., 3 hours).[13]
-
Plaque Formation: During incubation, GH secreted by somatotropes binds to the antiserum. This complex then binds to Protein A on the surface of the surrounding oRBCs.
-
Lysis: Add complement to the chamber. The complement cascade is activated by the antibody-antigen complexes on the oRBCs, leading to their lysis. This creates a clear zone, or "plaque," around each GH-secreting cell.[5]
-
Analysis: a. Fix the cells and visualize the plaques using a light microscope. b. Quantify the response by counting the percentage of plaque-forming cells (PFCs) and measuring the area of each plaque, which correlates with the amount of hormone secreted.[13]
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of PLC activation.
-
Materials:
-
Cells expressing GHS-R1a (e.g., transfected HEK293 cells).
-
Assay buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[14]
-
L-692,585.
-
A commercial IP-One HTRF® assay kit or similar.
-
-
Procedure:
-
Cell Seeding: Plate GHS-R1a expressing cells in a suitable microplate (e.g., 96-well or 384-well).
-
Stimulation: a. Replace the culture medium with stimulation buffer containing LiCl. b. Add L-692,585 at various concentrations to the wells. c. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[15]
-
Detection: a. Lyse the cells and add the detection reagents as per the manufacturer's protocol (typically an IP1-d2 conjugate and a Europium cryptate-labeled anti-IP1 antibody). b. Incubate to allow for competitive binding.
-
Measurement: Read the plate on an HTRF®-compatible reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Calculate the concentration of IP1 produced using a standard curve and determine the EC50 for L-692,585.
-
Conclusion
L-692,585 potently stimulates growth hormone release by activating a complex network of downstream signaling pathways upon binding to the GHS-R1a receptor. The primary and best-characterized cascade involves Gαq/11 coupling, leading to PLC activation, IP3-mediated calcium release, and DAG-dependent PKC activation. Furthermore, evidence points to the involvement of the adenylyl cyclase/cAMP and MAPK/ERK pathways, highlighting the pleiotropic signaling capacity of the GHS-R1a receptor. A thorough understanding of these interconnected pathways is essential for elucidating the full spectrum of physiological effects of L-692,585 and for the rational design of future therapeutics targeting this system. The data and protocols presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ghs-r1a.com [ghs-r1a.com]
- 5. Multispecies ERK1/ERK2 (Total/Phospho) InstantOne™ ELISA Kit (85-86013-11) - Invitrogen [thermofisher.com]
- 6. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new class of receptors: Lipids regulate mammalian Gsα-stimulated adenylyl cyclase activities via their membrane anchors [elifesciences.org]
- 9. karger.com [karger.com]
- 10. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vibrodissociation method for isolation of defined nephron segments from human and rodent kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
The G-Protein Coupled Receptor Agonist L-692,585: A Technical Guide to its Effects on Pituitary Somatotropes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of L-692,585, a non-peptidyl growth hormone (GH) secretagogue, on pituitary somatotropes. L-692,585 acts as a potent agonist for the ghrelin receptor (GHS-R1a), stimulating the release of growth hormone through a complex signaling cascade involving intracellular calcium mobilization and the activation of key enzymatic pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling mechanisms.
Core Mechanism of Action
L-692,585 stimulates growth hormone release from porcine pituitary somatotropes by activating the ghrelin receptor. This activation initiates a biphasic increase in intracellular calcium concentration ([Ca²⁺]i). The initial, transient peak in [Ca²⁺]i is primarily due to the mobilization of calcium from internal stores, while the subsequent sustained plateau phase is dependent on the influx of extracellular calcium through L-type calcium channels.[1][2][3] This elevation in intracellular calcium is a critical trigger for the exocytosis of growth hormone-containing granules.
The signaling cascade initiated by L-692,585 involves the activation of both the adenylate cyclase and phospholipase C (PLC) pathways.[1][2][3] Inhibition of either of these pathways has been shown to block the stimulatory effects of L-692,585 on intracellular calcium, indicating their essential roles in mediating its action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of L-692,585 on porcine pituitary somatotropes.
| Parameter | Vehicle (Control) | 10 µM L-692,585 | Fold Change | Reference |
| Increase in Intracellular Calcium ([Ca²⁺]i) | - | 68 ± 2 nM | - | [1][2] |
| Percentage of Plaque-Forming Cells | 24 ± 3% | 40 ± 6% | 1.67 | [1][2][3] |
| Mean Plaque Area (µm²) | 1892 ± 177 | 3641 ± 189 | 1.92 | [1][2][3] |
Table 1: Effect of L-692,585 on Intracellular Calcium and Growth Hormone Release. Data are presented as mean ± S.E.M.
| Condition | Effect on L-692,585-induced [Ca²⁺]i Increase | Reference |
| Nifedipine (L-type calcium channel blocker) | Significantly decreased the initial peak | [1][2][3] |
| Removal of extracellular calcium | Significantly decreased the initial peak | [1][2][3] |
| Nifedipine + Removal of extracellular calcium | Abolished the plateau phase | [1][2][3] |
| SQ-22536 (Adenylate cyclase inhibitor) | Blocked the stimulatory effect | [1][2][3] |
| U73122 (Phospholipase C inhibitor) | Blocked the stimulatory effect | [1][2][3] |
Table 2: Effect of Various Inhibitors on L-692,585-Induced Intracellular Calcium Increase.
Experimental Protocols
Isolation and Culture of Porcine Pituitary Cells
Primary cultures of porcine anterior pituitary cells are established from newborn pigs (1-8 days old).[4] The pituitary glands are removed and collected in a cold, sterile Earle's Balanced Salt Solution (EBSS). The anterior pituitaries are then enzymatically dispersed to obtain a single-cell suspension. These cells are then cultured for use in subsequent assays.
Calcium Imaging
Intracellular calcium concentrations are measured using the ratiometric fluorescent indicator Fura-2 AM.
-
Dye Loading: Cultured pituitary cells are incubated with Fura-2 AM (typically 1 µg/ml) in a recording buffer for a specified time (e.g., 30 minutes) at room temperature to allow the dye to enter the cells.[5]
-
Washing: After loading, cells are washed with the recording buffer to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells.[5]
-
Imaging Setup: The coverslip with the loaded cells is mounted on an imaging chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Data Acquisition: Cells are alternately excited at 340 nm and 380 nm, and the emission at 505 nm is recorded. The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[5]
Reverse Hemolytic Plaque Assay (RHPA) for Growth Hormone
This assay is used to identify and quantify GH secretion from individual somatotropes.
-
Chamber Preparation: A monolayer of pituitary cells and protein A-coupled ovine erythrocytes is prepared in a Cunningham chamber.[6]
-
Incubation: The chamber is incubated with a specific antiserum against growth hormone. GH secreted by the somatotropes binds to the antiserum, which in turn binds to the protein A on the erythrocytes.
-
Complement Addition: The addition of complement leads to the lysis of the erythrocytes surrounding the GH-secreting cells, forming a clear "plaque".[7][8]
-
Analysis: The number of plaque-forming cells and the area of each plaque are quantified using microscopy and image analysis software. The plaque area is proportional to the amount of GH secreted.
Cell Perifusion
This technique allows for the dynamic study of hormone release from pituitary cells in response to various stimuli.
-
System Setup: Dispersed pituitary cells are placed in a column with a supportive matrix (e.g., Bio-Gel beads).[9] The column is part of a perifusion system that allows for a continuous flow of medium over the cells.
-
Stimulation: Test substances, such as L-692,585 and its inhibitors, are introduced into the perifusion medium in a controlled, often pulsatile, manner.[10]
-
Fraction Collection: The effluent from the column is collected in fractions over time.
-
Hormone Assay: The concentration of GH in each fraction is determined using a specific radioimmunoassay (RIA) or ELISA.
Signaling Pathways and Experimental Workflows
Figure 1: Signaling pathway of L-692,585 in pituitary somatotropes.
Figure 2: General experimental workflow for studying L-692,585 effects.
References
- 1. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Making sure you're not a bot! [iastatedigitalpress.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. Reverse hemolytic plaque assays: versatility in the study of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reverse hemolytic plaque assay for microscopic visualization of growth hormone release from individual cells: evidence for somatotrope heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
L-692,585 and Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-692,585 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its activation of GHS-R1a initiates a cascade of intracellular signaling events, a key component of which is the mobilization of intracellular calcium ([Ca2+]i). This technical guide provides an in-depth overview of the mechanisms by which L-692,585 modulates intracellular calcium, summarizing key quantitative data, detailing experimental protocols used in its study, and visualizing the associated signaling pathways.
Core Mechanism of Action
L-692,585 acts as a synthetic mimic of ghrelin, the endogenous ligand for GHS-R1a. Upon binding to this G-protein coupled receptor, primarily located on somatotropes in the anterior pituitary gland, it stimulates the release of growth hormone (GH).[1][2][3] A critical step in this process is the rapid and transient increase in [Ca2+]i.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of L-692,585.
Table 1: Receptor Binding and Agonist Potency
| Parameter | Value | Species/Cell Type | Reference |
| Ki (GHS-R1a) | 0.8 nM | Not Specified | [2][3][5] |
Table 2: Effects on Intracellular Calcium and Growth Hormone Release
| Parameter | Condition | Result | Cell Type | Reference |
| Increase in [Ca2+]i | 10 µM L-692,585 (2 min) | 68 ± 2 nM (P < 0.01) | Isolated porcine somatotropes | [1][4][6] |
| Increase in [Ca2+]i | 10 µM hGHRH (2 min) | 53 ± 1 nM (P < 0.01) | Isolated porcine somatotropes | [1][4][6] |
| GH Release | 0.01-10 µM L-692,585 (2 min) | Dose-dependent increase | Isolated porcine somatotropes | [2] |
| Plaque-forming cells (%) | 100 nM L-692,585 (3 h) | 40 ± 6% (vs. 24 ± 3% control; P < 0.05) | Dispersed porcine anterior pituitary cells | [1][4] |
| Mean plaque area (µm2) | 100 nM L-692,585 (3 h) | 3641 ± 189 (vs. 1892 ± 177 control; P < 0.01) | Dispersed porcine anterior pituitary cells | [1][4] |
Table 3: In Vivo Effects on Plasma Growth Hormone
| Dose (intravenous) | Effect on Peak Plasma GH | Species | Reference |
| 0.005 mg/kg | 4.3-fold increase | Beagle | [2] |
| 0.02 mg/kg | 7-fold increase | Beagle | [2] |
| 0.10 mg/kg | 21-fold increase | Beagle | [2] |
Signaling Pathways
The binding of L-692,585 to the GHS-R1a initiates a dual signaling cascade involving both the adenylate cyclase and phospholipase C pathways, ultimately leading to intracellular calcium mobilization and GH release.
GHS-R1a Activation and Downstream Signaling
Caption: Signaling pathway of L-692,585-induced calcium mobilization.
The stimulation of GHS-R1a by L-692,585 leads to the activation of Gαq/11 proteins, which in turn activates Phospholipase C (PLC).[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[8] Concurrently, GHS-R1a activation also stimulates the adenylate cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP).[1][4] This increase in cAMP activates Protein Kinase A (PKA), which can phosphorylate and open L-type calcium channels in the plasma membrane, resulting in an influx of extracellular calcium.[1]
Biphasic Calcium Response
The intracellular calcium response to L-692,585 is characterized by a biphasic pattern.[1][4]
Caption: The two phases of L-692,585-induced calcium response.
The initial, rapid increase in [Ca2+]i is primarily due to the release of calcium from intracellular stores, a process that can be blocked by PLC inhibitors like U73122.[1][4] This is followed by a sustained, lower-level plateau of elevated [Ca2+]i, which is dependent on the influx of extracellular calcium through L-type calcium channels and can be attenuated by channel blockers such as nifedipine (B1678770) or the removal of extracellular calcium.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of L-692,585 on intracellular calcium mobilization.
Cell Preparation and Culture
-
Isolation: Pituitaries are collected and enzymatically dispersed using trypsin or a similar protease to obtain a single-cell suspension.
-
Culture: Cells are plated on coverslips coated with an appropriate extracellular matrix component (e.g., poly-L-lysine) and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed within 2-4 days of culture.[1][4]
Measurement of Intracellular Calcium ([Ca2+]i)
-
Method: Fura-2 acetoxymethyl (AM) ester-based microfluorometry.[9]
-
Protocol:
-
Cultured cells on coverslips are loaded with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in a balanced salt solution (e.g., Krebs-Ringer buffer) containing 2 mM CaCl2.
-
After loading, the cells are washed to remove extracellular dye and allowed to de-esterify for at least 30 minutes.
-
The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence is captured at 510 nm using a sensitive camera.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the [Ca2+]i.
-
A baseline [Ca2+]i is established before perfusion with L-692,585 at the desired concentration.
-
Changes in the F340/F380 ratio over time are recorded to monitor the dynamics of the calcium response.
-
Calibration of the fluorescence signal to absolute [Ca2+]i values can be performed using ionomycin (B1663694) in the presence of high and low calcium concentrations.
-
Reverse Hemolytic Plaque Assay (RHPA) for GH Secretion
-
Principle: This assay identifies individual hormone-secreting cells and quantifies the amount of hormone released.
-
Protocol:
-
A suspension of protein A-coated ovine erythrocytes is prepared.
-
The dispersed pituitary cells are mixed with the protein A-coated erythrocytes and infused into a poly-L-lysine-coated slide chamber.
-
The cells are allowed to attach and form a monolayer.
-
The chamber is then incubated with a specific primary antibody against GH for a defined period (e.g., 3 hours) in the presence of L-692,585 or a vehicle control.
-
During this incubation, GH secreted by the somatotropes binds to the primary antibody, which in turn binds to the protein A on the surrounding erythrocytes.
-
A source of complement is then added to the chamber. The complement cascade is activated by the antigen-antibody complexes on the erythrocyte surface, leading to the lysis of the erythrocytes surrounding the GH-secreting cells, forming a clear "plaque".
-
The plaques are visualized and quantified by microscopy. The percentage of plaque-forming cells (PFCs) and the mean plaque area (MPA) are determined as measures of the number of secreting cells and the relative amount of hormone secreted per cell, respectively.[1][4]
-
Caption: Workflow for the Reverse Hemolytic Plaque Assay.
Conclusion
L-692,585 is a powerful tool for studying the GHS-R1a signaling pathway. Its ability to robustly and reliably induce intracellular calcium mobilization makes it a valuable compound for investigating the intricate mechanisms of GH secretion. A thorough understanding of its biphasic calcium signature and the underlying signaling pathways, as detailed in this guide, is essential for researchers in endocrinology, neuropharmacology, and drug development. The experimental protocols outlined provide a solid foundation for the continued investigation of this and other GHS-R1a agonists.
References
- 1. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Deletion of Gαq/11 or Gαs Proteins in Gonadotropes Differentially Affects Gonadotropin Production and Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular calcium mobilization in response to the activation of human wild-type and chimeric gonadotropin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-692,585 Binding Affinity to GHS-R1a: A Technical Guide
This technical guide provides an in-depth analysis of the binding affinity of the non-peptide agonist L-692,585 to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This document is intended for researchers, scientists, and drug development professionals working on the ghrelin system.
The GHS-R1a is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating growth hormone secretion, appetite, and energy homeostasis.[1][2] Its endogenous ligand is ghrelin, a peptide hormone that requires a unique O-acyl modification for its activity.[3][4] L-692,585 is a potent synthetic mimetic that activates the receptor despite being structurally distinct from ghrelin.[5]
Binding Affinity Data
L-692,585 demonstrates high-affinity binding to the GHS-R1a receptor. The binding affinity is typically determined through competitive radioligand binding assays. The key quantitative metrics, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Compound | Radioligand | Receptor Source | Parameter | Value (nM) | Reference |
| L-692,585 | Not Specified | GHS-R1a | Ki | 0.8 | [6][7][8][9] |
| L-692,585 (GHS-25) | [³⁵S]MK-0677 | Human GHS-R1a | IC50 | 5.6 | [5] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) for L-692,585 at the GHS-R1a is typically achieved via a competitive radioligand binding assay. This involves measuring the ability of the unlabeled compound (L-692,585) to displace a specific radiolabeled ligand (e.g., [¹²⁵I]ghrelin) from the receptor.[10][11]
1. Membrane Preparation:
-
Source: Tissues or cultured cells expressing GHS-R1a are used.
-
Homogenization: Cells are washed and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[12]
-
Centrifugation: The homogenate undergoes a low-speed spin to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[12]
-
Washing & Storage: The membrane pellet is washed and resuspended in fresh buffer, then centrifuged again. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[12] Protein concentration is determined using a standard assay like the BCA assay.[12]
2. Competitive Binding Assay:
-
Assay Setup: The assay is typically performed in 96-well plates.[12]
-
Incubation Mixture: Each well contains the prepared cell membranes (50-120 µg protein for tissue), a fixed concentration of radioligand (e.g., [¹²⁵I]ghrelin), and varying concentrations of the unlabeled competitor compound, L-692,585.[10][12]
-
Incubation Conditions: The plates are incubated, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the free (unbound) radioligand.[10][12][13]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Counting: After drying, scintillation fluid is added to the filters, and the radioactivity trapped on them is quantified using a scintillation counter.[12]
4. Data Analysis:
-
Specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor (L-692,585) concentration. A non-linear regression analysis is used to determine the IC50 value.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
References
- 1. ghs-r1a.com [ghs-r1a.com]
- 2. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spring8.or.jp [spring8.or.jp]
- 5. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 7. abmole.com [abmole.com]
- 8. L-692,585 | Ghrelin Receptor Agonists: R&D Systems [rndsystems.com]
- 9. L-692,585 | CAS:145455-35-2 | Potent, non-peptide ghrelin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Assay: In vitro binding affinity against human type 1a growth hormone secretagogue receptor (hGHS-R1a), using [125I]ghrelin as radioligand. (CHEMBL69... - ChEMBL [ebi.ac.uk]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the In Vivo Effects of L-692,585 on Hormone Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-692,585 is a potent, non-peptidyl small molecule that acts as an agonist for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2][3] This technical guide provides a comprehensive overview of the in vivo effects of L-692,585 on key hormone levels, based on published preclinical studies. It details the compound's mechanism of action, presents quantitative data from dose-response and repeated administration studies, and outlines the experimental protocols used in this research. The information is intended to serve as a foundational resource for professionals in pharmacology and drug development.
Mechanism of Action
L-692,585 exerts its primary effect by binding to and activating the GHS-R1a.[1] This receptor is expressed in both the pituitary gland and the hypothalamus, indicating a dual mechanism for stimulating Growth Hormone (GH) release.[4][5]
-
Pituitary Action: L-692,585 acts directly on somatotrope cells in the anterior pituitary.[1][6] Activation of GHS-R1a initiates intracellular signaling cascades involving phospholipase C (PLC) and adenylate cyclase.[6][7][8] This leads to the generation of inositol (B14025) triphosphate (IP3) and cyclic AMP (cAMP), which subsequently trigger the release of calcium from internal stores and promote calcium influx through L-type channels.[6][8] The resulting increase in intracellular calcium is a direct trigger for the secretion of GH.[6][8]
-
Hypothalamic Action: The compound also activates GHS-R1a on neurons in the arcuate nucleus of the hypothalamus.[4] This stimulates the release of Growth Hormone-Releasing Hormone (GHRH), which in turn travels to the pituitary to further promote GH secretion.[4][5]
The following diagram illustrates the intracellular signaling pathway initiated by L-692,585 in a pituitary somatotrope.
Quantitative Data on In Vivo Hormone Levels
Studies in beagles provide the most comprehensive quantitative data on the in vivo hormonal effects of L-692,585 following intravenous administration. The results are summarized below.
A dose-ranging study demonstrated that L-692,585 produces a potent, dose-dependent, and rapid increase in serum GH levels.[9][10] The peak GH concentrations were observed within 5 to 15 minutes of administration, returning to near-baseline levels by 90 minutes.[9][10] While cortisol levels also showed a dose-dependent increase, the magnitude was modest compared to the robust GH response.[9][10] No significant alterations were observed in other measured hormones.[10]
| Dose (mg/kg) | Mean Peak GH (ng/mL) | Fold Increase vs. Control | Notes on Other Hormones |
| Saline Control | 6.1 ± 1.3 | - | Baseline |
| 0.005 | 32.5 ± 7.0 | 4.3-fold | Modest, transient increases in Cortisol and ACTH.[10] |
| 0.020 | 49.4 ± 10.6 | 7.0-fold | Prolactin, Insulin, and Thyroxine levels were unaltered.[10] |
| 0.100 | 134.3 ± 29.0 | 21.0-fold | |
| Data sourced from Jacks et al. (1994) in beagles.[9][10] |
To assess the potential for desensitization, L-692,585 was administered daily for 14 consecutive days. The study found no evidence of tachyphylaxis; the GH response remained robust and dose-dependent on days 1, 8, and 15.[9][10] Repeated administration led to a sustained increase in IGF-1 levels, a downstream mediator of GH action.[10] The effects on other hormones remained modest and transient.[10]
| Dose (mg/kg/day) | Mean Peak GH Range (ng/mL) over 15 Days | IGF-1 Levels | Notes on Other Hormones |
| 0 (Saline) | Baseline | Unchanged | Baseline |
| 0.01 | 42 - 50 | Increased 6 hours post-dosing on sampling days.[10] | Mean ACTH and cortisol levels were modestly and transiently elevated.[10] |
| 0.10 | 64 - 100 | Increased 6 hours post-dosing on sampling days.[10] | Prolactin, insulin, and thyroxine levels remained unaltered.[10] |
| Data sourced from Jacks et al. (1994) in beagles.[9][10] |
Experimental Protocols
The quantitative data presented were derived from well-controlled preclinical studies. The general workflow and specific methodologies are detailed below.
-
Objective: To evaluate the dose-response relationship of a single intravenous administration of L-692,585 on plasma hormone concentrations.
-
Animal Model: A balanced group of eight beagle dogs was used.[9]
-
Drug Administration: Animals received a single intravenous injection of L-692,585 at doses of 0.005, 0.02, and 0.10 mg/kg, or a saline vehicle control.[9][10]
-
Blood Sampling: Blood samples were collected at predetermined intervals before and after drug administration to capture the full pharmacokinetic and pharmacodynamic profile. Key time points for peak GH levels were 5 and 15 minutes post-dose.[9][10]
-
Hormone Analysis: Serum or plasma was separated and analyzed for concentrations of Growth Hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine, likely using validated radioimmunoassay (RIA) or equivalent methods.[9]
-
Objective: To determine the effects of repeated daily administration of L-692,585 on hormone levels and to assess for receptor desensitization.
-
Animal Model: Six beagle dogs were used for this study arm.[10]
-
Drug Administration: L-692,585 was administered once daily via intravenous injection at doses of 0.01 or 0.10 mg/kg for 14 consecutive days. A control group received saline.[9][10]
-
Blood Sampling: Comprehensive blood profiles were collected on Day 1, Day 8, and Day 15 to monitor changes over time. Samples for IGF-1 analysis were specifically taken 6 hours after dosing on these days.[10]
-
Hormone Analysis: The same panel of hormones as in the single-dose study was analyzed to ensure consistency and allow for direct comparison.[9]
Conclusion
In vivo studies conclusively demonstrate that L-692,585 is a potent and effective Growth Hormone secretagogue. Its administration leads to a significant, dose-dependent, and acute increase in circulating GH levels without causing desensitization upon repeated daily dosing.[9][10] This sustained GH release effectively increases downstream IGF-1 levels.[10] The effects of L-692,585 are highly specific to the GH axis, with only modest and transient impacts on the hypothalamic-pituitary-adrenal (HPA) axis (ACTH and cortisol) and no significant alterations in prolactin, insulin, or thyroxine levels.[10] These characteristics underscore its potential as a selective tool for modulating the GH/IGF-1 axis in research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ghrelin Stimulation of Growth Hormone-Releasing Hormone Neurons Is Direct in the Arcuate Nucleus | PLOS One [journals.plos.org]
- 6. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
L-692,585 and the Regulation of Pulsatile Growth Hormone Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-692,585, a potent, non-peptidyl growth hormone secretagogue, and its role in the regulation of pulsatile growth hormone (GH) release. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
L-692,585 is a small molecule that acts as a potent agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Unlike endogenous growth hormone-releasing hormone (GHRH), L-692,585 and other synthetic secretagogues represent a distinct class of compounds that stimulate GH secretion from the pituitary gland.[2] Their ability to be administered orally and their potent GH-releasing activity have made them significant subjects of research in the context of diagnosing and treating GH deficiency and other related conditions.[2] This guide explores the fundamental actions of L-692,585 on the pulsatile nature of GH secretion, a critical physiological process for normal growth and metabolism.
Mechanism of Action
L-692,585 exerts its effects by binding to and activating the GHS-R1a, a G protein-coupled receptor predominantly expressed in the hypothalamus and the anterior pituitary gland.[3] This binding initiates a cascade of intracellular signaling events that ultimately lead to the release of GH from somatotroph cells.[4]
Pituitary Action
At the pituitary level, L-692,585 directly stimulates somatotrophs to release GH.[1] The activation of GHS-R1a by L-692,585 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[4][6] This initial calcium spike is often followed by a sustained plateau phase, which is dependent on the influx of extracellular calcium through L-type calcium channels.[4] The elevated intracellular calcium is a primary trigger for the fusion of GH-containing secretory vesicles with the plasma membrane and the subsequent exocytosis of GH.[4]
Hypothalamic Action
In addition to its direct pituitary effects, L-692,585 also acts on the hypothalamus to influence GH release.[7] It can stimulate the release of GHRH from arcuate nucleus neurons, which then travels to the pituitary to further potentiate GH secretion.[7] This dual mechanism of action, both at the pituitary and hypothalamic levels, contributes to the robust GH-releasing properties of L-692,585.
Quantitative Data on L-692,585's Effect on GH Release
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of L-692,585.
Table 1: In Vitro Potency and Efficacy of L-692,585
| Parameter | Value | Species/Cell Type | Reference |
| Binding Affinity (Ki) | 0.8 nM | GHS-R1a | [1] |
| GH Release | Dose-dependent (0.01-10 µM) | Isolated porcine somatotropes | [1][8] |
| Increase in Intracellular Ca2+ ([Ca2+]i) | 68 ± 2 nM (at 10 µM) | Isolated porcine somatotropes | [4] |
| Increase in Plaque-Forming Cells | 24 ± 3% to 40 ± 6% | Isolated porcine somatotropes | [4] |
| Increase in Mean Plaque Area | 1892 ± 177 µm² to 3641 ± 189 µm² | Isolated porcine somatotropes | [4] |
Table 2: In Vivo Effects of L-692,585 on Pulsatile GH Release in Beagles
| Dose (mg/kg, i.v.) | Peak GH Concentration (ng/mL) | Fold Increase vs. Saline | Reference |
| Saline Control | 6.1 ± 1.3 | - | [9] |
| 0.005 | 32.5 ± 7.0 | 4.3 | [9] |
| 0.02 | 49.4 ± 10.6 | 7.0 | [9] |
| 0.10 | 134.3 ± 29.0 | 21.0 | [9] |
Note: Peak GH levels were observed 5 to 15 minutes after administration, returning to near baseline by 90 minutes. Repeated daily administration for 14 days showed no evidence of desensitization.[9]
Experimental Protocols
Isolated Porcine Somatotrope Preparation and Culture
-
Tissue Collection: Anterior pituitary glands are obtained from pigs immediately after slaughter and transported in a sterile, chilled buffer.
-
Cell Dissociation: The glands are minced and subjected to enzymatic digestion, typically using trypsin and DNase, to obtain a single-cell suspension.
-
Somatotrope Enrichment: Somatotropes can be enriched using density gradient centrifugation or other cell separation techniques.
-
Cell Culture: The isolated cells are plated on appropriate culture dishes (e.g., glass coverslips for imaging) and maintained in a suitable culture medium supplemented with serum and antibiotics for a period to allow for recovery and attachment.
Reverse Hemolytic Plaque Assay (RHPA) for GH Release
-
Cell Preparation: Isolated pituitary cells are co-cultured with protein A-coated sheep red blood cells in a Cunningham chamber.
-
Secretagogue Treatment: The cells are incubated with L-692,585 at various concentrations.
-
Antibody Incubation: A specific anti-GH antibody is added to the chamber. GH secreted by the somatotropes binds to the protein A on the red blood cells via the antibody.
-
Complement Addition: Complement is added, which lyses the red blood cells that have formed an antibody-antigen complex, creating a clear "plaque" around the GH-secreting cell.
-
Data Analysis: The number of plaque-forming cells and the area of each plaque are quantified using microscopy and image analysis software. The plaque area is proportional to the amount of GH secreted.
Intracellular Calcium Imaging
-
Dye Loading: Cultured pituitary cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.
-
Perfusion and Stimulation: The cells are placed on a microscope stage equipped with a perfusion system. A baseline fluorescence is established, after which L-692,585 is introduced into the perfusion medium.
-
Fluorescence Measurement: The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence is measured. This ratio is proportional to the intracellular calcium concentration.
-
Data Analysis: The change in the fluorescence ratio over time is used to quantify the dynamics of the intracellular calcium response to L-692,585.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.
Caption: Signaling pathway of L-692,585 in pituitary somatotropes.
Caption: Experimental workflow for the Reverse Hemolytic Plaque Assay (RHPA).
Synergism with GHRH
The GH-releasing effects of L-692,585 are synergistic with those of GHRH. This synergy is believed to occur because the two secretagogues utilize different intracellular signaling pathways that converge to amplify the GH release signal. While L-692,585 primarily signals through the PLC/IP3/Ca2+ pathway, GHRH activates the adenylyl cyclase/cAMP/PKA pathway.[4] The combined activation of both pathways leads to a more robust and sustained release of GH than either agent can achieve alone. This synergistic relationship is important for the maximal efficacy of GH secretagogues in vivo, as their action is dependent on an intact GHRH signaling system.
Conclusion
L-692,585 is a potent non-peptidyl GH secretagogue that effectively stimulates pulsatile GH release through direct action on the pituitary and indirect action via the hypothalamus. Its mechanism involves the activation of the GHS-R1a and the subsequent mobilization of intracellular calcium. Preclinical studies have provided robust quantitative data on its dose-dependent effects and have established detailed experimental protocols for its investigation. The synergistic interaction with GHRH further underscores the complex and multifaceted regulation of GH secretion. For researchers and drug development professionals, a thorough understanding of the mechanisms and properties of compounds like L-692,585 is crucial for the development of novel therapies for growth-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally active growth hormone secretagogues: state of the art and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium regulates PLC and IP3 R-mediated calcium signaling in invasive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. L-692585 | GHS-R1a Agonist | MCE [medchemexpress.cn]
- 9. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of L-692,585: A Nonpeptidyl Growth Hormone Secretagogue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-692,585 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its discovery marked a significant advancement in the development of small-molecule mimetics of the endogenous peptide hormone ghrelin. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-692,585. It details its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolism, and drug discovery.
Introduction
The regulation of growth hormone (GH) secretion is a complex process primarily controlled by the interplay of two hypothalamic hormones: the stimulatory growth hormone-releasing hormone (GHRH) and the inhibitory somatostatin. The discovery of a class of synthetic, small-molecule compounds known as growth hormone secretagogues (GHSs) revealed a novel pathway for stimulating GH release. These compounds act on the GHS-R1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.
L-692,585 emerged as a highly potent and selective non-peptidyl GHS-R1a agonist.[1][2][3][4] Unlike its peptide-based predecessors, L-692,585 offered the potential for improved pharmacokinetic properties and oral bioavailability. This guide will delve into the technical details of its pharmacological profile and the methodologies used to elucidate its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3-[[(2R)-2-Hydroxypropyl]amino]-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benzazepin-3-yl]-butanamide | |
| Molecular Formula | C₃₂H₃₇N₇O₃ | [2][4] |
| Molecular Weight | 567.68 g/mol | [2][4] |
| CAS Number | 145455-35-2 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
In Vitro Pharmacology
Binding Affinity at GHS-R1a
L-692,585 exhibits high affinity for the growth hormone secretagogue receptor 1a.
| Parameter | Value | Species | Assay | Reference |
| Kᵢ | 0.8 nM | Not Specified | Radioligand Binding Assay | [1][2][3][4] |
Functional Activity
L-692,585 potently stimulates the release of growth hormone from pituitary cells in a dose-dependent manner.[1]
| Parameter | Value | Species | Assay | Reference |
| GH Release | Dose-dependent increase | Porcine | Isolated Porcine Somatotropes | [1] |
In Vivo Pharmacology
Studies in a beagle model demonstrated the potent in vivo activity of L-692,585 in stimulating growth hormone secretion.
Acute Intravenous Administration in Beagles
| Dose (mg/kg, i.v.) | Peak Plasma GH (ng/mL, mean ± SEM) | Fold Increase vs. Saline | Reference |
| Saline Control | 6.1 ± 1.3 | - | [5][6] |
| 0.005 | 32.5 ± 7.0 | 4.3 | [5][6] |
| 0.02 | 49.4 ± 10.6 | 7 | [5][6] |
| 0.10 | 134.3 ± 29.0 | 21 | [5][6] |
Repeated Intravenous Administration in Beagles
Repeated daily administration for 14 days showed no evidence of desensitization to the GH-releasing effects of L-692,585.[1][5]
| Dose (mg/kg/day, i.v.) | Observation | Reference |
| 0.01 and 0.10 | Significant dose-dependent increases in peak plasma GH and total GH release on days 1, 8, and 15. No desensitization observed. | [1][5] |
Mechanism of Action
L-692,585 exerts its effects by directly binding to and activating the GHS-R1a. This activation triggers a cascade of intracellular signaling events, primarily in the somatotropes of the anterior pituitary gland, leading to the release of growth hormone.
Signaling Pathway
The binding of L-692,585 to GHS-R1a initiates downstream signaling through multiple pathways. Evidence suggests the involvement of both the adenylate cyclase-cAMP and the phospholipase C (PLC)-inositol triphosphate (IP₃) pathways.[7] This dual signaling culminates in an increase in intracellular calcium concentrations ([Ca²⁺]i), a critical step for the exocytosis of GH-containing secretory granules. The increase in [Ca²⁺]i is biphasic, with an initial release from internal stores followed by an influx of extracellular calcium through L-type calcium channels.[7]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for its receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the GHS-R1a are prepared by homogenization and centrifugation of cells or tissues known to express the receptor.[8]
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled ghrelin or a synthetic GHS-R1a agonist) and a range of concentrations of the unlabeled test compound (L-692,585).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]
Intracellular Calcium Mobilization Assay (General Protocol)
This assay measures the ability of a compound to induce an increase in intracellular calcium, a key downstream event in GHS-R1a signaling.
Methodology:
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing GHS-R1a are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9][10] These dyes exhibit an increase in fluorescence intensity upon binding to free Ca²⁺.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. The test compound (L-692,585) is then added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time to detect transient increases in intracellular calcium.
-
Data Analysis: The magnitude of the fluorescence change is indicative of the extent of calcium mobilization and can be used to determine the potency (EC₅₀) of the compound.
Reverse Hemolytic Plaque Assay for Growth Hormone Release
This specialized bioassay allows for the detection and quantification of hormone release from individual cells.
Methodology:
-
Cell Preparation: A mixed population of anterior pituitary cells is prepared and cultured as a monolayer.[7][11]
-
Erythrocyte Coupling: Ovine erythrocytes are coated with protein A.
-
Co-incubation: The pituitary cells are co-incubated with the protein A-coated erythrocytes in the presence of a specific anti-GH antibody.
-
Stimulation: The cells are stimulated with the test compound (L-692,585).
-
Plaque Formation: GH secreted from the somatotropes binds to the anti-GH antibody. This complex then binds to the protein A on the surrounding erythrocytes. The addition of complement leads to the lysis of these erythrocytes, forming a clear "plaque" around the GH-secreting cell.[3][7]
-
Analysis: The number and size of the plaques are quantified under a microscope. The plaque area is proportional to the amount of GH secreted by the individual cell.[7]
Structure-Activity Relationships (SAR)
L-692,585 is a derivative of an earlier benzolactam GHS, L-692,429.[6] The development of L-692,585 likely involved systematic modifications of the L-692,429 scaffold to improve potency, selectivity, and pharmacokinetic properties. While detailed SAR studies for L-692,585 are not extensively published in the public domain, its chemical structure reveals key pharmacophoric features common to many non-peptidyl GHS-R1a agonists, including a basic amine and aromatic moieties that likely engage in specific interactions within the receptor's binding pocket. The 2-hydroxypropyl group in L-692,585 is a key modification compared to its predecessor, L-692,429, and contributes to its enhanced potency.[5][6]
Clinical Development
As of the current date, there is no publicly available information from sources such as ClinicalTrials.gov to indicate that L-692,585 has entered into formal clinical trials in humans. Its development may have been discontinued (B1498344) in the preclinical or early clinical stages, or the information may not be publicly disclosed.
Conclusion
L-692,585 is a seminal compound in the field of growth hormone secretagogues. As a potent, non-peptidyl GHS-R1a agonist, its discovery has provided a valuable pharmacological tool for studying the GHS-R1a and its role in regulating GH secretion and other physiological processes. The data summarized in this guide highlight its high in vitro and in vivo potency. The detailed experimental protocols provide a foundation for researchers seeking to further investigate the pharmacology of GHS-R1a agonists. While its clinical development status is unclear, the scientific knowledge gained from the study of L-692,585 has undoubtedly contributed to the ongoing efforts to develop novel therapeutics targeting the ghrelin system for a variety of clinical indications.
References
- 1. karger.com [karger.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Reverse hemolytic plaque assays: versatility in the study of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reverse hemolytic plaque assay for microscopic visualization of growth hormone release from individual cells: evidence for somatotrope heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. Analysis of prolactin and growth hormone production in the MtT/F4 transplantable pituitary tumor by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
L-692,585: A Technical Guide for Investigating Ghrelin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin. Its high affinity and specificity make it a valuable pharmacological tool for elucidating the complex signaling pathways and physiological functions regulated by ghrelin. This technical guide provides an in-depth overview of L-692,585, including its binding characteristics, functional activity, and detailed experimental protocols for its use in studying ghrelin signaling.
Core Data Presentation
The following tables summarize the available quantitative data for L-692,585, providing a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Binding and Functional Data for L-692,585
| Parameter | Receptor | Cell Line/System | Value | Reference |
| Binding Affinity (Ki) | GHS-R1a | Not Specified | 0.8 nM | [1][2][3][4] |
| Functional Activity (GH Release) | GHS-R1a | Isolated Porcine Somatotropes | Dose-dependent increase in GH release | [5] |
| Functional Activity (Intracellular Ca2+ Mobilization) | GHS-R1a | Porcine Pituitary Cells | 68 ± 2 nM increase in [Ca2+]i at 10 µM | [5] |
Table 2: In Vivo Efficacy of L-692,585 (Intravenous Administration in Beagles)
| Dose | Peak Plasma GH Concentration (ng/mL) | Fold Increase vs. Saline |
| Saline (Control) | 6.1 ± 1.3 | - |
| 0.005 mg/kg | 32.5 ± 7.0 | ~5.3 |
| 0.02 mg/kg | 49.4 ± 10.6 | ~8.1 |
| 0.10 mg/kg | 134.3 ± 29.0 | ~22.0 |
Data adapted from Jacks et al. (1994). Values are presented as mean ± S.E.M.
Ghrelin Signaling Pathways and the Action of L-692,585
Activation of the GHS-R1a by agonists like L-692,585 initiates a cascade of intracellular signaling events. The primary and best-characterized pathway involves the coupling to the Gαq/11 subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in growth hormone secretion.
In addition to the canonical Gαq/11 pathway, GHS-R1a activation can also lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can occur through both G protein-dependent and β-arrestin-mediated pathways.
Detailed Experimental Protocols
The following sections provide generalized methodologies for key experiments to characterize the activity of L-692,585. These protocols are based on standard laboratory practices and may require optimization for specific cell lines or experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-692,585 for the GHS-R1a receptor.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [125I]-Ghrelin or a suitable tritiated agonist)
-
L-692,585
-
Non-specific binding control (e.g., a high concentration of unlabeled ghrelin)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture GHS-R1a expressing cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of L-692,585. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ghrelin).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-692,585 and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of L-692,585 to stimulate an increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing GHS-R1a
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
L-692,585
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed GHS-R1a expressing cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C.
-
Assay: Wash the cells to remove excess dye and place the plate in the fluorescence plate reader.
-
Compound Addition: Record a baseline fluorescence reading. Inject varying concentrations of L-692,585 into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of L-692,585 to generate a dose-response curve and determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the ERK signaling pathway in response to L-692,585.
Materials:
-
Cells expressing GHS-R1a
-
Cell culture medium
-
L-692,585
-
Lysis buffer
-
Antibodies: Primary antibody against phosphorylated ERK1/2 (p-ERK) and a primary antibody against total ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent tag)
-
Western blot or ELISA reagents
Procedure (Western Blot):
-
Cell Treatment: Plate cells and grow to near confluency. Starve the cells in serum-free medium before treating with varying concentrations of L-692,585 for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Block the membrane and then incubate with the primary antibody against p-ERK. After washing, incubate with the appropriate secondary antibody.
-
Detection: Detect the signal using a suitable detection reagent.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the p-ERK signal as a ratio to the total ERK signal. Plot this ratio against the log concentration of L-692,585 to determine the EC50.
In Vivo Food Intake Study in Rodents
This experiment assesses the effect of L-692,585 on appetite and food consumption.
Materials:
-
Rats or mice
-
Standard rodent chow
-
L-692,585
-
Vehicle solution
-
Metabolic cages or a system for monitoring food intake
Procedure:
-
Acclimation: Individually house the animals and acclimate them to the housing conditions and handling for several days.
-
Dosing: Administer L-692,585 or vehicle to the animals via a chosen route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Food Intake Measurement: Immediately after dosing, provide a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake between the L-692,585-treated groups and the vehicle-treated group using appropriate statistical analysis.
Conclusion
L-692,585 is a powerful tool for probing the intricacies of ghrelin signaling. Its high potency and non-peptidyl nature make it an excellent choice for a variety of in vitro and in vivo studies. By utilizing the experimental protocols outlined in this guide, researchers can further unravel the physiological roles of the ghrelin system and explore its potential as a therapeutic target for a range of metabolic and endocrine disorders. Further research is warranted to determine the specific EC50 values of L-692,585 in key functional assays and to fully characterize its in vivo effects on food intake and energy homeostasis.
References
- 1. abmole.com [abmole.com]
- 2. rndsystems.com [rndsystems.com]
- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. L-692585 Datasheet DC Chemicals [dcchemicals.com]
- 5. Ghrelin-induced food intake and growth hormone secretion are altered in melanocortin 3 and 4 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of L-692,585
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of L-692,585, a potent, non-peptidyl agonist of the Growth Hormone Secretagogue Receptor (GHS-R1a), also known as the ghrelin receptor. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
L-692,585 is a small molecule that mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the anterior pituitary. Its high affinity and specificity for GHS-R1a make it a valuable tool for studying the regulation of GH secretion and the physiological roles of the ghrelin system.[1][2][3][4][5] In vitro studies are essential for elucidating its mechanism of action and pharmacological profile.
Mechanism of Action
L-692,585 binds to and activates the GHS-R1a, a G protein-coupled receptor (GPCR). This activation triggers a downstream signaling cascade involving the stimulation of phospholipase C (PLC) and adenylyl cyclase.[6][7] The activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[6][7] This initial calcium spike is followed by a sustained plateau phase resulting from the influx of extracellular calcium through L-type calcium channels.[6] The activation of adenylyl cyclase increases intracellular cyclic AMP (cAMP) levels. Both the calcium and cAMP signaling pathways are crucial for stimulating the synthesis and secretion of growth hormone from pituitary somatotropes.[6][7]
Data Presentation
The following tables summarize the quantitative data for L-692,585 from in vitro studies.
Table 1: Binding Affinity of L-692,585 for GHS-R1a
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Kᵢ | 0.8 nM | Not Specified | Not Specified | [1][2][3][4][5] |
Table 2: Functional Potency of L-692,585 in Porcine Pituitary Cells
| Assay | Parameter | Value | Experimental Conditions | Reference |
| Growth Hormone Release (RHPA) | % Plaque-Forming Cells | Increased from 24±3% to 40±6% | 100 nM L-692,585 for 3 hours | [6][8] |
| Growth Hormone Release (RHPA) | Mean Plaque Area | Increased from 1892±177 µm² to 3641±189 µm² | 100 nM L-692,585 for 3 hours | [6][8] |
| Intracellular Calcium Mobilization | Increase in [Ca²⁺]i | 68±2 nM | 10 µM L-692,585 for 2 minutes | [6][8] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of L-692,585 for the GHS-R1a receptor.
Materials:
-
Membrane preparations from cells expressing GHS-R1a (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., ¹²⁵I-labeled ghrelin or a synthetic GHS-R1a agonist)
-
L-692,585
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of L-692,585 (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding: In separate wells, add the radioligand and a high concentration of an unlabeled GHS-R1a ligand (e.g., 1 µM ghrelin) to determine non-specific binding.
-
Total Binding: In other wells, add only the radioligand and assay buffer to determine total binding.
-
Initiate Reaction: Add the GHS-R1a membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-692,585. Determine the IC₅₀ value (the concentration of L-692,585 that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Growth Hormone (GH) Release Assay using Reverse Hemolytic Plaque Assay (RHPA)
This assay allows for the detection and quantification of GH secretion from individual pituitary cells (somatotropes).
Materials:
-
Primary porcine pituitary cells
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Poly-L-lysine coated slides or chambers
-
Protein A-coated sheep red blood cells (SRBCs)
-
Anti-GH antibody (specific to the species of pituitary cells)
-
L-692,585
-
Complement (e.g., guinea pig serum)
-
Microscope with image analysis software
Procedure:
-
Cell Preparation: Isolate anterior pituitary cells from porcine glands by enzymatic digestion (e.g., with trypsin and DNase I) and culture them on poly-L-lysine coated slides for 24-48 hours.[6]
-
Assay Chamber Assembly: Create a monolayer of pituitary cells and protein A-coated SRBCs in a Cunningham-type chamber.
-
Incubation with Antibody and L-692,585: Add the anti-GH antibody and different concentrations of L-692,585 (or vehicle control) to the chambers. Incubate for a defined period (e.g., 3 hours) at 37°C.
-
Complement-Mediated Lysis: Add complement to the chambers and incubate for approximately 60 minutes at 37°C. The GH secreted by somatotropes will bind to the anti-GH antibody, which in turn binds to protein A on the SRBCs. The complement will then lyse these antibody-coated SRBCs, forming a clear "plaque" around the secreting somatotrope.
-
Fixation and Visualization: Fix the cells with glutaraldehyde (B144438) and visualize the plaques under a microscope.
-
Data Analysis: Capture images of the plaques and analyze them using image analysis software. Quantify the percentage of plaque-forming cells (an index of the number of secreting cells) and the mean plaque area (an index of the amount of GH secreted per cell).
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This assay measures the ability of L-692,585 to induce an increase in intracellular calcium concentration in pituitary cells.
Materials:
-
Primary porcine pituitary cells or a cell line expressing GHS-R1a
-
Culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
L-692,585
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the pituitary cells onto glass coverslips or in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid in dye dispersal) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding the agonist.
-
Stimulation: Add varying concentrations of L-692,585 to the cells.
-
Fluorescence Measurement: Immediately begin recording the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm. The ratio of the fluorescence at the two excitation wavelengths is proportional to the intracellular calcium concentration. For Fluo-4, use an excitation wavelength of ~494 nm and measure emission at ~516 nm.
-
Data Analysis: Plot the change in fluorescence ratio or intensity over time. The peak of the response reflects the release of calcium from intracellular stores, while the sustained plateau indicates calcium influx. Calculate the magnitude of the response (e.g., peak height or area under the curve) for each concentration of L-692,585 and plot a dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Caption: Signaling pathway of L-692,585 in pituitary somatotropes.
Caption: Experimental workflow for the Growth Hormone Release Assay (RHPA).
Caption: Experimental workflow for the Intracellular Calcium Mobilization Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Functional maturation of somatotropes in fetal rat pituitaries: analysis by reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reverse hemolytic plaque assays: versatility in the study of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for L-692,585 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of L-692,585 in various animal models, summarizing its mechanism of action, and offering detailed protocols for its use in research settings.
Introduction
L-692,585 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2][3] It effectively stimulates the release of growth hormone (GH) by acting directly on somatotropes in the pituitary gland.[1] Research in animal models has demonstrated its efficacy in significantly increasing plasma GH levels, making it a valuable tool for studying the regulation of GH secretion and its physiological effects.[4][5]
Mechanism of Action
L-692,585 binds to the GHS-R1a with high affinity (Ki = 0.8 nM).[1][2][3] This binding event initiates a downstream signaling cascade within pituitary somatotropes. The signaling pathway involves the activation of both the adenylate cyclase-cAMP and phospholipase C (PLC)-inositol triphosphate pathways.[6][7] This dual activation leads to an initial transient increase in intracellular calcium ([Ca2+]i) mobilized from internal stores, followed by a sustained influx of extracellular calcium through L-type calcium channels.[6][7] The elevated intracellular calcium levels are a critical trigger for the exocytosis of GH-containing vesicles, resulting in a robust release of growth hormone into the bloodstream.[6][7] Studies in isolated porcine somatotropes have shown that L-692,585 does not act through the GHRH receptor.[6][7]
Quantitative Data from Animal Studies
The following tables summarize the quantitative data from key studies involving the administration of L-692,585 to various animal models.
Table 1: Effects of a Single Intravenous Dose of L-692,585 on Peak Plasma GH in Beagles
| Dose (mg/kg) | Peak Plasma GH (ng/mL) | Fold Increase vs. Saline |
| Saline Control | 6.1 ± 1.3 | - |
| 0.005 | 32.5 ± 7.0 | 4.3 |
| 0.02 | 49.4 ± 10.6 | 7 |
| 0.10 | 134.3 ± 29.0 | 21 |
| Data from a balanced 8-dog dose-ranging study. Peak GH levels were observed 5 to 15 minutes after administration.[4][5] |
Table 2: Effects of Repeated Intravenous Administration of L-692,585 in Beagles (14 Days)
| Dose (mg/kg/day) | Mean Peak Plasma GH (ng/mL) on Days 1, 8, and 15 |
| 0 (Saline) | Not reported |
| 0.01 | 42 - 50 |
| 0.10 | 64 - 100 |
| This study demonstrated no desensitization to the GH-releasing effects of L-692,585 over a 14-day period.[4][5] |
Table 3: Effects of L-692,585 on GH Release from Isolated Porcine Somatotropes
| Treatment | Parameter | Result |
| 10 µM L-692,585 (2 min perfusion) | Increase in intracellular Ca2+ | 68 ± 2 nM |
| 100 nM L-692,585 | Increase in plaque-forming cells | 24 ± 3% to 40 ± 6% |
| 100 nM L-692,585 | Increase in mean plaque area | 1892 ± 177 µm² to 3641 ± 189 µm² |
| These in vitro results confirm the direct action of L-692,585 on pituitary cells to stimulate GH release.[6][7] |
Table 4: Effects of L-692,585 Infusion on GHS-R mRNA Levels in Anesthetized Rats
| Treatment | Duration | Effect on GHS-R mRNA Levels |
| 100 µg/h infusion | 4 hours | 50% reduction |
| This finding suggests that prolonged stimulation by L-692,585 can lead to downregulation of its own receptor.[8][9] |
Experimental Protocols
Protocol 1: Acute Dose-Response Study of L-692,585 in Beagles
Objective: To determine the dose-dependent effect of a single intravenous administration of L-692,585 on plasma growth hormone levels.
Animal Model:
-
Species: Beagle dogs
-
Number: 8 (balanced for sex)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except for fasting overnight before the experiment.
Materials:
-
L-692,585
-
Sterile saline for injection
-
Syringes and needles for intravenous administration
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Plasma storage vials
-
Growth hormone assay kit (species-specific)
Procedure:
-
Animal Preparation: Fast the beagles overnight prior to the experiment. On the morning of the study, place an intravenous catheter for blood sampling and drug administration.
-
Drug Preparation: Prepare solutions of L-692,585 in sterile saline at concentrations appropriate for the desired dosages (e.g., 0.005, 0.02, and 0.10 mg/kg).
-
Experimental Design: Employ a crossover design where each dog receives each dose, including a saline control, with a sufficient washout period between treatments.
-
Administration: Administer the prepared dose of L-692,585 or saline as a single intravenous bolus.
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at multiple time points post-administration (e.g., 5, 15, 30, 60, and 90 minutes).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Hormone Analysis: Quantify plasma growth hormone concentrations using a validated species-specific assay.
-
Data Analysis: Determine the peak GH concentration and the area under the curve (AUC) for GH release for each dose. Compare the responses to the saline control using appropriate statistical methods.
Protocol 2: In Vitro GH Release from Isolated Porcine Somatotropes
Objective: To assess the direct effect of L-692,585 on growth hormone secretion from primary pituitary cells.
Animal Model:
-
Species: Young pigs (for pituitary gland collection)
Materials:
-
Freshly collected porcine pituitary glands
-
Cell culture medium (e.g., DMEM) supplemented with serum
-
Enzymes for tissue dissociation (e.g., trypsin, DNase)
-
Cell culture plates
-
L-692,585
-
Reverse hemolytic plaque assay (RHPA) reagents (protein A-coated erythrocytes, GH antibody, complement)
-
Microscope with imaging capabilities
Procedure:
-
Cell Isolation:
-
Aseptically remove the anterior pituitary glands from the pigs.
-
Mechanically mince the tissue and then enzymatically digest it to obtain a single-cell suspension.
-
Filter the cell suspension to remove undigested tissue.
-
-
Cell Culture:
-
Plate the dispersed pituitary cells onto culture plates and allow them to adhere overnight.
-
-
Reverse Hemolytic Plaque Assay (RHPA):
-
Wash the cultured pituitary cells.
-
Add a suspension of protein A-coated ovine erythrocytes to the culture plates.
-
Incubate the plates with the desired concentration of L-692,585 (e.g., 100 nM) or a vehicle control, along with a specific GH antibody. This incubation allows GH secreted from the somatotropes to bind to the antibody, which in turn binds to the protein A on the surrounding erythrocytes.
-
After the incubation period, add complement to the medium. The complement will lyse the erythrocytes that have formed a complex with the GH and antibody, creating a clear "plaque" around each GH-secreting cell.
-
-
Data Acquisition and Analysis:
-
Fix the cells and visualize the plaques under a microscope.
-
Quantify the percentage of plaque-forming cells (somatotropes) in the total cell population.
-
Measure the area of the plaques, which is proportional to the amount of GH secreted by each cell.
-
Compare the results from the L-692,585-treated group to the vehicle control group.
-
Concluding Remarks
L-692,585 is a well-characterized and potent tool for stimulating growth hormone release in a variety of animal models. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further understanding the GH axis and the therapeutic potential of GHS-R1a agonists. When planning studies, it is crucial to consider species-specific differences in pharmacokinetics and pharmacodynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth hormone (GH)-releasing hormone (GHRH) and the GH secretagogue (GHS), L692,585, differentially modulate rat pituitary GHS receptor and GHRH receptor messenger ribonucleic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for L-692,585 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptide agonist of the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1] Its activation stimulates the release of growth hormone (GH) from the pituitary gland. This document provides detailed application notes and protocols for the use of L-692,585 in rodent studies, including recommended dosage, administration routes, and experimental procedures.
Data Presentation
L-692,585 and Other Ghrelin Receptor Agonist Dosages in Rodent Studies
The following table summarizes reported dosages for L-692,585 and other ghrelin receptor agonists in rats and mice. It is important to note that specific optimal doses for L-692,585 via oral, subcutaneous, and intraperitoneal routes have not been extensively published. The provided data for other agonists can serve as a starting point for dose-ranging studies. L-692,585 is reported to be 2- to 2.5-fold more potent than GHRP-6.
| Compound | Species | Administration Route | Dosage Range | Observed Effect | Reference |
| L-692,585 | Rat | Intravenous (infusion) | 100 µg/h for 4 hours | Reduced GHS-R mRNA levels | [2] |
| GHRP-6 | Mouse | Intraperitoneal | 20 - 200 µg/kg | Increased gastric emptying and intestinal transit; 200 µg/kg was most effective. | [3] |
| GHRP-6 | Rat | Oral | ED50: 4 mg/kg | Growth hormone release | [4] |
| GHRP-6 | Rat | Intraperitoneal | 120 µg/kg | Protective effect against multiple organ failure | [5] |
| MK-0677 | Mouse | Intraperitoneal | 1 - 3 mg/kg (daily) | Increased food intake and body weight | [6] |
| MK-0677 | Rat | Oral | 4 mg/kg | Increased peak growth hormone concentrations | [7][8] |
Signaling Pathway
L-692,585 acts as an agonist at the ghrelin receptor (GHS-R1a), a G-protein coupled receptor. The primary signaling pathway involves the activation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium is a key downstream signal for growth hormone secretion. Other G-protein subunits and β-arrestin may also be involved in the signaling cascade.
Figure 1: Simplified signaling pathway of L-692,585 via the ghrelin receptor (GHS-R1a).
Experimental Protocols
The following are general protocols for the administration of L-692,585 to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
Figure 2: General experimental workflow for a rodent study involving L-692,585.
Vehicle Preparation
L-692,585 is soluble in DMSO and ethanol. For in vivo studies, it is crucial to prepare a vehicle that is safe for the chosen administration route. A common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5-10%) to avoid toxicity.
Intravenous (IV) Administration
-
Route: Lateral tail vein is the most common route for IV injections in mice and rats.
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the rodent in a suitable restrainer.
-
Using a sterile 27-30 gauge needle, carefully insert it into the lateral tail vein.
-
Inject the L-692,585 solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Volume: For a bolus injection, the volume should typically not exceed 5 ml/kg for rats and 10 ml/kg for mice. For infusions, the rate and total volume will depend on the specific experimental design.
Intraperitoneal (IP) Administration
-
Procedure:
-
Restrain the rodent, exposing the abdomen.
-
Mentally divide the abdomen into four quadrants. The lower right or left quadrant is the preferred injection site to avoid the cecum and bladder.
-
Insert a sterile 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ.
-
Inject the solution.
-
-
Volume: The maximum recommended volume is typically 10 ml/kg for rats and mice.
Subcutaneous (SC) Administration
-
Procedure:
-
Gently lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a sterile 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution.
-
-
Volume: The maximum recommended volume per site is 5-10 ml/kg for rats and mice. If larger volumes are needed, they should be administered at multiple sites.
Oral Gavage (PO)
-
Procedure:
-
Use a proper-sized, soft, flexible gavage needle.
-
Gently restrain the animal and pass the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the solution slowly.
-
-
Volume: The maximum recommended volume is typically 10 ml/kg for rats and 5 ml/kg for mice.
Important Considerations
-
Dose-Ranging Studies: It is highly recommended to perform a dose-ranging study to determine the optimal effective dose of L-692,585 for your specific experimental model and desired outcome.
-
Animal Welfare: Closely monitor animals for any adverse effects following administration of L-692,585.
-
Aseptic Technique: Use sterile techniques for all injections to prevent infection.
-
Pharmacokinetics: The route of administration will significantly impact the pharmacokinetic profile of L-692,585. Consider the desired onset and duration of action when selecting a route.
By following these guidelines and protocols, researchers can effectively and safely utilize L-692,585 in their rodent studies to investigate its effects on growth hormone secretion and other physiological processes.
References
- 1. abmole.com [abmole.com]
- 2. Growth hormone (GH)-releasing hormone (GHRH) and the GH secretagogue (GHS), L692,585, differentially modulate rat pituitary GHS receptor and GHRH receptor messenger ribonucleic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Oral activity of the growth hormone releasing peptide His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of growth-hormone-releasing peptide-6 (GHRP-6) for the prevention of multiple organ failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-692,585 solubility and preparation for experiments
Application Notes and Protocols: L-692,585
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptidyl agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] It demonstrates a high binding affinity with a Ki of 0.8 nM.[1][2][3] L-692,585 stimulates the release of growth hormone (GH) both in vitro and in vivo by acting directly on pituitary somatotropes and also through the central nervous system.[1][4] Its mechanism of action involves the activation of downstream signaling pathways, including the phospholipase C (PLC) and adenylate cyclase-cAMP pathways, leading to an increase in intracellular calcium ([Ca2+]i).[5][6] These characteristics make L-692,585 a valuable tool for research in endocrinology, metabolism, and growth disorders.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₇N₇O₃ | [1][2] |
| Molecular Weight | 567.68 g/mol | [1][3] |
| CAS Number | 145455-35-2 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2] |
Solubility and Storage
Proper dissolution and storage of L-692,585 are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility Data
The solubility of L-692,585 has been determined in common laboratory solvents. It is recommended to use fresh, anhydrous solvents, as the compound's solubility can be significantly impacted by hygroscopic solvents.[1]
| Solvent | Concentration | Molarity (Equivalent) | Notes | Source |
| DMSO | 100 mg/mL | ~176.16 mM | Ultrasonic assistance may be required. | [1][3] |
| DMSO | 100 mM | ~56.77 mg/mL | - | [2][7] |
| Ethanol | 25 mM | ~14.19 mg/mL | - | [2][7] |
Storage Conditions
Proper storage is essential to prevent degradation of the compound.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1][3] |
| Solid Powder | 4°C | 2 years | [1][3] |
| In Solvent | -80°C | 6 months | [1][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution into experimental media or buffers.
Materials:
-
L-692,585 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of L-692,585 powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mM). To prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 56.77 mg of L-692,585.
-
Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[1][3]
Protocol for In Vitro Cellular Assays (Calcium Imaging)
This protocol is based on the methodology used to study the effect of L-692,585 on intracellular calcium concentration ([Ca2+]i) in isolated porcine somatotropes.[5][6]
Objective: To measure the change in [Ca2+]i in response to L-692,585 treatment.
Procedure:
-
Cell Preparation: Isolate and culture primary pituitary cells or a relevant cell line (e.g., GH3 cells) on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Working Solution Preparation: Dilute the L-692,585 DMSO stock solution into a suitable bathing medium (e.g., Krebs-Ringer bicarbonate buffer) to the final desired concentrations (e.g., 0.01-10 µM).[1] Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Establish a baseline fluorescence reading by perfusing the cells with the bathing medium alone.
-
Apply L-692,585 by switching the perfusion to the medium containing the compound for a defined period (e.g., 2 minutes).[5][6]
-
Record the fluorescence changes over time. L-692,585 has been shown to produce a prompt, transient increase in [Ca2+]i, followed by a sustained plateau above the basal level.[1][5]
-
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths and convert these ratios to [Ca2+]i values using a standard calibration curve.
Protocol for In Vivo Administration (Intravenous Injection)
This protocol provides a method for preparing L-692,585 for intravenous (i.v.) administration in animal models, such as beagles or rats.[1][2][8]
Objective: To prepare a clear, injectable solution of L-692,585 for studying its systemic effects on hormone levels.
Materials:
-
L-692,585 stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Formulation (Example for 2.5 mg/mL working solution): [1]
-
Initial Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add Compound: To the PEG300, add 100 µL of a 25 mg/mL L-692,585 stock solution in DMSO. Mix thoroughly until uniform.
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL.
-
Administration: Administer the prepared solution intravenously to the animal model at the desired dosage (e.g., 0.01-0.1 mg/kg).[1] Dosing schedules can vary, from a single injection to repeated daily administrations.[2][9]
Mechanism of Action: Signaling Pathway
L-692,585 acts as an agonist at the GHS-R1a receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to GH release. Studies indicate the involvement of both the adenylate cyclase and phospholipase C pathways.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. abmole.com [abmole.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-692,585 | CAS:145455-35-2 | Potent, non-peptide ghrelin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Growth hormone (GH)-releasing hormone (GHRH) and the GH secretagogue (GHS), L692,585, differentially modulate rat pituitary GHS receptor and GHRH receptor messenger ribonucleic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-692,585 in Primary Pituitary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2][3] It effectively stimulates the release of growth hormone (GH) from primary pituitary cells by acting directly on somatotropes.[1] These application notes provide detailed protocols for the use of L-692,585 in primary pituitary cell culture, including methodologies for cell isolation and culture, assessment of GH secretion, and analysis of the associated signaling pathways.
Mechanism of Action
L-692,585 binds to the GHS-R1a with high affinity, exhibiting a Ki of 0.8 nM.[1][2][3] This interaction initiates a downstream signaling cascade within pituitary somatotropes. The signaling pathway involves the activation of both the phospholipase C (PLC) and adenylate cyclase pathways.[4][5] Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[4][5] This is followed by an influx of extracellular calcium through L-type calcium channels, resulting in a sustained elevation of [Ca2+]i.[4][5] The activation of adenylate cyclase contributes to the overall stimulatory effect on GH release.[4][5] It is important to note that L-692,585 acts through a different receptor than Growth Hormone-Releasing Hormone (GHRH).[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of L-692,585 on primary pituitary cells.
Table 1: Binding Affinity of L-692,585
| Parameter | Value | Species | Reference |
| Ki (GHS-R1a) | 0.8 nM | Not Specified | [1][2][3] |
Table 2: Effects of L-692,585 on Intracellular Calcium and Growth Hormone Release in Porcine Pituitary Cells
| Parameter | Concentration | Duration | Effect | Reference |
| Increase in [Ca2+]i | 10 µM | 2 min | 68 ± 2 nM increase | [4][6] |
| GH Release (Plaque-forming cells) | 100 nM | 3 h | Increased from 24 ± 3% to 40 ± 6% | [4][5] |
| GH Release (Mean plaque area) | 100 nM | 3 h | Increased from 1892 ± 177 µm2 to 3641 ± 189 µm2 | [4][5] |
Table 3: Dose-Dependent Effect of L-692,585 on Growth Hormone Release in Porcine Somatotropes
| Concentration | Duration | Effect | Reference |
| 0.01 - 10 µM | 2 min | Dose-dependent increase in GH release | [1] |
Experimental Protocols
Protocol 1: Primary Pituitary Cell Culture
This protocol provides a general framework for the isolation and culture of primary pituitary cells. It is recommended to optimize conditions based on the specific species being studied.[7][8][9][10][11]
Materials:
-
Fresh pituitary glands
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Collagenase (Type II)
-
DNase I
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell culture plates or flasks
-
Sterile dissection tools
Procedure:
-
Aseptically dissect the anterior pituitary glands and place them in ice-cold PBS.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Wash the fragments three times with sterile PBS.
-
Digest the tissue fragments with an enzyme solution (e.g., 0.25% trypsin-EDTA and 0.1% collagenase in PBS) for 15-30 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the cell suspension using a sterile pipette to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto culture plates at the desired density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to adhere and recover for 48-72 hours before initiating experiments.
Protocol 2: Growth Hormone (GH) Secretion Assay
This protocol describes a method to assess the effect of L-692,585 on GH secretion from primary pituitary cells.
Materials:
-
Primary pituitary cells cultured in multi-well plates
-
L-692,585 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Serum-free culture medium
-
Plate reader
Procedure:
-
After the initial culture period, replace the complete culture medium with serum-free medium and incubate for at least 4 hours to establish basal secretion levels.
-
Prepare serial dilutions of L-692,585 in serum-free medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[1] Include a vehicle control (medium with the solvent used for the stock solution).
-
Remove the serum-free medium from the cells and replace it with the medium containing the different concentrations of L-692,585 or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 2 minutes to 3 hours).[1][4]
-
After incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the clarified supernatant at -20°C or -80°C until analysis.
-
Quantify the amount of GH in the supernatant using a specific GH ELISA kit according to the manufacturer's instructions.
Protocol 3: Inositol Phosphate (B84403) (IP) Accumulation Assay
This protocol outlines a method to measure the accumulation of inositol phosphates, a key step in the signaling cascade initiated by L-692,585.[14][15][16][17]
Materials:
-
Primary pituitary cells cultured in multi-well plates
-
myo-[3H]inositol
-
Inositol-free medium
-
L-692,585
-
LiCl solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Label the primary pituitary cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with serum-free medium to remove unincorporated radiolabel.
-
Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with L-692,585 at the desired concentration for an appropriate time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold PCA or TCA to the cells.
-
Scrape the cells and collect the lysate. Centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the soluble inositol phosphates.
-
Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography with a Dowex AG1-X8 column.
-
Elute the IPs with increasing concentrations of ammonium (B1175870) formate/formic acid.
-
Measure the radioactivity of each fraction using a scintillation counter.
Visualizations
Caption: Signaling pathway of L-692,585 in pituitary somatotropes.
Caption: Experimental workflow for studying L-692,585 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary pituitary culture [bio-protocol.org]
- 9. Video: Preparation of a High-quality Primary Cell Culture from Fish Pituitaries [jove.com]
- 10. Preparation of a High-quality Primary Cell Culture from Fish Pituitaries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of a High-quality Primary Cell Culture from Fish Pituitaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Pituitary adenomas with high and low basal inositol phospholipid turnover; the stimulatory effect of kinins and an association with interleukin-6 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formation of inositol phosphate isomers in GH3 pituitary tumour cells stimulated with thyrotropin-releasing hormone. Acute effects of lithium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of inositol phosphate isomers in GH3 pituitary tumour cells stimulated with thyrotropin-releasing hormone. Acute effects of lithium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclic GMP stimulates inositol phosphate production in cultured pituitary cells: possible implication to signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with L-692,585
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptidyl agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] As a G protein-coupled receptor (GPCR), the activation of GHS-R1a by agonists such as L-692,585 initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[2] This makes calcium imaging a valuable tool for studying the pharmacology of L-692,585 and other GHS-R1a modulators. A key characteristic of the GHS-R1a is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[3][4] This inherent activity is an important consideration in the design and interpretation of calcium mobilization assays.
This document provides a detailed protocol for utilizing L-692,585 in a calcium imaging assay using the fluorescent indicator Fluo-4 AM. The methodologies described are intended to guide researchers in academic and industrial settings to characterize the activity of L-692,585 and screen for other compounds targeting the ghrelin receptor.
Data Presentation: Quantitative Analysis of L-692,585
The following table summarizes key quantitative data for L-692,585. Researchers should note that the half-maximal effective concentration (EC₅₀) for calcium mobilization can vary depending on the cell line and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the EC₅₀ in your system.
| Parameter | Value | Cell System/Assay Conditions | Source |
| Binding Affinity (Ki) | 0.8 nM | GHS-R1a | [1] |
| Recommended Concentration Range for Dose-Response | 10⁻¹¹ M to 10⁻⁵ M | CHO or HEK293 cells expressing GHS-R1a | General GPCR Assay Practice |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol |
Signaling Pathway and Experimental Workflow
The activation of the GHS-R1a receptor by L-692,585 primarily couples to the Gq signaling pathway, leading to the mobilization of intracellular calcium. The experimental workflow for measuring this response using Fluo-4 AM is a multi-step process from cell preparation to data analysis.
References
Application Notes and Protocols: Radioimmunoassay for Growth Hormone (GH) Detection Following L-692,585 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-692,585 is a potent, non-peptidyl agonist of the ghrelin receptor (GHS-R1a), which stimulates the release of Growth Hormone (GH) from the anterior pituitary.[1] Its mechanism of action involves a direct effect on pituitary somatotropes, leading to an increase in intracellular calcium concentrations and subsequent GH secretion.[2][3][4] The ability of L-692,585 to elicit a maximal GH release is also dependent on an intact Growth Hormone-Releasing Hormone (GHRH) signaling system.[5] Accurate quantification of GH levels following treatment with L-692,585 is crucial for studying its pharmacological effects and therapeutic potential.
Radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique for measuring the concentration of antigens, such as hormones, in biological samples.[6][7][8][9] The principle of RIA is based on the competitive binding between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites.[6][8] The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.[7][10] This application note provides a detailed protocol for the detection of GH in serum or plasma samples using a competitive RIA following the administration of L-692,585.
L-692,585 and Growth Hormone Signaling
L-692,585 acts as a GH secretagogue by binding to the GHS-R1a receptor on somatotropes in the anterior pituitary. This binding event initiates a signaling cascade that results in GH release. The released GH then binds to its receptor (GHR) on target cells, activating the JAK2-STAT signaling pathway, which is responsible for most of the physiological effects of GH, including growth and metabolism.[11][12][13][14][15]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of L-692,585 and its effect on Growth Hormone levels.
| Parameter | Value | Species | Source |
| L-692,585 Activity | |||
| GHS-R1a Agonist Ki | 0.8 nM | Not Specified | [1] |
| Potency vs. GHRP-6 | 2- to 2.5-fold more potent | In vivo | [1] |
| Effect on Intracellular Calcium ([Ca2+]i) | |||
| Perfusion with 10 µM L-692,585 | 68 ± 2 nM increase in [Ca2+]i | Porcine pituitary cells | [2][3] |
| Effect on GH Release (In Vitro) | |||
| Increase in plaque-forming cells | 24 ± 3% to 40 ± 6% | Porcine pituitary cells | [2][3] |
| Increase in mean plaque area | 1892 ± 177 to 3641 ± 189 µm² | Porcine pituitary cells | [2][3] |
| Effect on GH Release (In Vivo) | |||
| GHRH infusion (10 µg/h for 4h) | 10-fold increase in circulating GH | Rat | [5] |
Experimental Protocol: Radioimmunoassay for Growth Hormone
This protocol outlines the steps for a competitive binding radioimmunoassay to determine the concentration of GH in serum or plasma samples following treatment with L-692,585.
Materials and Reagents
-
GH Antiserum (Primary Antibody): Specific for the species of GH being measured.
-
125I-labeled GH (Tracer): Radiolabeled GH. Handle with appropriate safety precautions.
-
GH Standard: Purified GH of known concentration for creating the standard curve.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Precipitating Reagent (Secondary Antibody): e.g., Goat anti-rabbit IgG serum, to separate bound from free tracer.
-
Normal Rabbit Serum (NRS): Used as a carrier protein.
-
Samples: Serum or plasma collected from subjects treated with L-692,585. Blood should be collected, and serum or plasma separated and stored at -20°C or below.[16][17]
-
Polystyrene or Polypropylene Assay Tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Gamma Counter
Assay Procedure
The following diagram illustrates the workflow of the competitive radioimmunoassay.
Step-by-Step Method
-
Preparation of Standards:
-
Reconstitute the GH standard to create a stock solution.
-
Perform serial dilutions of the stock standard with assay buffer to create a range of concentrations for the standard curve (e.g., 0.16 to 10 ng/tube).[16]
-
-
Assay Setup:
-
Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), each standard concentration, and each unknown sample.[18]
-
Pipette assay buffer into NSB and B0 tubes.
-
Pipette 100 µL of each standard and unknown sample into their respective tubes.
-
-
First Incubation (Competitive Binding):
-
Add 100 µL of GH antiserum to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently.
-
Incubate for 16-24 hours at 4°C.[18]
-
-
Second Incubation (Tracer Binding):
-
Add 100 µL of 125I-labeled GH (tracer) to all tubes.
-
Vortex all tubes gently.
-
Incubate for another 16-24 hours at 4°C.[18]
-
-
Precipitation and Separation:
-
Add 100 µL of Normal Rabbit Serum (NRS) to all tubes except TC.
-
Add 100 µL of cold Precipitating Reagent (e.g., Goat Anti-Rabbit IgG) to all tubes except TC.
-
Vortex and incubate for 90-120 minutes at room temperature or 4°C to allow for precipitation of the antibody-bound complex.
-
Add 1 mL of cold assay buffer to all tubes except TC.
-
Centrifuge the tubes at >1500 x g for 20 minutes.[16]
-
Carefully decant the supernatant, leaving the pellet containing the bound fraction.
-
-
Counting and Data Analysis:
-
Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter.
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample.
-
Plot a standard curve of %B/B0 versus the concentration of the GH standards.
-
Determine the concentration of GH in the unknown samples by interpolating their %B/B0 values on the standard curve.
-
Conclusion
This application note provides a comprehensive guide for the quantification of Growth Hormone using radioimmunoassay following stimulation with L-692,585. The detailed protocol and workflow diagrams offer a clear framework for researchers to implement this sensitive and specific assay. Adherence to the protocol and careful handling of radioactive materials are essential for obtaining accurate and reproducible results in the study of GH secretagogues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth hormone (GH)-releasing hormone (GHRH) and the GH secretagogue (GHS), L692,585, differentially modulate rat pituitary GHS receptor and GHRH receptor messenger ribonucleic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Growth Hormone Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. SMPDB [smpdb.ca]
- 13. sinobiological.com [sinobiological.com]
- 14. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. izotop.hu [izotop.hu]
- 17. labcorp.com [labcorp.com]
- 18. phoenixbiotech.net [phoenixbiotech.net]
Application Notes and Protocols for L-692,585 in Perifusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptidyl small molecule that acts as an agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. As a ghrelin mimetic, L-692,585 stimulates the release of growth hormone (GH) from the anterior pituitary gland. Perifusion experiments are a valuable in vitro technique to study the dynamics of hormone secretion from endocrine cells in response to various stimuli. This document provides detailed application notes and protocols for the use of L-692,585 in perifusion systems to investigate its effects on GH release from pituitary cells.
Data Presentation
The following tables summarize the quantitative data on the effects of L-692,585 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of L-692,585
| Parameter | Value | Cell Type | Source |
| Binding Affinity (Ki) | 0.8 nM | GHS-R1a | |
| Increase in Intracellular Calcium ([Ca2+]i) | 68 ± 2 nM | Isolated porcine pituitary cells | [1] |
| Increase in Plaque-Forming Cells (GH release) | 24 ± 3% to 40 ± 6% | Isolated porcine pituitary cells | [1][2] |
| Increase in Mean Plaque Area (GH release) | 1892 ± 177 to 3641 ± 189 µm² | Isolated porcine pituitary cells | [1][2] |
Table 2: In Vivo Dose-Dependent Effects of L-692,585 on Peak Growth Hormone (GH) Concentrations in Beagles
| L-692,585 Dose (mg/kg) | Peak GH Concentration (ng/mL) | Fold Increase vs. Saline Control |
| Saline Control | 6.1 ± 1.3 | - |
| 0.005 | 32.5 ± 7.0 | 4.3 |
| 0.02 | 49.4 ± 10.6 | 7.0 |
| 0.10 | 134.3 ± 29.0 | 21.0 |
Signaling Pathway
L-692,585 stimulates GH release by activating the GHS-R1a, a G-protein coupled receptor. The primary signaling cascade involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent influx of extracellular calcium through L-type calcium channels contributes to the sustained response.[1][2] This elevation in intracellular calcium is a critical step in triggering the exocytosis of GH-containing vesicles from somatotropes.[1]
Caption: Signaling pathway of L-692,585 in pituitary somatotropes.
Experimental Protocols
Preparation of Dispersed Pituitary Cells
This protocol is adapted from methodologies used for studying GH secretagogues on porcine and rat pituitary cells.
Materials:
-
Anterior pituitaries from desired species (e.g., porcine, rat)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺ and Mg²⁺-free
-
Trypsin (0.25%)
-
DNase I (10 µg/mL)
-
Soybean trypsin inhibitor
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Collagenase (Type II)
-
Hyaluronidase
-
Percoll
Procedure:
-
Aseptically remove anterior pituitaries and place them in ice-cold HBSS.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Wash the fragments three times with HBSS.
-
Incubate the tissue fragments in a solution of trypsin and DNase I at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize the trypsin by adding soybean trypsin inhibitor or an equal volume of DMEM with 10% FBS.
-
Gently pipette the cell suspension up and down to further disperse the cells.
-
Filter the cell suspension through a 70 µm nylon mesh to remove undigested tissue.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS.
-
For enrichment of somatotropes, a Percoll gradient can be used.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Plate the cells for culture or proceed directly to the perifusion experiment.
Pituitary Cell Perifusion Protocol
This protocol provides a general framework for perifusion experiments with L-692,585.
Materials:
-
Perifusion system (including perifusion chambers, multichannel peristaltic pump, water bath, and fraction collector)
-
Dispersed pituitary cells
-
Cytodex beads (or similar microcarrier beads)
-
Perifusion medium (e.g., DMEM or Krebs-Ringer bicarbonate buffer supplemented with 0.1% BSA, pH 7.4)
-
L-692,585 stock solution (dissolved in a suitable solvent like DMSO, then diluted in perifusion medium)
-
Growth Hormone (GH) assay kit (e.g., ELISA or RIA)
Procedure:
-
Chamber Preparation:
-
Equilibrate Cytodex beads in perifusion medium.
-
Mix the dispersed pituitary cells with the equilibrated Cytodex beads and load them into the perifusion chambers.
-
Place a filter at the top and bottom of the cell/bead mixture to prevent washout.
-
-
System Setup:
-
Assemble the perifusion chambers into the system.
-
Place the perifusion medium reservoirs in a 37°C water bath.
-
Prime the tubing with perifusion medium to remove air bubbles.
-
Set the flow rate of the peristaltic pump to a constant rate (e.g., 0.2-1.0 mL/minute).
-
Set the fraction collector to collect samples at desired intervals (e.g., 2-5 minutes per fraction).
-
-
Equilibration:
-
Perifuse the cells with basal perifusion medium for at least 60-90 minutes to establish a stable baseline of GH secretion.
-
-
Stimulation:
-
Switch the perifusion medium to one containing the desired concentration of L-692,585.
-
Continue perifusion for the desired stimulation period (e.g., 10-30 minutes).
-
To study the washout effect, switch back to the basal perifusion medium.
-
-
Sample Collection and Analysis:
-
Collect the fractions throughout the experiment.
-
Store the collected fractions at -20°C or -80°C until analysis.
-
Measure the GH concentration in each fraction using a validated GH assay.
-
-
Data Analysis:
-
Plot the GH concentration versus time to visualize the secretory response.
-
Calculate the basal GH release, peak GH release, and total GH secreted (area under the curve).
-
Experimental Workflow Visualization
Caption: Workflow for a perifusion experiment with L-692,585.
References
Application Notes and Protocols: Measuring the In Vivo Efficacy of a Selective Prostaglandin EP4 Receptor Agonist
Note to the Reader: The compound L-692,585, as specified in the topic, is a ghrelin receptor agonist known to stimulate growth hormone release[1][2][3]. However, the detailed request for signaling pathways and in vivo efficacy protocols aligns more closely with research on Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4) agonists, which are pivotal in inflammation, immunology, and oncology[4][5][6]. This document provides detailed application notes and protocols for measuring the in vivo efficacy of a selective EP4 receptor agonist, as this appears to be the intended subject of inquiry.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has garnered significant interest as a therapeutic target due to its diverse roles in modulating inflammation, immune responses, and cancer progression[4][6][7]. Activation of the EP4 receptor predominantly couples to Gαs to increase intracellular cyclic AMP (cAMP) levels, but can also engage other signaling pathways, including PI3K/Akt[4][8][9]. Selective EP4 receptor agonists are being investigated for their therapeutic potential in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and for promoting tissue repair[6][10][11].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the in vivo efficacy of a selective EP4 receptor agonist. The protocols outlined below focus on a well-established preclinical model of inflammatory arthritis.
Mechanism of Action: EP4 Receptor Signaling
The EP4 receptor is a G-protein coupled receptor that, upon binding with an agonist like PGE2 or a selective synthetic compound, primarily activates the Gαs subunit. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[4][7][8]. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB), leading to the modulation of gene expression. Furthermore, emerging evidence suggests that the EP4 receptor can also signal through a Gαs-independent pathway involving PI3K and β-arrestin[4][8]. In the context of inflammation, EP4 signaling can have both pro- and anti-inflammatory effects depending on the cellular context and disease model[7][11]. For instance, EP4 activation can suppress the production of pro-inflammatory cytokines like TNF-α and IL-12 from macrophages, while in other contexts, it can promote Th1 differentiation and Th17 expansion[9][11].
In Vivo Efficacy Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of an EP4 receptor agonist. The choice of model will depend on the therapeutic indication being investigated. Some relevant models include:
-
Inflammatory Arthritis: Collagen-induced arthritis (CIA) in mice or adjuvant-induced arthritis (AIA) in rats are standard models for rheumatoid arthritis. Efficacy can be measured by clinical scoring of paw swelling, histological assessment of joint inflammation and damage, and measurement of inflammatory markers.
-
Inflammatory Bowel Disease (IBD): Dextran sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis models in mice are commonly used. Efficacy is assessed by monitoring body weight, stool consistency, and colon histology.
-
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, can be used to assess the effect of EP4 agonists on tumor growth and metastasis[5][12]. Efficacy is measured by tumor volume and analysis of metastatic lesions.
-
Pain: Models of inflammatory pain, such as the complete Freund's adjuvant (CFA)-induced inflammatory pain model, can be used to evaluate the analgesic effects of EP4 agonists[9][13].
For the purpose of these application notes, we will provide a detailed protocol for the collagen-induced arthritis (CIA) model in mice.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis and subsequent treatment with a selective EP4 receptor agonist to evaluate its anti-inflammatory and disease-modifying efficacy.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Selective EP4 Receptor Agonist
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G)
-
Calipers for paw measurement
Experimental Workflow Diagram:
References
- 1. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-692,585 in the Study of Hypothalamic Growth Hormone Regulation
Introduction
L-692,585 is a potent, non-peptidyl small molecule that acts as an agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Its ability to stimulate growth hormone (GH) secretion makes it a valuable pharmacological tool for researchers, scientists, and drug development professionals investigating the complex mechanisms of hypothalamic and pituitary regulation of GH release. Unlike peptide-based secretagogues, its non-peptide structure offers different pharmacokinetic properties, making it suitable for a variety of experimental paradigms.[2] L-692,585 stimulates GH release by acting at both the hypothalamic and pituitary levels, providing a multifaceted approach to dissecting the GH axis.[3][4]
These application notes provide a comprehensive overview of L-692,585, including its mechanism of action, biological activity, and detailed protocols for its use in key in vitro and in vivo experiments.
Physicochemical Properties and Solubility
Proper handling and solubilization of L-692,585 are critical for experimental success. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Weight | 567.69 g/mol | [1] |
| Formula | C₃₂H₃₇N₇O₃ | [1] |
| CAS Number | 145455-35-2 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO; Soluble to 25 mM in ethanol | [1] |
| Storage | Desiccate at -20°C | [1] |
Mechanism of Action
L-692,585 exerts its effects by binding to and activating the GHS-R1a, a G protein-coupled receptor.[2] This activation triggers downstream signaling cascades that culminate in the release of GH.
1. Pituitary Action: At the anterior pituitary level, L-692,585 directly stimulates somatotropes (GH-producing cells). Binding to GHS-R1a activates phospholipase C (PLC) and adenylyl cyclase.[5] This leads to the generation of inositol (B14025) triphosphate (IP₃) and cyclic AMP (cAMP).[5] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, causing an initial sharp increase in cytosolic Ca²⁺ concentration.[5][6] This is followed by a sustained plateau phase resulting from the influx of extracellular Ca²⁺ through L-type calcium channels.[5][6] The elevated intracellular Ca²⁺ is a primary trigger for the fusion of GH-containing vesicles with the cell membrane and subsequent hormone exocytosis.[5]
2. Hypothalamic Action: In the hypothalamus, L-692,585 acts on neurons in the arcuate nucleus.[4] It can stimulate the release of Growth Hormone-Releasing Hormone (GHRH), which in turn travels to the pituitary to stimulate GH secretion.[7][8] The full in vivo efficacy of L-692,585 is dependent on an intact GHRH signaling system and an intact hypophyseal stalk, indicating that its central action on GHRH neurons is a critical component of its overall effect.[3][7] It does not, however, act through the GHRH receptor itself.[5][6]
Summary of Biological Activity
Quantitative data from various studies are summarized below, highlighting the potency and efficacy of L-692,585.
Table 1: Receptor Binding and Potency
| Parameter | Value | Species/System | Reference |
| Kᵢ (GHS-R1a) | 0.8 nM | Not Specified | [1][3] |
| Relative Potency | 2 - 2.5x GHRP-6 | Beagle | [1][9] |
| Relative Potency | 10 - 20x L-692,429 | Beagle | [9] |
Table 2: In Vitro Effects on Porcine Pituitary Somatotropes [5][6]
| Parameter | Control | L-692,585 (10 µM) | P-value |
| Increase in [Ca²⁺]ᵢ | Baseline | 68 ± 2 nM | < 0.01 |
| Plaque-Forming Cells (%) | 24 ± 3 % | 40 ± 6 % | < 0.05 |
| Mean Plaque Area (µm²) | 1892 ± 177 µm² | 3641 ± 189 µm² | < 0.01 |
Table 3: In Vivo Effects on Peak Plasma GH in Beagles (Acute IV Dose) [9]
| Dose (mg/kg) | Peak GH (ng/mL) | Fold Increase vs. Saline |
| Saline | 6.1 ± 1.3 | 1.0x |
| 0.005 | 32.5 ± 7.0 | 4.3x |
| 0.02 | 49.4 ± 10.6 | 7.0x |
| 0.10 | 134.3 ± 29.0 | 21.0x |
Table 4: Effects on GHS-R mRNA Expression in Rats [7][8]
| Treatment | Duration | GHS-R mRNA Level |
| L-692,585 (100 µg/h, IV) | 4 hours | Reduced by 50% (P < 0.05) |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using L-692,585.
Protocol 1: In Vitro GH Secretion and Calcium Mobilization in Primary Pituitary Cells
This protocol is designed to assess the direct effect of L-692,585 on GH release and intracellular calcium dynamics in primary pituitary cells, adapting methods from studies on porcine somatotropes.[5][6]
Materials:
-
L-692,585 (dissolved in DMSO, then diluted in appropriate buffer)
-
Anterior pituitary tissue from the animal model of choice
-
Cell culture medium (e.g., DMEM) with supplements[10]
-
Enzymes for dissociation (e.g., trypsin, DNase I)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)[11]
-
Perfusion buffer (e.g., Hanks' Balanced Salt Solution - HHBS)
-
Reverse Hemolytic Plaque Assay (RHPA) reagents: GH antibody, protein A, complement
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Isolation and Culture:
-
Aseptically remove anterior pituitary glands and mince the tissue.
-
Perform enzymatic dissociation to obtain a single-cell suspension.
-
Plate the dispersed pituitary cells onto poly-L-lysine-coated glass coverslips (for imaging) or in appropriate culture plates.
-
Culture cells for 24-48 hours to allow for recovery and attachment.[12]
-
-
Calcium Mobilization Assay: [13]
-
Wash cultured cells with HHBS.
-
Load cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HHBS for 30-60 minutes at 37°C.
-
Wash cells again to remove excess dye.
-
Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.
-
Begin baseline recording, then perfuse the cells with a solution containing the desired concentration of L-692,585 (e.g., 10 µM).[5]
-
Record changes in fluorescence, which correspond to changes in intracellular calcium concentration ([Ca²⁺]ᵢ).
-
Analyze the data to determine baseline [Ca²⁺]ᵢ, peak increase, and plateau phase characteristics.[5]
-
-
GH Secretion Assay (Reverse Hemolytic Plaque Assay - RHPA):
-
Wash cultured cells and incubate them in a mixture containing an antibody specific to GH.
-
Add L-692,585 to the experimental group.
-
After the stimulation period (e.g., 3 hours), add a source of complement.[6]
-
Cells that have secreted GH will be surrounded by a "plaque" of lysed red blood cells (if using a protein-A coupled RBC system).
-
Fix the cells and visualize the plaques under a microscope.
-
Quantify the results by counting the percentage of plaque-forming cells and measuring the mean plaque area, which correlate with the amount of GH secreted.[6]
-
Protocol 2: Radioligand Competition Binding Assay for GHS-R1a
This protocol determines the binding affinity (Kᵢ) of L-692,585 for the GHS-R1a by measuring its ability to compete with a known radiolabeled ligand.[14]
Materials:
-
Cell membranes from a cell line stably expressing GHS-R1a (e.g., HEK293) or from tissues with high expression (e.g., pituitary, hypothalamus).[15]
-
Radiolabeled GHS-R1a ligand (e.g., [¹²⁵I]-Ghrelin or [³H]-MK-0677)
-
Unlabeled L-692,585
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well plates and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Filtration apparatus and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and prepare a membrane fraction via differential centrifugation. Resuspend the final membrane pellet in the binding buffer.[15]
-
Assay Setup: In a 96-well plate, add the following to each well in sequence:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or near its Kₔ).
-
Increasing concentrations of unlabeled L-692,585 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled agonist, e.g., 1 µM ghrelin).
-
Initiate the binding reaction by adding the membrane preparation (e.g., 10-50 µg protein/well).[15]
-
-
Incubation: Incubate the plate with gentle agitation for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta or gamma counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the percentage of specific binding as a function of the log concentration of L-692,585.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of L-692,585 that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]
-
Protocol 3: In Vivo Assessment of GH Release in an Animal Model
This protocol describes a general procedure for evaluating the effect of L-692,585 on pulsatile GH secretion in a conscious, freely moving animal model, based on studies in canines and swine.[3][9]
Materials:
-
Test animals (e.g., rats, dogs, pigs)
-
L-692,585 formulated for injection (e.g., dissolved in saline or other vehicle)
-
Surgical equipment for catheter implantation
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Hormone assay kit (ELISA or RIA) for GH
Procedure:
-
Animal Preparation and Cannulation:
-
Surgically implant an indwelling catheter into the jugular vein for stress-free, repeated blood sampling. For central administration studies, a cannula can also be implanted into a cerebral ventricle (intracerebroventricular, ICV).[3]
-
Allow animals a recovery period of several days to a week.
-
-
Experimental Day:
-
Acclimate the animal to the study environment.
-
Begin collecting baseline blood samples (e.g., 0.5-1.0 mL) at regular intervals (e.g., every 15 minutes) for at least one hour to establish the natural pulsatile pattern of GH secretion.
-
-
Drug Administration:
-
Administer a bolus intravenous (IV) or ICV injection of the vehicle control or a specific dose of L-692,585 (e.g., 0.005 - 0.10 mg/kg for IV in beagles).[9]
-
-
Post-Dose Blood Sampling:
-
Continue collecting blood samples at the same regular intervals for 2-4 hours post-injection. Peak GH levels after L-692,585 are often observed within 5-15 minutes, returning to baseline by 90 minutes.[9]
-
-
Sample Processing and Analysis:
-
Immediately after collection, centrifuge the blood samples to separate plasma or serum.
-
Store the samples frozen at -20°C or -80°C until analysis.
-
Measure the concentration of GH in each sample using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the mean GH concentration versus time for each treatment group.
-
Identify the peak GH concentration achieved after dosing.
-
Calculate the total GH release by determining the area under the curve (AUC).
-
Use statistical analysis (e.g., ANOVA) to compare the responses between the vehicle and L-692,585 treatment groups.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Growth hormone secretagogue receptor family members and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-692,585 | CAS:145455-35-2 | Potent, non-peptide ghrelin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth hormone (GH)-releasing hormone (GHRH) and the GH secretagogue (GHS), L692,585, differentially modulate rat pituitary GHS receptor and GHRH receptor messenger ribonucleic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8273553B2 - Production of growth hormone in serum-free cell culture medium for mammalian cells - Google Patents [patents.google.com]
- 11. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 12. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Application of L-692,585 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-692,585 is a potent, non-peptide agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4][5] As an orally active small molecule, it mimics the action of ghrelin, the endogenous ligand for GHS-R1a, a key regulator of growth hormone (GH) secretion and energy homeostasis. While extensively studied for its potent effects on stimulating GH release, the application of L-692,585 in metabolic research is an area of growing interest. This document provides detailed application notes and protocols for utilizing L-692,585 to investigate its effects on metabolic parameters, including glucose, insulin (B600854), and lipid metabolism.
Mechanism of Action
L-692,585 exerts its biological effects by binding to and activating the GHS-R1a, a G-protein coupled receptor. This activation in the pituitary gland stimulates the release of growth hormone. The signaling cascade involves the activation of phospholipase C (PLC) and the adenylate cyclase-cAMP pathways, leading to an increase in intracellular calcium levels, which triggers GH secretion.[6] Beyond the pituitary, GHS-R1a is expressed in various tissues, including the pancreas and adipose tissue, suggesting a direct role for L-692,585 in regulating metabolic processes. The activation of the ghrelin receptor is known to influence insulin secretion, glucose homeostasis, and lipid metabolism.[6][7]
L692585 [label="L-692,585", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GHSR1a [label="GHS-R1a\n(Ghrelin Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gq/11 & Gs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase\n(AC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#FBBC05", fontcolor="#202124"]; GH_release [label="Growth Hormone\nRelease", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
L692585 -> GHSR1a; GHSR1a -> G_protein; G_protein -> PLC; G_protein -> AC; PLC -> IP3; PLC -> DAG; AC -> cAMP; IP3 -> Ca_release; DAG -> PKC; cAMP -> PKA; Ca_release -> GH_release; Ca_influx -> GH_release; PKC -> GH_release; PKA -> GH_release; }
Figure 1: L-692,585 Signaling Pathway for GH Release.
Data Presentation
The following tables summarize the quantitative data on the hormonal effects of intravenous administration of L-692,585 in beagles, as reported by Jacks et al. (1994). This data provides a foundational understanding of the in vivo effects of L-692,585.
Table 1: Peak Serum Growth Hormone (GH) Response to a Single Intravenous Dose of L-692,585 in Beagles
| Dosage of L-692,585 (mg/kg) | Mean Peak GH (ng/mL) ± S.E.M. | Fold Increase vs. Saline |
| 0 (Saline) | 6.1 ± 1.3 | - |
| 0.005 | 32.5 ± 7.0 | 4.3 |
| 0.02 | 49.4 ± 10.6 | 7.0 |
| 0.10 | 134.3 ± 29.0 | 21.0 |
Table 2: Hormonal Responses to Repeated Daily Intravenous Administration of L-692,585 in Beagles for 14 Days
| Hormone | Dosage (mg/kg) | Day 1 | Day 8 | Day 15 |
| Peak Plasma GH (ng/mL) | 0.01 | 42 ± 9 | 50 ± 12 | 48 ± 10 |
| 0.10 | 100 ± 20 | 64 ± 11 | 95 ± 21 | |
| Plasma IGF-1 (% change from baseline) | 0.01 | +25% | +30% | +28% |
| 0.10 | +45% | +50% | +48% | |
| Plasma Insulin (μU/mL) | 0.01 | No significant change | No significant change | No significant change |
| 0.10 | No significant change | No significant change | No significant change | |
| Plasma Cortisol (μg/dL) | 0.01 | Modest, transient increase | Modest, transient increase | Modest, transient increase |
| 0.10 | Modest, transient increase | Modest, transient increase | Modest, transient increase |
Note: Data are presented as mean ± S.E.M. where available. The study by Jacks et al. (1994) found no significant alteration in prolactin and thyroxine levels.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the metabolic effects of L-692,585 in rodent models. These protocols are based on standard methodologies and can be adapted for specific research needs.
Protocol 1: Oral Gavage Administration of L-692,585 in Mice
This protocol describes the procedure for administering a precise oral dose of L-692,585 to mice.
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_mouse [label="1. Weigh Mouse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_dose [label="2. Calculate Dose Volume\n(e.g., 10 mL/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; restrain [label="3. Restrain Mouse\n(Scruffing)", fillcolor="#FBBC05", fontcolor="#202124"]; measure_depth [label="4. Measure Insertion Depth\n(Mouth to last rib)", fillcolor="#FBBC05", fontcolor="#202124"]; insert_needle [label="5. Insert Gavage Needle", fillcolor="#34A853", fontcolor="#FFFFFF"]; administer [label="6. Administer L-692,585 Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; withdraw [label="7. Withdraw Needle", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="8. Monitor Mouse\n(10-15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> weigh_mouse; weigh_mouse -> calc_dose; calc_dose -> restrain; restrain -> measure_depth; measure_depth -> insert_needle; insert_needle -> administer; administer -> withdraw; withdraw -> monitor; monitor -> end; }
Figure 2: Workflow for Oral Gavage in Mice.
A. Materials:
-
L-692,585
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Appropriate size gavage needles (e.g., 20-22 gauge, 1.5-inch, with a ball tip for adult mice)[1][9]
-
1 mL syringes
-
Animal scale
B. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of L-692,585.
-
Prepare the vehicle solution.
-
Suspend L-692,585 in the vehicle to the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Preparation:
-
Administration:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the mouth to the last rib. Mark this depth on the needle.[1][9]
-
Position the mouse vertically.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert to avoid tracheal intubation.[1][9][11][12]
-
Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the L-692,585 solution.[1][9]
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
Protocol 2: Intraperitoneal (IP) Injection of L-692,585 in Rats
This protocol details the procedure for administering L-692,585 via intraperitoneal injection in rats.
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_rat [label="1. Weigh Rat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_volume [label="2. Calculate Injection Volume\n(e.g., <10 mL/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; restrain_rat [label="3. Restrain Rat\n(Dorsal recumbency)", fillcolor="#FBBC05", fontcolor="#202124"]; locate_site [label="4. Locate Injection Site\n(Lower right quadrant)", fillcolor="#FBBC05", fontcolor="#202124"]; insert_needle_ip [label="5. Insert Needle (45° angle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aspirate [label="6. Aspirate to Check Placement", fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="7. Inject L-692,585 Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; withdraw_needle_ip [label="8. Withdraw Needle", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_rat [label="9. Monitor Rat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_ip [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> weigh_rat; weigh_rat -> calc_volume; calc_volume -> restrain_rat; restrain_rat -> locate_site; locate_site -> insert_needle_ip; insert_needle_ip -> aspirate; aspirate -> inject; inject -> withdraw_needle_ip; withdraw_needle_ip -> monitor_rat; monitor_rat -> end_ip; }
Figure 3: Workflow for Intraperitoneal Injection in Rats.
A. Materials:
-
L-692,585
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 23-25 gauge)[6][13][14][15]
-
70% ethanol
-
Animal scale
B. Procedure:
-
Preparation of Dosing Solution:
-
Dissolve L-692,585 in sterile saline to the desired concentration. Ensure complete dissolution.
-
-
Animal Preparation:
-
Administration:
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[4][13][14][15]
-
Disinfect the site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[6][14][15]
-
Aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and re-attempt with a fresh needle and syringe.[2][4][14]
-
Inject the L-692,585 solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the rat for any signs of distress or adverse reactions.
-
Protocol 3: Glucose Tolerance Test (GTT) in Mice
This protocol is used to assess how quickly glucose is cleared from the blood following a glucose challenge, providing an indication of glucose tolerance.[16][17][18]
A. Materials:
-
L-692,585 or vehicle
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Lancets or scalpel blades
-
Restraining device (optional)
B. Procedure:
-
Animal Preparation:
-
Baseline Measurement:
-
L-692,585 Administration:
-
Administer L-692,585 or vehicle via the desired route (e.g., oral gavage or IP injection) at a specified time before the glucose challenge.
-
-
Glucose Challenge:
-
Administer a glucose bolus (typically 2 g/kg body weight) via oral gavage or IP injection.[18]
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Protocol 4: Hyperinsulinemic-Euglycemic Clamp in Rats
This "gold standard" technique assesses insulin sensitivity by measuring the amount of glucose required to maintain euglycemia during a constant insulin infusion.[20][21][22][23]
A. Materials:
-
L-692,585 or vehicle
-
Humulin R (or other regular human insulin)
-
50% Dextrose solution
-
Heparinized saline
-
Infusion pumps
-
Catheters for arterial and venous access
-
Glucometer and test strips
B. Procedure:
-
Surgical Preparation:
-
Clamp Procedure:
-
Fast the rat overnight.
-
Administer L-692,585 or vehicle at a predetermined time before the clamp.
-
Begin a continuous infusion of insulin (e.g., 2-4 mU/kg/min).[3][20][22]
-
Monitor blood glucose every 5-10 minutes.
-
Start a variable infusion of 50% dextrose to maintain blood glucose at a constant basal level (euglycemia).
-
Once a steady state is reached (stable glucose infusion rate for ~30 minutes), the glucose infusion rate is recorded.
-
-
Data Analysis:
-
The glucose infusion rate (GIR) during the steady-state period is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Protocol 5: Plasma Lipid Profile Analysis
This protocol outlines the collection and analysis of plasma for key lipid markers.
A. Materials:
-
L-692,585 or vehicle
-
EDTA-coated collection tubes
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL.
-
Alternatively, liquid chromatography/mass spectrometry (LC/MS) for detailed lipidomics.[24][25][26][27][28][29]
B. Procedure:
-
Sample Collection:
-
Administer L-692,585 or vehicle to rodents as per the study design.
-
At the desired time point, collect whole blood into EDTA-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 1,500 x g for 15 minutes at 4°C) to separate the plasma.[24]
-
Carefully collect the plasma supernatant.
-
-
Lipid Analysis:
-
Analyze the plasma for triglycerides, total cholesterol, HDL, and LDL using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
For a more comprehensive analysis of lipid species, plasma samples can be subjected to lipid extraction followed by LC/MS-based lipidomics.[24][25][26][27][28][29]
-
Concluding Remarks
L-692,585 serves as a valuable pharmacological tool to investigate the role of the ghrelin receptor in metabolic regulation. The protocols provided herein offer a framework for researchers to explore the effects of this potent GHS-R1a agonist on glucose homeostasis, insulin sensitivity, and lipid metabolism. Given the complex interplay between the GH axis and metabolism, careful experimental design and interpretation of results are crucial. Further research utilizing L-692,585 in various metabolic disease models will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting the ghrelin system.
References
- 1. benchchem.com [benchchem.com]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. experts.umn.edu [experts.umn.edu]
- 4. research.vt.edu [research.vt.edu]
- 5. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. services.anu.edu.au [services.anu.edu.au]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucose Tolerance Test in Mice [bio-protocol.org]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 20. jove.com [jove.com]
- 21. uab.edu [uab.edu]
- 22. researchgate.net [researchgate.net]
- 23. Hyperinsulinemic-euglycemic clamp to assess insulin sensitivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 25. Computational Analysis of Plasma Lipidomics from Mice Fed Standard Chow and Ketogenic Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-692,585 and Growth Hormone Release
Welcome to the technical support center for L-692,585. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this potent growth hormone secretagogue.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of L-692,585 on growth hormone (GH) release?
A1: L-692,585 is a potent, non-peptide agonist for the growth hormone secretagogue receptor 1a (GHS-R1a).[1][2] It is expected to stimulate the release of growth hormone both in vitro from pituitary cells and in vivo in animal models.[2][3][4] In beagles, for instance, intravenous administration of L-692,585 resulted in a significant, dose-dependent increase in plasma GH levels.[4] Similarly, it has been shown to induce GH release from isolated porcine somatotropes.[3][5]
Q2: What is the mechanism of action for L-692,585?
A2: L-692,585 acts as an agonist at the GHS-R1a, which is the receptor for the endogenous ligand ghrelin.[1] Its mechanism involves stimulating intracellular signaling pathways that lead to GH release. Studies in porcine somatotropes have shown that L-692,585 induces an increase in intracellular calcium concentrations ([Ca²⁺]i).[3][5] This process involves both the mobilization of calcium from internal stores and an influx of extracellular calcium through L-type calcium channels.[3][5] The signaling cascade also involves the adenylate cyclase-cAMP and phospholipase C (PLC)-inositol triphosphate pathways.[3][5]
Q3: Is L-692,585 an inverse agonist?
A3: Current scientific literature characterizes L-692,585 as a potent GHS-R1a agonist, not an inverse agonist.[1][2] The GHS-R1a is known to have high constitutive activity, meaning it can signal to some extent even without an agonist bound.[6] An inverse agonist would decrease this basal activity. In contrast, L-692,585 has been shown to increase signaling above this basal level, consistent with agonist activity.[3][7]
Q4: At what concentrations should I expect to see an effect?
A4: L-692,585 is highly potent. It has a reported Kᵢ value of 0.8 nM for the GHS-R1a.[1][2] In vitro studies using porcine somatotropes have shown dose-dependent GH release with concentrations ranging from 0.01 to 10 µM.[2] In vivo studies in beagles have demonstrated significant increases in plasma GH at intravenous doses as low as 0.005 mg/kg.[2][4]
Troubleshooting Guide: L-692,585 Not Stimulating GH Release
If you are not observing the expected stimulation of GH release with L-692,585, please review the following potential issues and recommended solutions.
Issue 1: Suboptimal Experimental Conditions
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration: The concentration of L-692,585 may be too low or, paradoxically, too high. | Verify calculations and perform a dose-response curve. While unlikely to be the primary issue given its potency, extremely high (millimolar) concentrations of some GHSs have been reported to paradoxically inhibit GHRH release in hypothalamic explants.[8] |
| Cell/Tissue Health: The primary pituitary cells or tissue explants may have low viability or responsiveness. | Assess cell viability using methods like Trypan Blue exclusion. Ensure proper handling and culture conditions. Use a positive control, such as Ghrelin or GHRP-6, to confirm that the cells are capable of responding to a GHS. |
| Receptor Desensitization: Prolonged or repeated exposure to L-692,585 or other GHSs can lead to receptor downregulation. | In in vivo studies, continuous infusion of L-692,585 has been shown to reduce GHS-R mRNA levels.[9][10] If conducting repeated dosing experiments, consider the timing and potential for desensitization. |
| Presence of Somatostatin (B550006): Somatostatin is a potent inhibitor of GH release. | The experimental model may have high somatostatin tone. The presence of somatostatin can suppress the stimulatory effect of GHSs. This is a key physiological regulator to consider in your experimental design. |
Issue 2: Reagent Quality and Preparation
| Potential Cause | Recommended Solution |
| Compound Integrity: L-692,585 may have degraded due to improper storage or handling. | L-692,585 should be desiccated at -20°C.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol.[1] Avoid repeated freeze-thaw cycles.[2] |
| Solubility Issues: The compound may not be fully dissolved in the experimental buffer. | L-692,585 is soluble in DMSO and ethanol.[1] Ensure that the final concentration of the solvent in your assay medium is low and does not affect cell viability. |
Issue 3: Assay-Specific Problems
| Potential Cause | Recommended Solution |
| Inappropriate Assay Endpoint: The method used to detect GH may not be sensitive enough or may be subject to interference. | Validate your GH assay (e.g., ELISA, RIA) for sensitivity, specificity, and linearity. Run appropriate standards and controls. |
| Timing of Measurement: GH release is often pulsatile. Measurements may be taken outside the peak response window. | Following acute administration, peak GH levels are typically observed within 5 to 15 minutes, returning to near baseline by 90 minutes.[4] Conduct a time-course experiment to determine the optimal measurement window for your specific model. |
Quantitative Data Summary
The following tables summarize key quantitative data for L-692,585.
Table 1: Binding Affinity and Potency of L-692,585
| Parameter | Value | Species/System | Reference |
| Kᵢ | 0.8 nM | Ghrelin Receptor (GHS-R1a) | [1][2] |
| Relative Potency | 2-2.5x more potent than GHRP-6 | In vivo (Beagles) | [1] |
Table 2: In Vivo Efficacy of L-692,585 in Beagles (Single IV Dose)
| Dose (mg/kg) | Peak GH Concentration (ng/mL, mean +/- SEM) | Fold Increase vs. Saline |
| Saline Control | 6.1 +/- 1.3 | - |
| 0.005 | 32.5 +/- 7.0 | 4.3x |
| 0.02 | 49.4 +/- 10.6 | 7x |
| 0.10 | 134.3 +/- 29.0 | 21x |
| Data from Jacks et al. (1994)[4] |
Experimental Protocols
Protocol 1: In Vitro GH Release from Porcine Somatotropes
This is a summarized methodology based on the work by Glavaski-Joksimovic et al. (2002).[3]
-
Cell Isolation: Anterior pituitaries are obtained from pigs. The tissue is enzymatically dispersed to create a single-cell suspension.
-
Cell Culture: Cells are plated on coverslips and cultured for 48-72 hours before the experiment.
-
Identification of Somatotropes: Somatotropes (GH-releasing cells) are functionally identified by their response to a known secretagogue, such as human GH-releasing hormone (hGHRH).
-
Compound Application: L-692,585 is applied to the cells via a perfusion system at desired concentrations (e.g., 10 µM for 2 minutes).
-
Measurement of Intracellular Calcium: Changes in intracellular calcium ([Ca²⁺]i) are measured using calcium imaging techniques with fluorescent indicators (e.g., Fura-2).
-
Measurement of GH Release: GH release is quantified using a reverse hemolytic plaque assay (RHPA), where cells are co-cultured with protein A-coated red blood cells and a GH-specific antibody. The formation of plaques (zones of hemolysis) around somatotropes indicates GH secretion, and the plaque size correlates with the amount of GH released.
Visualizations
Signaling Pathways
References
- 1. L-692,585 | Ghrelin Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of growth hormone secretagogues and neuropeptide Y on hypothalamic hormone release from acute rat hypothalamic explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth hormone (GH)-releasing hormone (GHRH) and the GH secretagogue (GHS), L692,585, differentially modulate rat pituitary GHS receptor and GHRH receptor messenger ribonucleic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing L-692,585 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-692,585 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is L-692,585 and what is its mechanism of action?
L-692,585 is a potent, non-peptide agonist of the ghrelin receptor (GHS-R1a), with a Ki value of approximately 0.8 nM.[1][2][][4] It mimics the action of ghrelin, a natural hormone that stimulates the release of growth hormone (GH). L-692,585 acts directly on the pituitary gland and the hypothalamus to induce GH secretion.[5] Its mechanism of action involves binding to GHS-R1a, which leads to an increase in intracellular calcium concentrations ([Ca²⁺]i) in pituitary somatotropes.[6][7] This process is mediated by the activation of both the adenylate cyclase-cAMP and the phospholipase C (PLC)-inositol triphosphate signaling pathways.[6][8]
Q2: What are the recommended starting concentrations for L-692,585 in in vitro assays?
The optimal concentration of L-692,585 will vary depending on the specific cell type and assay being used. However, based on published studies, a good starting point for dose-response experiments is a concentration range of 0.01 µM to 10 µM.[9] For specific assays like the reverse hemolytic plaque assay, a concentration of 100 nM has been shown to be effective.[8][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[8]
Q3: How should I dissolve and store L-692,585?
L-692,585 is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 25 mM).[2] For in vitro assays, it is common to prepare a concentrated stock solution in DMSO. When preparing working solutions, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1-0.5%) to avoid solvent toxicity.[10] Lyophilized L-692,585 should be stored desiccated at -20°C.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no response to L-692,585 | 1. Suboptimal L-692,585 concentration: The concentration may be too low to elicit a response. 2. Cell health issues: Poorly growing or unhealthy cells may not respond optimally. 3. Incorrect assay conditions: Incubation times, temperature, or media composition may not be optimal. 4. Degraded L-692,585: Improper storage or handling may have led to compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Ensure cells are healthy, within a suitable passage number, and growing in a logarithmic phase. Check for signs of contamination.[][4][11] 3. Review and optimize assay parameters. 4. Prepare a fresh stock solution of L-692,585 from a new aliquot. |
| High background signal or cell death | 1. L-692,585 concentration is too high: High concentrations can lead to off-target effects or cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell viability and assay results.[][4][11] | 1. Reduce the concentration of L-692,585. 2. Ensure the final solvent concentration is below the toxic threshold for your specific cell type. Run a vehicle control (media with solvent only).[10] 3. Regularly check cultures for contamination and use aseptic techniques. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variability. 2. Inconsistent reagent preparation: Variations in the preparation of L-692,585 dilutions or other reagents. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration. | 1. Standardize cell culture procedures, including seeding density and passage number.[11] 2. Prepare fresh reagents for each experiment and use calibrated pipettes. 3. Ensure proper mixing of solutions and careful pipetting. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for measuring intracellular calcium mobilization in response to L-692,585 using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM calcium indicator
-
L-692,585
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Culture and Seeding: Culture HEK293-GHSR cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator. Seed the cells into a 96-well plate at a density that will ensure a confluent monolayer on the day of the assay.[6]
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.[6]
-
Cell Washing: After incubation, gently wash the cells twice with HBSS containing probenecid to remove excess dye.[6]
-
Assay:
-
Prepare serial dilutions of L-692,585 in HBSS with probenecid. A typical concentration range to test is 1 pM to 10 µM.[6]
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add the L-692,585 dilutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 120 seconds.[6]
-
Reverse Hemolytic Plaque Assay (RHPA) for Growth Hormone (GH) Release
This assay allows for the detection of GH secretion from individual pituitary cells.
Materials:
-
Isolated primary pituitary cells (e.g., from porcine or rat)
-
Culture medium for pituitary cells
-
Protein A-coated ovine red blood cells (oRBCs)
-
Anti-GH antiserum
-
Complement (e.g., guinea pig serum)
-
Poly-L-lysine coated slides or chambers
-
L-692,585
Procedure:
-
Cell Preparation: Isolate pituitary cells using standard enzymatic digestion protocols.
-
Chamber Preparation: Create a monolayer of pituitary cells and protein A-coated oRBCs on a poly-L-lysine coated surface.[5][12]
-
Incubation: Add the anti-GH antiserum to the chamber. Add different concentrations of L-692,585 (e.g., 100 nM) or a vehicle control to the respective chambers. Incubate for a set period (e.g., 3-4 hours) to allow for GH secretion.[8][9]
-
Plaque Formation: Add complement to the chambers and incubate for approximately 50 minutes. The secreted GH will bind to the antiserum, which in turn binds to the protein A on the oRBCs. The complement will then lyse these oRBCs, forming a clear "plaque" around the GH-secreting cells.[8][12]
-
Analysis: Visualize and quantify the plaques. The size of the plaque is proportional to the amount of GH secreted by the individual cell.[9][12]
Quantitative Data Summary
| Parameter | L-692,585 Value | Assay Type | Cell Type | Reference |
| Ki | 0.8 nM | Radioligand Binding | Cells expressing GHS-R1a | [1][2][][4] |
| Effective Concentration | 0.01 - 10 µM | GH Release | Isolated porcine somatotropes | [9] |
| Effective Concentration | 100 nM | Reverse Hemolytic Plaque Assay | Isolated porcine somatotropes | [8] |
| Effective Concentration | 10 µM | Intracellular Calcium Increase | Isolated porcine pituitary cells | [6][7] |
Visualizations
Caption: Signaling pathway of L-692,585 in pituitary somatotropes.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Logical workflow for troubleshooting in vitro assays with L-692,585.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of prolactin and growth hormone production in the MtT/F4 transplantable pituitary tumor by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Reverse hemolytic plaque assays: versatility in the study of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
L-692,585 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of L-692,585, a potent, non-peptide agonist of the ghrelin receptor (GHS-R1a).[1] Additionally, it offers troubleshooting guides and frequently asked questions to ensure the successful application of L-692,585 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid L-692,585?
For optimal long-term stability, solid L-692,585 should be stored at -20°C, desiccated. Under these conditions, the compound is stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I prepare and store solutions of L-692,585?
L-692,585 is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 25 mM. For stock solutions, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Q3: Is there data on the stability of L-692,585 in aqueous solutions or different buffers?
Currently, there is limited publicly available data on the stability of L-692,585 in specific aqueous buffers or at different pH values. As with many small molecules, stability can be pH-dependent. It is recommended to prepare fresh solutions in your experimental buffer or conduct a stability assessment for your specific conditions if long-term storage in an aqueous buffer is required.
Q4: Is L-692,585 sensitive to light?
Quantitative Data Summary
The following tables summarize the key stability and solubility data for L-692,585.
Table 1: Storage Conditions for L-692,585
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Desiccate[1] |
| 4°C | Up to 2 years | For shorter-term storage[1] | |
| Solution | -80°C | Up to 6 months | In appropriate solvent (e.g., DMSO, Ethanol)[1] |
| -20°C | Up to 1 month | In appropriate solvent (e.g., DMSO, Ethanol)[1] |
Table 2: Solubility of L-692,585
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 25 mM |
Experimental Protocols & Troubleshooting
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Warm the Vial: Allow the vial of solid L-692,585 to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required Volume: Based on the mass of L-692,585 in the vial (Molecular Weight: 567.69 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution until all the solid has dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The final concentration exceeds the solubility of L-692,585 in the aqueous buffer. The organic solvent percentage is too low. | Decrease the final concentration of L-692,585. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. |
| Inconsistent experimental results | Degradation of L-692,585 stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Ensure proper storage of aliquots at -80°C and avoid repeated freezing and thawing. |
| No biological effect observed | Incorrect dosage or administration. Inactive compound. | Verify the concentration and dosage calculations. Confirm the activity of the compound by using a positive control or a different batch of L-692,585. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for L-692,585 Solution Preparation and Use
Caption: Workflow for the preparation and use of L-692,585 solutions.
Signaling Pathway of L-692,585
L-692,585 acts as an agonist for the ghrelin receptor (GHS-R1a). Its binding to the receptor initiates a signaling cascade that results in an increase in intracellular calcium concentration, which is a key event in its mechanism of action leading to the stimulation of growth hormone release.[2]
References
Potential off-target effects of L-692,585
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing L-692,585, a potent, non-peptide agonist of the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2][3] This guide addresses potential off-target effects, provides troubleshooting advice for unexpected experimental outcomes, and details relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-692,585?
A1: L-692,585 acts as a potent agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), the endogenous receptor for ghrelin.[1][2][3] It demonstrates high affinity for this receptor with a reported Ki of 0.8 nM.[1][2][3] Activation of GHS-R1a by L-692,585 stimulates the release of growth hormone (GH) from the pituitary gland.[1]
Q2: Are there any known off-target effects of L-692,585?
A2: The available scientific literature primarily focuses on the on-target effects of L-692,585 related to GHS-R1a activation. While it is a highly potent GHS-R1a agonist, one study in beagles reported that intravenous administration of L-692,585 led to a dose-dependent, albeit modest, increase in serum cortisol levels compared to the significant increase in growth hormone.[2] This suggests a potential, indirect, or downstream effect on the hypothalamic-pituitary-adrenal (HPA) axis. Researchers should consider this when designing experiments and interpreting data.
Q3: My experimental results are inconsistent when using L-692,585. What are the common causes?
A3: Inconsistent results can stem from several factors, including compound stability and solubility, and variability in experimental systems and assay procedures. For instance, poor solubility of the compound can lead to inaccurate dosing and high variability in cellular assays. It's also crucial to maintain consistency in cell culture conditions, such as passage number and density, as these can influence cellular responses.
Q4: How can I confirm that the observed biological effect in my experiment is due to on-target GHS-R1a activation and not an off-target effect?
A4: To confirm on-target activity, consider the following strategies:
-
Use a structurally different GHS-R1a agonist: If a different agonist for the same receptor produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Employ a GHS-R1a antagonist: Pre-treatment with a selective GHS-R1a antagonist should block the biological effect of L-692,585 if it is mediated by this receptor.
-
Perform a dose-response curve: A clear relationship between the concentration of L-692,585 and the observed biological effect, consistent with its known potency, suggests on-target activity.
-
Use a rescue experiment: In a cell line where GHS-R1a has been knocked down or knocked out, the effect of L-692,585 should be diminished or absent. Re-introducing the receptor should rescue the phenotype.
Q5: What are some general strategies to minimize off-target effects in my experiments?
A5: To minimize the risk of off-target effects, it is advisable to:
-
Use the lowest effective concentration: Titrate L-692,585 to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-targets.
-
Ensure compound purity: Use highly purified L-692,585 to avoid confounding effects from impurities.
-
Include appropriate controls: Always include vehicle controls and, if possible, a negative control compound that is structurally similar but inactive at the target receptor.
Troubleshooting Guides
Issue 1: Unexpected or No Response in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| Cell line does not express GHS-R1a | Verify GHS-R1a expression in your cell line using qPCR, Western blot, or flow cytometry. |
| Compound degradation | Prepare fresh stock solutions of L-692,585. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Optimize incubation time, cell density, and serum concentration in your assay. |
| Assay interference | Run a control to check if L-692,585 interferes with your assay readout (e.g., autofluorescence). |
Issue 2: Observed Effect is Not Blocked by a GHS-R1a Antagonist
| Possible Cause | Troubleshooting Step |
| Antagonist is not potent enough or used at too low a concentration | Use a higher concentration of the antagonist or a more potent one. Confirm the antagonist's activity in a separate experiment. |
| The observed effect is a true off-target effect | Consider performing broader off-target screening, such as a receptor binding panel or kinase profiling. |
| Complex signaling interactions | The observed effect may be a downstream consequence of GHS-R1a activation that is not directly blocked by the antagonist at the receptor level. |
Quantitative Data Summary
The following table summarizes the in vivo hormonal effects of a single intravenous administration of L-692,585 in beagles, as reported by Jacks et al. (1994).[2]
| Hormone | Dose of L-692,585 (mg/kg) | Peak Plasma/Serum Concentration (Mean ± S.E.M.) | Fold Increase vs. Saline Control |
| Growth Hormone (GH) | 0.005 | 32.5 ± 7.0 ng/ml | 4.3 |
| 0.02 | 49.4 ± 10.6 ng/ml | 7 | |
| 0.10 | 134.3 ± 29.0 ng/ml | 21 | |
| Cortisol | - | Modest, dose-dependent increase | - |
| ACTH | - | No significant change | - |
| Prolactin | - | No significant change | - |
| Insulin | - | No significant change | - |
| Thyroxine | - | No significant change | - |
Note: The study by Jacks et al. (1994) stated that serum cortisol levels were increased in a dose-dependent manner but were modest compared to the GH increases; specific quantitative data for cortisol was not provided in the abstract.[2]
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay for Off-Target Screening
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of L-692,585 for a panel of off-target receptors.
-
Preparation of Cell Membranes:
-
Culture cells expressing the receptor of interest.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well filter plate, add the cell membrane preparation, a known concentration of a suitable radioligand for the receptor of interest, and varying concentrations of L-692,585.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the receptor).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of L-692,585 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the L-692,585 concentration to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation to determine the affinity of L-692,585 for the off-target receptor.
-
Protocol 2: Kinase Profiling Assay
This protocol outlines a general procedure for screening L-692,585 against a panel of kinases to identify potential off-target inhibitory activity.
-
Compound Preparation:
-
Prepare a stock solution of L-692,585 in DMSO.
-
Perform serial dilutions to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, a suitable substrate, and ATP to the assay buffer.
-
Add the diluted L-692,585 or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose (e.g., ADP-Glo™).
-
Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of L-692,585.
-
Plot the percent inhibition against the log concentration of L-692,585 to determine the IC50 value for each kinase.
-
Visualizations
Caption: Canonical GHS-R1a signaling pathway activated by L-692,585.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
Overcoming L-692,585 solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with L-692,585 in aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing L-692,585 solutions for experimental use.
Q1: My L-692,585 is not dissolving in my aqueous buffer. What should I do?
A1: L-692,585 is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO): L-692,585 is soluble in DMSO up to 100 mM or 100 mg/mL.[1]
-
Ethanol (B145695): L-692,585 is soluble in ethanol up to 25 mM.
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% DMSO or ethanol.
-
Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration.
-
Vortex thoroughly after each dilution step.
-
Observe for precipitation. If precipitation occurs, the concentration of the organic solvent in your final working solution may be too low, or the concentration of L-692,585 is too high for that specific buffer.
Q2: I observed precipitation after diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution indicates that the aqueous buffer cannot maintain L-692,585 in solution at the desired concentration. Here are several strategies to overcome this:
-
Increase the percentage of co-solvent: The final concentration of DMSO or ethanol in your working solution might be too low. Try to keep a small percentage of the organic solvent in the final solution (e.g., 0.1% to 1% DMSO). However, always check the tolerance of your experimental system (e.g., cells, enzymes) to the specific organic solvent.
-
Lower the final concentration of L-692,585: Your target concentration might be above the solubility limit in the final buffer. Try working with a lower concentration.
-
Use of solubilizing agents: Consider the use of surfactants or cyclodextrins, which are common methods for increasing the solubility of poorly soluble compounds.[2][3] It is crucial to validate the compatibility of these agents with your specific assay.
Q3: What is the best way to store L-692,585 solutions?
A3:
-
Powder: Store the solid form of L-692,585 at -20°C, desiccated.
-
Stock Solutions (in organic solvent): Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Q4: Can I sonicate my solution to help dissolve L-692,585?
A4: Yes, gentle sonication in a water bath can be used to aid the dissolution of L-692,585 when preparing your stock solution in an organic solvent. Avoid excessive heating during sonication, as it could degrade the compound.
Data Presentation
Table 1: Chemical and Physical Properties of L-692,585
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₇N₇O₃ | [4] |
| Molecular Weight | 567.69 g/mol | [5] |
| Appearance | Solid | [1] |
| Purity | ≥98% |
Table 2: Solubility of L-692,585
| Solvent | Concentration | Reference |
| DMSO | up to 100 mM | |
| DMSO | 100 mg/mL | [1] |
| Ethanol | up to 25 mM | |
| Aqueous Buffers | Poorly soluble (requires formulation strategies) | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of L-692,585 in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of L-692,585 powder (Molecular Weight: 567.69 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.68 mg.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial containing the L-692,585 powder.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the solution or sonicate in a water bath until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution by Serial Dilution
-
Thaw Stock Solution: Thaw a single aliquot of your L-692,585 stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentration, it may be necessary to perform one or more intermediate dilutions in your aqueous buffer.
-
Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to your final volume of pre-warmed (if applicable) aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to facilitate rapid mixing and minimize precipitation.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, reconsider the formulation strategy as outlined in the troubleshooting section.
Visualizations
Caption: A troubleshooting workflow for dissolving L-692,585.
Caption: Step-by-step workflow for preparing L-692,585 solutions.
References
- 1. abmole.com [abmole.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. L-692585 Datasheet DC Chemicals [dcchemicals.com]
- 5. scbt.com [scbt.com]
Technical Support Center: Interpreting Variable In Vivo Responses to L-692,585
Welcome to the technical support center for L-692,585. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of L-692,585 and to troubleshoot the variable responses that can be encountered during experimentation.
Important Note for Researchers: Initial research inquiries sometimes associate L-692,585 with the EP3 receptor. However, the scientific literature has conclusively identified L-692,585 as a potent and selective agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) , also known as the ghrelin receptor.[1][2][3][4] This technical support guide is therefore based on its well-established role as a GHS-R1a agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-692,585?
A1: L-692,585 is a non-peptidyl agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).[4] It mimics the action of the endogenous ligand, ghrelin, to stimulate the release of Growth Hormone (GH) from the pituitary gland.[1][2]
Q2: Why am I observing significant variability in Growth Hormone (GH) release in my in vivo experiments with L-692,585?
A2: Variability in GH response to L-692,585 is a documented phenomenon and can be attributed to several factors:
-
Pulsatile Nature of GH Secretion: GH is naturally released in a pulsatile manner, controlled by the interplay of Growth Hormone-Releasing Hormone (GHRH) and somatostatin.[5] The effectiveness of L-692,585 can depend on the timing of administration relative to the endogenous GH rhythm.
-
Requirement for an Intact Hypothalamic-Pituitary Axis: For a maximal response, L-692,585 requires an intact connection between the hypothalamus and the pituitary gland.[5][6] Its action is partly mediated by stimulating the release of GHRH from the hypothalamus.[6][7]
-
Animal Model and Species Differences: The response to GHS-R1a agonists can vary between different species and even strains of animals.
-
Anesthesia and Stress: The physiological state of the animal, including stress levels and the type of anesthesia used, can influence the hormonal background and thus the response to L-692,585.
Q3: Does L-692,585 have off-target effects? I've noticed an increase in cortisol levels.
A3: Yes, in addition to stimulating GH release, L-692,585 has been shown to modestly and transiently increase cortisol and adrenocorticotropic hormone (ACTH) levels in a dose-dependent manner.[8][9] This effect is important to consider when interpreting experimental outcomes.
Q4: Is desensitization a concern with repeated administration of L-692,585?
A4: Studies in beagles with once-daily administration for 14 consecutive days have shown no evidence of desensitization (tachyphylaxis) to the GH-releasing effects of L-692,585.[8][9] However, the experimental protocol, including the frequency and dose of administration, may influence this.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or low GH response | 1. Compromised Hypothalamic-Pituitary Axis: The connection may be functionally or physically disrupted in your animal model. 2. Timing of Administration: Injection may have occurred during a natural trough in GH pulsatility. 3. Incorrect Drug Preparation/Storage: The compound may have degraded. | 1. Confirm Axis Integrity: If possible, test the response to GHRH. Consider co-administration of GHRH with L-692,585, which has been shown to have a synergistic effect.[6] 2. Standardize Dosing Time: Administer L-692,585 at the same time each day. For more consistent results, consider less frequent injections (e.g., every 3 hours) to align better with endogenous rhythms. 3. Follow Preparation Guidelines: Prepare solutions fresh and store as recommended by the manufacturer. |
| High variability between subjects | 1. Genetic Variation: Differences in GHS-R1a expression or sensitivity. 2. Physiological State: Individual differences in stress, metabolic status, or sleep-wake cycle. | 1. Increase Sample Size: Use a larger cohort of animals to account for individual variability. 2. Acclimatize Animals: Ensure a sufficient acclimatization period to the housing and handling procedures to minimize stress. Control for feeding times and light-dark cycles. |
| Unexpected changes in other hormones | 1. Known Off-Target Effects: L-692,585 can increase cortisol levels.[8][9] 2. Indirect Effects: The stimulated release of GH can influence other hormonal axes. | 1. Measure Cortisol: Include cortisol measurements in your experimental design to account for this variable. 2. Review Literature: Be aware of the potential downstream effects of GH on other systems. |
| Inconsistent results over time | 1. Desensitization: Although not typically observed with daily dosing, very frequent administration might lead to receptor downregulation. 2. Changes in Experimental Conditions: Uncontrolled variables in the lab environment. | 1. Review Dosing Schedule: If administering more frequently than once a day, consider if this is necessary. Allow for sufficient washout periods between administrations. 2. Maintain Consistent Protocols: Ensure all experimental parameters (e.g., handling, injection volume, time of day) are kept constant throughout the study. |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of L-692,585 on Peak Growth Hormone (GH) Levels in Beagles
| Dose (mg/kg, i.v.) | Mean Peak GH (ng/mL) | Fold Increase vs. Saline |
| Saline Control | 6.1 ± 1.3 | - |
| 0.005 | 32.5 ± 7.0 | 4.3-fold |
| 0.02 | 49.4 ± 10.6 | 7-fold |
| 0.10 | 134.3 ± 29.0 | 21-fold |
| Data adapted from Jacks et al., 1994.[9] |
Experimental Protocols
Protocol 1: In Vivo Administration of L-692,585 for GH Response Assessment
-
Animal Model: Beagle dogs are a commonly used model in the literature.
-
Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week prior to the study.
-
Drug Preparation: L-692,585 should be dissolved in a vehicle solution as per the manufacturer's instructions. A common vehicle is saline.
-
Administration:
-
Route: Intravenous (i.v.) injection is frequently used for rapid and direct effects.
-
Dose Range: Effective doses in beagles have been demonstrated from 0.005 mg/kg to 0.10 mg/kg.[9]
-
-
Blood Sampling:
-
Establish a baseline by collecting blood samples prior to administration (e.g., at -20 and -10 minutes).
-
After administration, collect blood at frequent intervals to capture the peak GH response (e.g., 5, 15, 30, 60, and 90 minutes post-injection).[9]
-
-
Hormone Analysis: Plasma or serum GH and cortisol concentrations can be determined by radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The primary endpoints are typically the peak hormone concentration and the total hormone release, calculated as the area under the curve (AUC).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desensitization of the Ghrelin Receptor with L-692,585
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the non-peptide ghrelin receptor agonist, L-692,585, in desensitization studies.
Frequently Asked Questions (FAQs)
Q1: What is L-692,585 and how does it interact with the ghrelin receptor (GHSR)?
A1: L-692,585 is a potent, non-peptide agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2][3] It binds to the receptor with high affinity, mimicking the action of the endogenous ligand, ghrelin, to stimulate downstream signaling pathways.
Q2: What is ghrelin receptor desensitization?
A2: Ghrelin receptor desensitization is a process where prolonged or repeated exposure to an agonist, such as L-692,585, leads to a diminished response, even in the continued presence of the agonist. This is a crucial cellular mechanism to prevent overstimulation. The primary steps involve receptor phosphorylation by G protein-coupled receptor kinases (GRKs), subsequent binding of β-arrestin, which blocks further G protein signaling, and finally, internalization of the receptor from the cell surface.
Q3: What are the key signaling pathways activated by L-692,585 binding to the ghrelin receptor?
A3: L-692,585, like ghrelin, primarily activates the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key measurable outcome of receptor activation. The ghrelin receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, and recruit β-arrestin, leading to a complex signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative parameters for L-692,585 and ghrelin in assays measuring ghrelin receptor activation.
| Ligand | Binding Affinity (Ki) | Cell Line | Reference |
| L-692,585 | 0.8 nM | Not Specified | [1][2] |
| Ligand | Assay | EC50 | Cell Line | Reference |
| L-692,585 (L-585) | Intracellular Calcium Mobilization | 2.7 nM | HEK293 | [4] |
| Ghrelin | Intracellular Calcium Mobilization | 93 nM | HEK293 | [4] |
| L-692,585 (L-585) | β-arrestin-2 Recruitment | 46.8 nM | U2OS | [4] |
| Ghrelin | β-arrestin-2 Recruitment | 8.5 ± 1.7 nM | U2OS | [4] |
Signaling and Desensitization Pathways
// Signaling Pathway L692585 -> GHSR [label="Binding"]; GHSR -> Gq [label="Activation"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_ER [label="Triggers"]; DAG -> PKC [label="Activates"];
// Desensitization Pathway GHSR -> GRK [label="Phosphorylation", style=dashed, color="#EA4335"]; GRK -> GHSR [style=dashed, color="#EA4335"]; GHSR -> Barr [label="Recruitment", style=dashed, color="#EA4335"]; Barr -> Gq [label="Blocks G protein\ncoupling", style=dashed, color="#EA4335", arrowhead=tee]; GHSR -> Endosome [label="Internalization", style=dashed, color="#EA4335"]; } .dot Caption: GHSR-1a signaling and desensitization pathway upon L-692,585 binding.
Experimental Protocols
Intracellular Calcium Mobilization Assay to Assess Acute Desensitization
Objective: To measure the desensitization of the ghrelin receptor by quantifying the intracellular calcium response to a second stimulation with L-692,585 after an initial exposure.
Materials:
-
HEK293 or CHO cells stably expressing human GHSR-1a
-
L-692,585
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Seed GHSR-1a expressing cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02-0.04%), and optionally probenecid (1-2.5 mM) in Assay Buffer.
-
Aspirate the culture medium and wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Desensitization Induction:
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add a desensitizing concentration of L-692,585 (e.g., 10x EC50, approximately 30 nM) or vehicle control to the respective wells.
-
Incubate for a defined period to induce desensitization (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Second Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence for 10-20 seconds.
-
Add a challenge concentration of L-692,585 (e.g., EC80, approximately 10-20 nM) to all wells.
-
Immediately begin kinetic fluorescence reading for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Compare the response in the wells pre-treated with L-692,585 to the vehicle-treated wells. A reduced response indicates desensitization.
-
β-Arrestin Recruitment Assay (e.g., BRET-based)
Objective: To quantify the recruitment of β-arrestin to the ghrelin receptor upon stimulation with L-692,585, a key step in desensitization.
Materials:
-
HEK293 cells co-expressing GHSR-1a fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP or GFP).
-
L-692,585
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
White, opaque 96- or 384-well microplates
-
Luminometer capable of simultaneous dual-emission detection
Procedure:
-
Cell Preparation: Seed the engineered cells into the microplates and grow overnight.
-
Assay:
-
On the day of the assay, replace the culture medium with the assay buffer.
-
Add varying concentrations of L-692,585 to the wells.
-
Add the BRET substrate to all wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Measurement:
-
Measure the luminescence at the two emission wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the L-692,585 concentration to generate a dose-response curve and determine the EC50.
-
Troubleshooting Guides
Troubleshooting Intracellular Calcium Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal | 1. Low receptor expression in cells.2. Inactive L-692,585.3. Incorrect dye loading or cell death.4. Instrument settings not optimized. | 1. Verify receptor expression using a positive control (e.g., ghrelin) or by western blot/qPCR.2. Prepare fresh L-692,585 stock solution. Ensure proper storage (-20°C or -80°C, protected from light).3. Check cell viability after dye loading. Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used.4. Check filter sets, gain settings, and read times on the plate reader. |
| High background fluorescence | 1. Incomplete removal of dye.2. Autofluorescence from compounds or media.3. Cell stress or death. | 1. Ensure thorough washing after dye loading.2. Use phenol (B47542) red-free media for the assay. Check for autofluorescence of L-692,585 at the concentrations used.3. Ensure gentle handling of cells during washing and reagent addition. |
| Inconsistent results between wells | 1. Uneven cell seeding.2. Inconsistent dye loading.3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding. Check for even cell distribution in the wells.2. Ensure consistent volumes and incubation times for all wells.3. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers. |
| No desensitization observed | 1. Desensitization time is too short.2. L-692,585 concentration is too low.3. Resensitization is occurring rapidly. | 1. Increase the pre-incubation time with the desensitizing agonist.2. Use a higher concentration of L-692,585 for the initial stimulation (e.g., 100 nM).3. Reduce the time between the desensitization step and the second stimulation. |
Troubleshooting for L-692,585 (Synthetic Agonist)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of L-692,585 in assay media | 1. Low aqueous solubility.2. "Crashing out" from DMSO stock upon dilution. | 1. Prepare a high-concentration stock in 100% DMSO. For the final dilution in aqueous buffer, ensure the final DMSO concentration is low (<0.5%).2. Add the stock solution drop-wise to the vortex of the pre-warmed media while gently swirling to ensure rapid dispersion. Consider an intermediate dilution step. |
| Loss of activity over time in long-term experiments | 1. Instability of L-692,585 in cell culture media at 37°C. | 1. Determine the stability of L-692,585 in your specific media by incubating it for various durations and then testing its activity.2. For long-term experiments, consider replacing the media with freshly prepared L-692,585 at regular intervals. |
| Off-target effects | 1. At high concentrations, L-692,585 may interact with other receptors or cellular components. | 1. Use the lowest effective concentration of L-692,585. 2. Include a negative control cell line that does not express the ghrelin receptor to check for non-specific effects.3. Consider using a specific GHSR antagonist to confirm that the observed effects are mediated by the ghrelin receptor. |
Experimental Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: L-692,585 and Non-Specific Binding in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-692,585. The focus is to address and resolve issues related to non-specific binding in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is L-692,585 and what is its primary mechanism of action?
A1: L-692,585 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] It mimics the action of ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1] Its mechanism of action involves binding to GHS-R1a, which leads to an increase in intracellular calcium ([Ca2+]i). This calcium signaling is initiated by release from internal stores followed by influx from the extracellular space and is mediated through both the adenylate cyclase-cAMP and phospholipase C (PLC)-inositol triphosphate pathways.[3][4]
Q2: What is non-specific binding (NSB) and why is it problematic in assays with L-692,585?
A2: Non-specific binding refers to the interaction of a ligand, such as L-692,585, with components in the assay other than its intended target receptor (GHS-R1a).[5][6] This can include binding to other proteins, lipids, or the surfaces of the assay plate or filter.[5] High non-specific binding is problematic because it creates background noise, which can obscure the true specific binding signal. This can lead to inaccurate calculations of key parameters like binding affinity (Ki, Kd) and receptor density (Bmax).[7] Ideally, non-specific binding should be less than 50% of the total binding signal.[7][8][9]
Q3: How is non-specific binding experimentally determined in an L-692,585 binding assay?
A3: Non-specific binding is determined by measuring the binding of a labeled form of L-692,585 (e.g., radiolabeled) in the presence of a high concentration of an unlabeled ("cold") competitor ligand.[5][8] This unlabeled ligand saturates the specific binding sites on the GHS-R1a receptors. Consequently, any remaining binding of the labeled L-692,585 is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold competitor).[5][8]
Troubleshooting Guides
Issue: High Non-Specific Binding in an L-692,585 Radioligand Binding Assay
High non-specific binding can significantly compromise the quality of your data. Below is a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Verify and Optimize Assay Components
Ensure the quality and concentration of your reagents are optimal.
-
Radioligand Purity: Verify the purity of your labeled L-692,585. Impurities can be a major source of non-specific binding.[7][10]
-
Receptor Preparation: Titrate the amount of membrane or cell preparation. Using the lowest concentration that provides a robust specific signal can reduce non-specific binding.[7][10]
Step 2: Optimize Assay Buffer Conditions
The composition of your assay buffer is critical for minimizing non-specific interactions.
-
Blocking Agents: Incorporate a blocking agent into your buffer to saturate non-specific sites. Bovine Serum Albumin (BSA) is a common choice.
-
Ionic Strength: Increase the salt concentration (e.g., NaCl) in your buffer. This can help shield electrostatic interactions that contribute to non-specific binding.[5][11]
-
Detergents: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic detergent like Tween-20 can be beneficial.[11][12]
Experimental Protocols
Protocol for Optimizing Blocking Agent Concentration
This protocol outlines how to determine the optimal concentration of a blocking agent, such as BSA, to reduce non-specific binding in an L-692,585 binding assay.
-
Prepare a Range of Blocking Buffer Concentrations: Prepare assay buffers containing different concentrations of BSA (e.g., 0.1%, 0.5%, 1%, 2%, 5%).
-
Set Up Assay Plates: For each BSA concentration, prepare triplicate wells for:
-
Total Binding: Labeled L-692,585 + membrane preparation.
-
Non-Specific Binding: Labeled L-692,585 + membrane preparation + high concentration of unlabeled L-692,585 (or another GHS-R1a ligand).
-
-
Perform Binding Assay: Incubate the plates to allow binding to reach equilibrium.
-
Wash and Measure: Wash the wells to remove unbound ligand and measure the bound radioactivity.
-
Analyze Data: Calculate the specific binding for each BSA concentration (Total Binding - Non-Specific Binding). The optimal BSA concentration is the one that yields the lowest non-specific binding without significantly reducing specific binding.
Data Presentation
Table 1: Effect of Assay Buffer Additives on Non-Specific Binding of L-692,585
| Additive | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| None | - | 15,000 | 8,000 | 7,000 | 53% |
| BSA | 0.1% | 14,500 | 6,500 | 8,000 | 45% |
| BSA | 1% | 14,000 | 4,000 | 10,000 | 29% |
| NaCl | 150 mM | 14,200 | 5,000 | 9,200 | 35% |
| Tween-20 | 0.05% | 13,800 | 4,500 | 9,300 | 33% |
| BSA + NaCl | 1% + 150 mM | 13,500 | 2,500 | 11,000 | 19% |
This table presents hypothetical data to illustrate the potential impact of different buffer additives on reducing non-specific binding.
Visualizations
Caption: Signaling pathway of L-692,585 via the GHS-R1a receptor.
Caption: Workflow for troubleshooting high non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. benchchem.com [benchchem.com]
- 8. graphpad.com [graphpad.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. nicoyalife.com [nicoyalife.com]
Technical Support Center: L-692,585 Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on how to properly control for vehicle effects in experiments involving the GHS-R1a agonist, L-692,585. Adhering to these guidelines will enhance the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is L-692,585 and what is its mechanism of action?
A1: L-692,585 is a potent, non-peptidyl agonist for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2] It mimics the action of ghrelin, stimulating the release of growth hormone (GH) by acting directly on the pituitary gland and the hypothalamus.[3][4] Its mechanism involves binding to GHS-R1a, which activates downstream signaling pathways, including the adenylate cyclase-cAMP and phospholipase C (PLC)-inositol triphosphate pathways. This leads to an increase in intracellular calcium ([Ca2+]i) through mobilization from internal stores and influx via calcium channels, ultimately triggering GH release.[3][5]
Q2: What is a "vehicle" and why is a vehicle control group essential in L-692,585 studies?
A2: A vehicle is an inert substance used to dissolve or dilute a compound for administration.[6] L-692,585, for instance, is often dissolved in Dimethyl Sulfoxide (DMSO) or ethanol (B145695) for experimental use.[2] A vehicle control group is a critical component of experimental design where this group receives the vehicle alone, administered in the same manner, volume, and schedule as the drug treatment group.[7][8] This control is essential to differentiate the biological effects of L-692,585 from any potential effects caused by the vehicle itself.[9] Without it, any observed effects could be incorrectly attributed to the drug when they are, in fact, a side effect of the solvent.
Q3: What are the recommended vehicles for L-692,585?
A3: Based on its solubility profile, the most common vehicles for L-692,585 are:
-
Dimethyl Sulfoxide (DMSO): Soluble to 100 mM.[2] Primarily used for preparing concentrated stock solutions for in vitro experiments.
-
Ethanol: Soluble to 25 mM.[2] Can be used for stock solutions and may be part of a co-solvent system for in vivo administration.
-
Saline or Phosphate-Buffered Saline (PBS): Used as the final diluent for in vivo injections, often with a small percentage of a solubilizing agent like DMSO or ethanol.
Q4: How should I design my experiment to properly control for vehicle effects?
A4: A robust experimental design should include at least three core groups. A fourth "positive control" group is also highly recommended to validate the assay.
Table 1: Recommended Experimental Groups for L-692,585 Studies
| Group Name | Description | Purpose |
| 1. Naive Control | Untreated subjects (cells or animals). | Provides a baseline to measure the effects of the vehicle and the experimental procedure (e.g., injection stress). |
| 2. Vehicle Control | Subjects receive the vehicle (e.g., 1% DMSO in saline) without L-692,585. | Isolates the biological effects of the vehicle from the effects of the drug. This is the primary comparison group for the treatment group.[10] |
| 3. Treatment Group(s) | Subjects receive L-692,585 dissolved in the vehicle. | Determines the specific biological effects of L-692,585. Multiple dose levels can be included. |
| 4. Positive Control (Optional) | Subjects receive a well-characterized compound with known effects on the target (e.g., GHRP-6). | Validates the experimental model and assay sensitivity, ensuring it can detect an expected response.[8] |
Experimental Protocols & Methodologies
In Vitro Experiment Protocol (Cell-Based Assays)
This protocol provides a general framework for preparing L-692,585 and controls for cell culture experiments.
-
Stock Solution Preparation:
-
Dissolve L-692,585 in 100% sterile DMSO to create a high-concentration stock solution (e.g., 50-100 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the L-692,585 stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the medium is consistent across all treatment groups and the vehicle control group. This concentration should be kept as low as possible (ideally ≤ 0.1%) and be predetermined not to cause toxicity to the specific cell line.
-
-
Control Preparation:
-
For the Vehicle Control , add the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of L-692,585. This ensures the final DMSO concentration is identical to the treatment groups.
-
The Naive Control group will receive only the cell culture medium without any additions.
-
-
Dosing and Incubation:
-
Replace the existing medium in your cell culture plates with the prepared media for each group (Naive, Vehicle Control, Treatment).
-
Incubate for the desired experimental duration before proceeding with analysis.
-
Signaling Pathway of L-692,585
Caption: Signaling cascade initiated by L-692,585 binding to the GHS-R1a receptor.
Troubleshooting Guide
Problem: I am observing unexpected effects (e.g., inflammation, altered gene expression) in my vehicle control group.
-
Possible Cause: The vehicle itself is biologically active at the concentration used. DMSO, for example, is known to have various off-target effects.
-
Troubleshooting Steps:
-
Review Literature: Check published studies for known effects of your vehicle in the specific model or cell line you are using.
-
Perform a Vehicle Dose-Response Study: Test a range of vehicle concentrations (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO) without the drug to identify the highest concentration that does not produce a significant biological effect (a No-Observed-Adverse-Effect Level or NOAEL).
-
Consider an Alternative Vehicle: If the vehicle's effects are unavoidable and interfere with your endpoints, explore alternative, more inert vehicles compatible with L-692,585.
-
Problem: There is high variability in the data within my experimental groups.
-
Possible Cause: Inconsistent preparation or administration of the vehicle and drug solutions. For in vivo studies, individual animal responses can also contribute.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure your solution preparation protocol is highly standardized. Use precise pipetting techniques and ensure complete dissolution and mixing before administration.[11]
-
Refine Administration Technique: Practice and standardize the administration method (e.g., oral gavage, IP injection) to ensure consistent volume, rate, and anatomical placement.
-
Increase Sample Size: For animal studies, increasing the number of animals per group can help improve statistical power and account for individual biological variability.[11]
-
Problem: I am seeing toxicity (e.g., cell death, animal weight loss) in both the treatment and vehicle control groups.
-
Possible Cause: The concentration of the vehicle is too high, causing cellular or systemic toxicity. High concentrations of DMSO can be cytotoxic.
-
Troubleshooting Steps:
-
Lower Vehicle Concentration: This is the most critical step. Reduce the final concentration of the vehicle in your experimental system. For in vivo work, this might require adjusting your stock concentration to allow for a larger dilution in saline/PBS, thereby lowering the final percentage of the organic solvent.
-
Conduct a Toxicity Assay: Systematically test the toxicity of the vehicle alone on your cells or animals to determine a safe concentration for your experimental duration.
-
Monitor Subjects Closely: For animal studies, implement a clear monitoring plan for signs of distress or toxicity and establish humane endpoints.
-
Experimental Design Workflow
Caption: Workflow for designing an experiment to control for L-692,585 vehicle effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-692,585 | Ghrelin Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. academic.oup.com [academic.oup.com]
- 8. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting L-692,585-Induced Calcium Signaling Artifacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential artifacts in calcium signaling experiments involving the Gq-coupled receptor agonist, L-692,585.
Frequently Asked Questions (FAQs)
Q1: What is L-692,585 and what is its primary mechanism of action in calcium signaling?
L-692,585 is a potent, non-peptide agonist of the ghrelin receptor (GHS-R1a), which is a Gq-coupled receptor. Its activation initiates a biphasic intracellular calcium ([Ca2+]i) response. The initial, transient peak in [Ca2+]i is due to the release of calcium from internal stores, such as the endoplasmic reticulum, mediated by the activation of the phospholipase C (PLC) and inositol (B14025) triphosphate (IP3) pathway. This is followed by a sustained, lower-amplitude plateau phase resulting from the influx of extracellular calcium through plasma membrane channels.
Q2: What is a typical concentration range for L-692,585 in a calcium flux assay?
The optimal concentration of L-692,585 should be determined empirically for each cell type and experimental condition. However, published studies have used concentrations in the range of 0.01 µM to 10 µM to elicit a dose-dependent increase in intracellular calcium. It is recommended to perform a full dose-response curve to identify the EC50 and the optimal concentration for maximal stimulation without causing receptor desensitization or potential off-target effects.
Q3: My cells show a high background fluorescence even before adding L-692,585. What could be the cause?
High background fluorescence can be caused by several factors:
-
Cellular Autofluorescence: Stressed or overly confluent cells can exhibit higher intrinsic fluorescence. Ensure cells are healthy and seeded at an optimal density.
-
Incomplete Dye Hydrolysis: The AM ester form of calcium-sensitive dyes (e.g., Fluo-4 AM) needs to be fully hydrolyzed by intracellular esterases to become active and retained within the cells. Incomplete hydrolysis can lead to dye leakage and high background.
-
Excess Extracellular Dye: Residual extracellular dye will contribute to background fluorescence. Ensure thorough but gentle washing steps after dye loading. The use of a quencher dye in the assay buffer can also help to minimize this issue.
-
Media Components: Phenol (B47542) red and other components in the culture medium can be fluorescent. Using a serum-free, phenol red-free buffer during the assay is recommended.
Q4: I am not observing a calcium signal, or the signal is very weak after applying L-692,585. What are the possible reasons?
A weak or absent signal can stem from several issues:
-
Low Receptor Expression: The cell line used may not express the ghrelin receptor (GHS-R1a) at a sufficient level. Verify receptor expression using techniques like qPCR or Western blotting.
-
Poor Cell Health: Unhealthy or dying cells will not respond optimally. Always check cell viability before starting an experiment.
-
Suboptimal Dye Loading: Inadequate dye concentration or incubation time can lead to insufficient intracellular dye. Titrate the dye concentration and optimize the loading time for your specific cell line.
-
Compound Degradation: Ensure the L-692,585 stock solution is properly stored and prepare fresh dilutions for each experiment.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Consider shorter incubation times or using a lower concentration of L-692,585.
-
Instrument Settings: Ensure the settings on your fluorescence plate reader or microscope (e.g., excitation/emission wavelengths, gain, exposure time) are optimal for the dye you are using.
Q5: The calcium response to L-692,585 is very transient, and I am missing the peak. How can I address this?
The initial calcium peak induced by Gq-coupled receptor agonists can be very rapid. To capture this transient signal effectively:
-
Rapid Kinetic Reading: Configure your instrument for a fast kinetic read, acquiring data immediately upon compound addition.
-
Automated Injection: Use an automated injector to ensure rapid and consistent addition of L-692,585 to all wells.
-
Baseline Reading: Record a stable baseline fluorescence for a short period before compound addition to accurately determine the change in signal.
Troubleshooting Guides
Problem 1: High Well-to-Well Variability in Calcium Signal
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Inconsistent Dye Loading | Mix the dye loading solution thoroughly and ensure equal volumes are added to each well. Optimize incubation time and temperature. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Inconsistent Compound Addition | Use an automated liquid handler or a multichannel pipette for consistent and simultaneous compound addition. |
Problem 2: Interpreting the Biphasic Calcium Response
The characteristic biphasic calcium response to L-692,585 (an initial peak followed by a sustained plateau) can sometimes be challenging to interpret.
| Observation | Potential Interpretation & Troubleshooting |
| Prominent Initial Peak, Weak or Absent Plateau | This may indicate that the primary response is from intracellular calcium release with limited contribution from extracellular calcium influx. Verify the presence of calcium in the extracellular buffer. Some cell types may have a less pronounced store-operated calcium entry (SOCE) pathway. |
| Weak Initial Peak, Prominent Plateau | This could suggest a dominant role of extracellular calcium influx. This might be due to a smaller intracellular calcium store or a rapid desensitization of the IP3 receptors. |
| No Biphasic Response, Only a Single Peak | The kinetic read might be too slow to resolve the two phases. Increase the data acquisition rate. Alternatively, the plateau phase may be very low and indistinguishable from the baseline in your assay conditions. |
| Irregular or Oscillatory Plateau | Some cell types exhibit calcium oscillations in response to GPCR stimulation. This is a physiological response and should be analyzed accordingly (e.g., frequency and amplitude of oscillations). |
Experimental Protocols
Key Experiment: Fluo-4 AM Calcium Flux Assay
This protocol provides a general workflow for measuring L-692,585-induced calcium mobilization in a 96-well format. Optimization for specific cell lines and instrumentation is recommended.
Materials:
-
Cells expressing GHS-R1a (e.g., HEK293-GHS-R1a)
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)
-
L-692,585
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
Incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Compound Plate Preparation:
-
Prepare a 2X concentrated stock of L-692,585 and control compounds (Ionomycin, EGTA) in Assay Buffer.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at Ex/Em = 490/525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject 100 µL of the 2X compound solution into the corresponding wells of the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture both the initial peak and the plateau phase.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0).
-
Determine key parameters such as the peak amplitude, time to peak, and the amplitude of the sustained phase.
-
Generate dose-response curves by plotting the peak response against the logarithm of the L-692,585 concentration.
-
Signaling Pathway and Workflow Diagrams
Improving reproducibility of L-692,585 experiments
Welcome to the technical support center for L-692,585. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of experiments involving this potent, non-peptide agonist of the ghrelin receptor (GHS-R1a).
L-692,585 is a valuable tool for studying the physiological roles of the ghrelin system, particularly in the regulation of growth hormone (GH) secretion. However, like many research compounds, achieving consistent and reproducible results can be challenging. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the compound's mechanism of action to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is L-692,585 and what is its primary mechanism of action?
A1: L-692,585 is a potent, non-peptide agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Its primary mechanism of action is to mimic the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1] This action is primarily mediated through the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, a key trigger for GH secretion.[2][3]
Q2: What are the recommended solvent and storage conditions for L-692,585?
A2: L-692,585 is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
Q3: I am observing high variability in my GH release assay results. What are the potential causes?
A3: High variability in GH release assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your pituitary cells are healthy and within a consistent, low passage number. Senescent or unhealthy cells will respond poorly and inconsistently.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the L-692,585 stock solution can lead to degradation and reduced potency.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell density can all contribute to variability.
-
Receptor Desensitization: Prolonged exposure to L-692,585 can lead to homologous desensitization of the GHS-R1a receptor.[4]
Q4: My calcium mobilization assay shows a weak or no response to L-692,585. What should I check?
A4: A weak or absent calcium signal could be due to:
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of the GHS-R1a receptor. Verify receptor expression using techniques like qPCR or western blotting.
-
Incorrect Assay Buffer: The presence of calcium in the assay buffer can mask the intracellular calcium signal. Use a calcium-free buffer for the initial measurement.
-
Dye Loading Issues: Inefficient loading of the calcium-sensitive dye can result in a poor signal. Ensure optimal dye concentration and incubation time.
-
Gα-protein Coupling: The cell line may lack the appropriate Gαq/11 proteins for efficient signal transduction.
Q5: Are there any known off-target effects or biased agonism for L-692,585?
A5: While L-692,585 is a potent GHS-R1a agonist, the potential for off-target effects, as with any small molecule, should be considered, although specific comprehensive screening data is not widely published. The GHS-R1a receptor itself can couple to other G-proteins like Gαi/o and Gαs, and can form heterodimers with other GPCRs, which could lead to diverse signaling outcomes.[3][5] The phenomenon of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is a possibility for GHS-R1a ligands, though specific studies on L-692,585 are limited.[3][6]
Troubleshooting Guides
Issue 1: Inconsistent Growth Hormone (GH) Secretion Results
| Potential Cause | Recommended Solution |
| Cell Viability and Passage Number | Use primary pituitary cells or a validated cell line (e.g., GH3 cells) with a consistent and low passage number. Regularly check cell viability using methods like Trypan Blue exclusion. |
| L-692,585 Degradation | Prepare fresh dilutions of L-692,585 from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Create a standard operating procedure for cell plating. |
| Variable Incubation Times | Use a precise timer for all incubation steps. For plate-based assays, ensure consistent timing for reagent addition to each well. |
| Receptor Desensitization | For time-course experiments, consider the potential for receptor desensitization with prolonged exposure to high concentrations of L-692,585.[4] Perform shorter incubation times or a time-course experiment to determine the optimal window for measuring GH release. |
Issue 2: Low Signal-to-Noise Ratio in Calcium Mobilization Assay
| Potential Cause | Recommended Solution |
| Low GHS-R1a Expression | Use a cell line known to endogenously express GHS-R1a or a stably transfected cell line (e.g., CHO-K1 or HEK293 expressing GHS-R1a).[7][8] Verify receptor expression levels. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature according to the manufacturer's protocol. |
| Presence of Extracellular Calcium | Ensure the assay buffer used during the measurement of intracellular calcium release is free of calcium to maximize the signal from intracellular stores. |
| Phototoxicity or Dye Bleaching | Minimize exposure of dye-loaded cells to excitation light before measurement to prevent phototoxicity and photobleaching. |
| Inappropriate G-protein Coupling | If using a recombinant cell line, ensure it expresses the necessary Gαq/11 proteins for effective coupling to the GHS-R1a receptor. Co-transfection with Gαq may be necessary. |
Quantitative Data Summary
The following tables summarize quantitative data for L-692,585 from published studies to provide a reference for expected experimental outcomes.
Table 1: In Vitro Potency of L-692,585
| Parameter | Value | Cell Type/System | Reference |
| Ki | 0.8 nM | GHS-R1a | |
| EC50 (GH Release) | ~1 nM | Rat pituitary cells | [4] |
| EC50 (IP Turnover) | 3.9 nM | COS-7 cells | [9] |
Table 2: In Vivo Dose-Response of L-692,585 on Peak GH Concentration in Beagles
| Dose (mg/kg, i.v.) | Peak GH Concentration (ng/mL, mean ± SEM) | Fold Increase vs. Saline | Reference |
| Saline Control | 6.1 ± 1.3 | - | [10] |
| 0.005 | 32.5 ± 7.0 | 4.3 | [10] |
| 0.02 | 49.4 ± 10.6 | 7.0 | [10] |
| 0.10 | 134.3 ± 29.0 | 21.0 | [10] |
Experimental Protocols
Protocol 1: In Vitro Growth Hormone (GH) Release Assay from Primary Pituitary Cells
1. Cell Preparation: a. Isolate anterior pituitary cells from rats according to standard protocols. b. Plate the cells in 24-well plates at a density of 2-5 x 105 cells/well in DMEM supplemented with 10% fetal bovine serum. c. Allow cells to adhere and recover for 48-72 hours.
2. Assay Procedure: a. Wash the cells twice with serum-free DMEM. b. Pre-incubate the cells in serum-free DMEM for 1 hour at 37°C. c. Prepare serial dilutions of L-692,585 in serum-free DMEM (e.g., 10-11 M to 10-6 M). d. Remove the pre-incubation medium and add the L-692,585 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). e. Incubate for 1-2 hours at 37°C. f. Collect the supernatant for GH measurement. g. Measure the GH concentration in the supernatant using a validated GH ELISA kit, following the manufacturer's instructions.
3. Data Analysis: a. Plot the GH concentration against the logarithm of the L-692,585 concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay in GHS-R1a Transfected Cells
1. Cell Preparation: a. Seed HEK293 or CHO-K1 cells stably or transiently expressing GHS-R1a into a black-walled, clear-bottom 96-well plate. b. Allow cells to reach 80-90% confluency.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium and add the dye-loading buffer to each well. c. Incubate for 30-60 minutes at 37°C, protected from light. d. Wash the cells gently with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.
3. Calcium Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated injection system. b. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). c. Establish a stable baseline fluorescence reading for each well. d. Inject a solution of L-692,585 at various concentrations and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
4. Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) from baseline for each well. b. Plot the peak ΔF against the logarithm of the L-692,585 concentration. c. Fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of L-692,585 via the GHS-R1a receptor.
Caption: General experimental workflow for L-692,585 in vitro assays.
References
- 1. Growth hormone (GH)-releasing hormone (GHRH) and the GH secretagogue (GHS), L692,585, differentially modulate rat pituitary GHS receptor and GHRH receptor messenger ribonucleic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ghs-r1a.com [ghs-r1a.com]
- 4. In vitro characterization of four novel classes of growth hormone-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist | MDPI [mdpi.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
L-692,585 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using L-692,585. The following information is intended to help address potential issues, including batch-to-batch variability, and to provide standardized experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with L-692,585.
Question: We are observing inconsistent results between different batches of L-692,585 in our in vitro assays. How can we troubleshoot this?
Answer:
Batch-to-batch variability in the biological activity of a compound can arise from inconsistencies in purity, isomeric composition, or the presence of trace impurities. To ensure consistent and reproducible results, it is crucial to perform a quality control (QC) check on each new batch of L-692,585 before its use in critical experiments.
Recommended QC Protocol: In Vitro Bioactivity Assay
A cell-based assay to confirm the potency of each new L-692,585 batch is highly recommended. This can be achieved by generating a dose-response curve and comparing the EC50 value to that of a previously validated reference batch.
Detailed Experimental Protocol: In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) in response to GHS-R1a activation by L-692,585.
Cell Line: A cell line endogenously expressing the ghrelin receptor (GHS-R1a) or a recombinant cell line overexpressing the receptor (e.g., HEK293 or CHO cells).
Materials:
-
L-692,585 (new batch and reference batch)
-
GHS-R1a expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating: Seed the GHS-R1a expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
-
Compound Preparation:
-
Prepare a stock solution of L-692,585 in DMSO.
-
Perform serial dilutions of the new and reference batches of L-692,585 in HBSS to create a range of concentrations (e.g., from 1 pM to 1 µM).
-
-
Measurement of Calcium Flux:
-
Place the cell plate in the fluorometric plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the different concentrations of L-692,585 to the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the dose-response curve for both the new and reference batches.
-
Calculate the EC50 value for each batch.
-
Expected Outcome: The EC50 values of the new and reference batches should be comparable, indicating similar potency. A significant deviation in the EC50 value may suggest a problem with the new batch.
Question: Our in vivo experiments with L-692,585 are showing a weaker than expected effect on growth hormone (GH) release. What could be the cause?
Answer:
Several factors could contribute to a diminished in vivo response to L-692,585. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the animal model.
Troubleshooting Steps:
-
Confirm Compound Potency: As a first step, verify the biological activity of the L-692,585 batch using the in vitro QC assay described above.
-
Review Dosing and Administration:
-
Dose: L-692,585 is a potent secretagogue. In beagles, significant increases in plasma GH were observed at doses as low as 0.005 mg/kg.[1] Ensure the dose being used is appropriate for the animal model and is based on established literature.
-
Route of Administration: The route of administration (e.g., intravenous, subcutaneous, oral) will affect the pharmacokinetics of the compound. Ensure the chosen route is appropriate and the administration technique is consistent.
-
Vehicle: Confirm that L-692,585 is fully dissolved in the vehicle and that the vehicle itself is not interfering with the biological response.
-
-
Animal Model Considerations:
-
Age and Sex: The responsiveness to GH secretagogues can vary with age and sex.
-
Anesthesia: Some anesthetics can suppress GH release. If anesthesia is used, ensure it is not a confounding factor.
-
Stress: Stress can also impact the hypothalamic-pituitary axis and GH secretion. Handle animals consistently and minimize stress.
-
-
Timing of Blood Sampling: Peak GH levels after L-692,585 administration can occur rapidly, often within 5 to 15 minutes.[1] Ensure that the blood sampling schedule is designed to capture this peak.
Experimental Workflow for In Vivo GH Release Study
Caption: Workflow for an in vivo growth hormone release study.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-692,585?
L-692,585 is a potent, non-peptide agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Activation of this G protein-coupled receptor in the pituitary gland and hypothalamus stimulates the release of growth hormone (GH). The signaling cascade involves the activation of phospholipase C (PLC) and an increase in intracellular calcium.[2][3]
Signaling Pathway of L-692,585
Caption: Simplified signaling pathway of L-692,585.
Q2: What is the recommended storage condition for L-692,585?
For long-term storage, L-692,585 should be stored as a solid at -20°C, desiccated. Stock solutions in DMSO can be stored at -20°C for shorter periods, but repeated freeze-thaw cycles should be avoided.
Q3: What are the known off-target effects of L-692,585?
While L-692,585 is a potent agonist for the GHS-R1a, high concentrations may lead to modest increases in cortisol levels.[1]
Q4: How does the potency of L-692,585 compare to other GH secretagogues?
L-692,585 is reported to be 2- to 2.5-fold more potent than GHRP-6.[1]
Quantitative Data Summary
Table 1: In Vivo Potency of L-692,585 in Beagles
| Dose of L-692,585 (mg/kg, IV) | Peak GH Concentration (ng/mL, mean +/- SEM) | Fold Increase vs. Saline Control |
| Saline Control | 6.1 +/- 1.3 | - |
| 0.005 | 32.5 +/- 7.0 | 4.3 |
| 0.02 | 49.4 +/- 10.6 | 7.0 |
| 0.10 | 134.3 +/- 29.0 | 21.0 |
| Data adapted from Jacks et al., 1994.[1] |
Table 2: Physicochemical Properties of L-692,585
| Property | Value |
| Molecular Weight | 567.69 g/mol |
| Formula | C32H37N7O3 |
| Purity (typical) | ≥98% (HPLC) |
| Ki for GHS-R1a | 0.8 nM |
| Data from Tocris Bioscience. |
References
- 1. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active growth hormone secretagogues: state of the art and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and experimental effects of growth hormone secretagogues on various organ systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-692,585 and GHRP-6 for Growth Hormone Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent synthetic growth hormone secretagogues (GHSs): the non-peptide mimetic L-692,585 and the peptidyl GHRP-6. Both compounds have been instrumental in advancing our understanding of growth hormone (GH) regulation. This document synthesizes experimental data to compare their performance, details the experimental protocols used for their evaluation, and visualizes their shared signaling pathway and a typical experimental workflow.
At a Glance: Key Performance Parameters
Both L-692,585 and GHRP-6 are potent agonists of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), initiating a signaling cascade that culminates in the release of growth hormone from the pituitary gland. While both are effective, preclinical data indicates a notable difference in their potency.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the potency and efficacy of L-692,585 and GHRP-6.
Table 1: In Vivo Potency Comparison in Beagles
| Compound | Relative Potency vs. GHRP-6 | Source |
| L-692,585 | 2- to 2.5-fold more potent | [1] |
| GHRP-6 | Standard comparator | [1] |
Table 2: In Vitro Receptor Activation in HEK293 Cells Expressing the Human Ghrelin Receptor
| Compound | Potency (pEC50) | Efficacy (% of Ghrelin Emax) | Source | | :--- | :--- | :--- | | L-692,585 | 5.6 | 134 ± 11 | | | GHRP-6 | 7.1 ± 0.04 | 148 ± 6 | |
Note: Data for Table 2 is derived from a study on HEK293 cells, not pituitary cells, and provides a relative comparison of receptor activation properties.
Mechanism of Action and Signaling Pathway
L-692,585 and GHRP-6, despite their structural differences, converge on the same molecular target and signaling pathway to elicit growth hormone release. They act as agonists at the GHS-R1a, a G-protein coupled receptor located on somatotrophs in the anterior pituitary gland.
Upon binding of either L-692,585 or GHRP-6 to the GHS-R1a, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical step for the fusion of GH-containing secretory vesicles with the plasma membrane and the subsequent exocytosis of growth hormone.
Experimental Protocols
The following sections detail representative experimental protocols for the in vivo and in vitro comparison of L-692,585 and GHRP-6.
In Vivo Comparison of GH Release in Beagles
This protocol is based on the methodology described in studies evaluating the in vivo effects of novel growth hormone secretagogues.
1. Animal Model and Acclimation:
-
Adult male and female beagle dogs are used.
-
Animals are housed in a controlled environment and acclimated for at least two weeks prior to the study.
-
Dogs are trained to stand calmly for intravenous injections and blood sampling.
2. Dosing and Administration:
-
L-692,585 and GHRP-6 are dissolved in a sterile vehicle (e.g., saline).
-
A range of doses for each compound is administered intravenously as a bolus injection.
-
A vehicle-only control group is included.
-
A crossover design is often employed, where each dog receives all treatments with a sufficient washout period between each administration.
3. Blood Sampling:
-
A catheter is placed in a cephalic vein for repeated blood sampling.
-
Baseline blood samples are collected prior to compound administration.
-
Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).
4. Growth Hormone Measurement:
-
Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Plasma GH concentrations are determined using a validated species-specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The peak GH concentration (Cmax) and the area under the curve (AUC) of the GH response are calculated for each animal and each treatment.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of L-692,585 and GHRP-6.
In Vitro GH Secretion Assay from Primary Pituitary Cell Culture
This protocol outlines the steps for assessing the direct effects of L-692,585 and GHRP-6 on growth hormone secretion from primary pituitary cells.
1. Pituitary Gland Isolation and Cell Dispersion:
-
Anterior pituitary glands are aseptically removed from rats (e.g., Sprague-Dawley).
-
The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin and DNase) to obtain a single-cell suspension.
2. Cell Culture:
-
The dispersed pituitary cells are plated in multi-well culture plates in a suitable culture medium (e.g., DMEM with fetal bovine serum and antibiotics).
-
Cells are allowed to attach and recover for 48-72 hours before treatment.
3. Compound Treatment:
-
The culture medium is replaced with a serum-free medium, and the cells are pre-incubated.
-
L-692,585 and GHRP-6 are dissolved in the assay medium to create a range of concentrations.
-
The cells are then incubated with the different concentrations of the compounds or vehicle control for a defined period (e.g., 4 hours).
4. Supernatant Collection and GH Measurement:
-
After the incubation period, the culture supernatant is collected.
-
The concentration of GH in the supernatant is quantified using a species-specific RIA or ELISA.
5. Data Analysis:
-
Dose-response curves are generated by plotting the mean GH concentration against the log of the compound concentration.
-
The EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound are calculated from the dose-response curves to compare their potency and efficacy.
Conclusion
Both L-692,585 and GHRP-6 are valuable research tools for investigating the mechanisms of growth hormone secretion. Experimental data indicates that while both act through the same GHS-R1a-mediated signaling pathway, the non-peptide mimetic L-692,585 is more potent than the peptidyl GHRP-6 in vivo. The choice between these two compounds for research purposes will depend on the specific experimental goals, with L-692,585 offering a more potent stimulus for GH release. This guide provides a foundational understanding of their comparative pharmacology and the experimental approaches used for their characterization.
References
Comparative Analysis of L-692,585 and Ghrelin Binding to the Ghrelin Receptor (GHSR)
This guide provides a detailed comparison of the binding characteristics of the endogenous ligand, ghrelin, and the synthetic non-peptide agonist, L-692,585, to the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data and methodologies.
The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of numerous physiological processes, including growth hormone secretion, appetite, and energy homeostasis.[1] Its activation is initiated by the binding of ghrelin, a 28-amino acid peptide acylated with an octanoyl group at its third serine residue, a modification crucial for its agonistic activity.[2] L-692,585, in contrast, is a potent, non-peptidyl small molecule that also functions as a GHSR1a agonist.[3] Understanding the binding kinetics and downstream signaling of these two distinct agonists is pivotal for the development of novel therapeutics targeting the ghrelin system.
Quantitative Binding Data
The binding affinities of L-692,585 and ghrelin for the ghrelin receptor have been characterized through various in vitro assays. The following table summarizes key binding parameters for these ligands.
| Ligand | Receptor | Binding Parameter | Value | Cell Line/System | Reference |
| L-692,585 | Human GHSR1a | Ki | 0.8 nM | Not specified | [3] |
| Ghrelin | Human GHSR1a | IC50 | 2.48 nM | HEK293 cells | [1] |
| Ghrelin | Human GHSR1a | Kd | 4.0 ± 0.9 nM | H9c2 cardiomyocytes | [4] |
| Ghrelin | Human GHSR1a | IC50 | 8.1 ± 1.0 nM | H9c2 cardiomyocytes | [4] |
Note: Binding affinity values can vary depending on the experimental conditions, such as the cell line, radioligand used, and assay buffer composition.
Experimental Protocols
The characterization of ligand binding to the ghrelin receptor is predominantly achieved through competitive binding assays. This methodology quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
In Vitro Competitive Radioligand Binding Assay for GHSR1a
Objective: To determine the binding affinity (Ki) of a test compound (e.g., L-692,585) for the human ghrelin receptor (hGHSR1a) by competing with a known radioligand.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing hGHSR1a (e.g., HEK293, CHO, or BHK cells).[5]
-
Radioligand: A suitable radiolabeled ghrelin receptor ligand, such as [125I]-Ghrelin or [35S]-MK-0677.[5]
-
Test Compound: L-692,585 or other compounds of interest.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled ghrelin or another high-affinity GHSR ligand.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Fluid.
-
96-well plate.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing hGHSR1a on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes in assay buffer to a final concentration that typically ranges from 5-20 µg of protein per well.[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of the non-specific binding control.[5]
-
Competitive Binding: Add 25 µL of varying concentrations of the test compound (e.g., L-692,585 in a serial dilution from 10-11 M to 10-5 M).
-
Add 25 µL of the radioligand at a concentration close to its Kd value to all wells.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well. The final assay volume in each well is 200 µL.[5]
-
-
Incubation:
-
Incubate the plate at 27°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, from the NSB wells) from the total binding (CPM from the total binding wells) and the competitive binding wells.[5]
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways of the Ghrelin Receptor
Upon binding of an agonist like ghrelin or L-692,585, the ghrelin receptor undergoes a conformational change, enabling it to couple to and activate intracellular G proteins. GHSR1a is known to be promiscuous in its signaling, coupling to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging β-arrestin pathways.[6][7]
-
Gαq/11 Pathway: This is considered the canonical signaling pathway for GHSR1a.[7] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][8] This increase in intracellular Ca2+ is a key signaling event mediating many of ghrelin's effects, including the stimulation of growth hormone release.
-
Gαi/o Pathway: GHSR1a can also couple to inhibitory G proteins of the Gαi/o family.[6] This can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] In pancreatic β-cells, ghrelin-induced Gαi/o signaling has been shown to suppress glucose-induced insulin (B600854) secretion.[6][9]
-
Gα12/13 Pathway: Activation of the Gα12/13 pathway by GHSR1a can lead to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[6] This pathway is implicated in the regulation of the actin cytoskeleton and cell motility.
-
β-Arrestin Pathway: Like many GPCRs, GHSR1a can also signal through β-arrestin-dependent pathways.[6] β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.
Furthermore, GHSR1a can form homodimers or heterodimers with other GPCRs, such as dopamine (B1211576) receptors, which can modulate its signaling properties.[6][10]
References
- 1. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. rupress.org [rupress.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ghrelin is expressed in a novel endocrine cell type in developing rat islets and inhibits insulin secretion from INS-1 (832/13) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Ghrelin Mimetics: L-692,585 versus MK-0677 in In Vivo Potency
In the landscape of growth hormone (GH) secretagogues, both L-692,585 and MK-0677 have emerged as potent, non-peptide agonists of the ghrelin receptor (GHS-R1a). Their ability to stimulate endogenous GH release has made them valuable tools for researchers in endocrinology and drug development. This guide provides a comprehensive in vivo comparison of the potency of L-692,585 and MK-0677, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the in vivo potency of L-692,585 and MK-0677 in stimulating growth hormone release in various animal models.
Table 1: In Vivo Potency of L-692,585 in Beagles (Intravenous Administration)
| Dose (mg/kg) | Peak GH Concentration Increase (fold vs. saline control) |
| 0.005 | 4.3 |
| 0.02 | 7 |
| 0.10 | 21 |
Data from Jacks et al., 1994.
Table 2: In Vivo Potency of MK-0677 in Beagles
| Route of Administration | Dose (mg/kg) | Peak GH Concentration Increase (fold vs. control) |
| Oral | 0.25 | 5.3 |
| Oral | 0.50 | 9.0 |
| Oral | 1.0 | 15.8 |
| Intravenous | 0.25 | 20.4 |
Data from Hickey et al., 1997.
Table 3: In Vivo Potency of MK-0677 in Rats (Oral Administration)
| Dose (mg/kg) | Peak GH Concentration Increase (fold vs. baseline) |
| 4 | 1.8 |
Data from Kim et al., 2018.[1][2][3]
Experimental Protocols
Study of L-692,585 in Beagles (Intravenous Administration)
Animal Model: A balanced group of eight beagle dogs was used in a dose-ranging study.
Drug Administration: L-692,585 was administered as a single intravenous injection at doses of 0.005, 0.02, and 0.10 mg/kg. A saline solution was used as a control.
Blood Sampling: Blood samples were collected at regular intervals to measure serum or plasma GH levels. Peak GH levels were typically recorded at 5 or 15 minutes after dosing, with levels returning to near baseline by 90 minutes.[4]
Hormone Analysis: Serum or plasma was assayed for growth hormone and other hormones as required by the study.
Study of MK-0677 in Beagles (Oral and Intravenous Administration)
Animal Model: A balanced crossover study was conducted with eight beagle dogs for the oral administration protocol. For intravenous administration, a comparison was made to a saline control group.
Drug Administration:
-
Oral: MK-0677 was administered orally at doses of 0.25, 0.50, and 1.0 mg/kg.
-
Intravenous: MK-0677 was administered intravenously at a dose of 0.25 mg/kg.[5]
Blood Sampling: Blood samples were collected to measure serum GH concentrations. Following oral administration, peak GH levels were observed at different time points depending on the dose, with elevated levels lasting up to 360 minutes. After intravenous administration, the mean peak GH level was recorded 10 minutes after treatment, with elevated levels lasting up to 180 minutes.[5]
Hormone Analysis: Serum was analyzed for GH and other hormones such as IGF-I and cortisol.
Study of MK-0677 in Rats (Oral Administration)
Animal Model: Female Sprague-Dawley rats, approximately 4 weeks of age, were used. The rats were fasted for 8 hours before treatment but had free access to water.
Drug Administration: MK-0677 was administered via a stomach tube (oral gavage) at a dose of 4 mg/kg. The compound was prepared in distilled water at a concentration of 1 mg/mL. A corresponding volume of distilled water was administered as a placebo.[1]
Blood Sampling: Blood samples were collected from the tail vein at various time points to determine serum GH levels.[1]
Hormone Analysis: Serum was assayed for growth hormone concentrations.
Signaling Pathway
Both L-692,585 and MK-0677 act as agonists at the ghrelin receptor (GHS-R1a), a G protein-coupled receptor. Upon binding, they initiate a signaling cascade that leads to the release of growth hormone from the pituitary gland. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. This ultimately results in the secretion of growth hormone.
Caption: Signaling pathway of L-692,585 and MK-0677 via the ghrelin receptor.
References
- 1. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of L-692,585 and Other GHS-R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the growth hormone secretagogue receptor (GHS-R) agonist L-692,585 with other notable agonists. The information is compiled from various scientific sources to aid in the selection and application of these compounds in research and drug development.
Introduction to GHS-R Agonists
The Growth Hormone Secretagogue Receptor (GHS-R1a), also known as the ghrelin receptor, is a G protein-coupled receptor that plays a crucial role in regulating growth hormone (GH) secretion, appetite, and energy homeostasis.[1] Its activation by endogenous ligands like ghrelin, or synthetic agonists, triggers a cascade of intracellular signaling events.[2][3] This guide focuses on a comparative analysis of L-692,585, a potent non-peptide agonist, and other key peptidyl and non-peptidyl GHS-R agonists such as GHRP-6, Ipamorelin, and Anamorelin.
Data Presentation: In Vitro Efficacy Comparison
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of L-692,585 and other selected GHS-R agonists. It is important to note that these values are compiled from different studies and experimental conditions may vary. Direct, head-to-head comparative studies are limited, and thus, these values should be interpreted with this in mind.
| Compound | Type | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Assay Type | Source(s) |
| L-692,585 | Non-peptide | 0.8 | - | GHS-R1a binding assay | MedChemExpress |
| Ghrelin | Peptide | 0.58 | 0.67 | FLIPR assay | [4] |
| GHRP-6 | Peptide | 1.9 | 4.5 | Intracellular Calcium Mobilization | [5] |
| 0.83 | Inositol (B14025) Phosphate Production | [5] | |||
| Ipamorelin | Peptide | - | 1.3 | GH release from rat pituitary cells | [6] |
| Anamorelin | Non-peptide | 0.70 | 0.74 | FLIPR assay | [4] |
| 1.5 | GH release from rat pituitary cells | [7][8] |
GHS-R Signaling Pathway
Activation of the GHS-R1a by an agonist initiates a primary signaling cascade through the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in GH secretion.[2][3][9] Other signaling pathways, including those involving Gαi/o and β-arrestin, have also been implicated, suggesting the complexity of ghrelin receptor signaling.[3]
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a fundamental method for determining the functional potency (EC50) of GHS-R agonists.
Objective: To measure the increase in intracellular calcium concentration in response to agonist stimulation.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human GHS-R1a are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer (e.g., HBSS) for approximately 1 hour at 37°C. A probenecid (B1678239) solution is often included to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is recorded before the automated addition of serial dilutions of the test agonist (e.g., L-692,585).
-
Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the GHS-R.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the GHS-R.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing GHS-R1a (e.g., HEK293 or CHO cells). This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GHS-R ligand (e.g., [125I]-Ghrelin) and varying concentrations of the unlabeled test compound (e.g., L-692,585).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[10]
Conclusion
L-692,585 is a highly potent, non-peptide GHS-R1a agonist with a reported Ki value in the sub-nanomolar range. The compiled data suggests that its binding affinity is comparable to or greater than other well-characterized agonists like GHRP-6 and Anamorelin. The primary mechanism of action for these agonists involves the activation of the Gαq/11-PLC-IP3 signaling pathway, leading to intracellular calcium mobilization and subsequent physiological responses. The provided experimental protocols for in vitro assays offer a standardized framework for the evaluation and comparison of GHS-R agonists. For researchers in the field, a thorough understanding of the comparative efficacy and underlying signaling mechanisms of these compounds is essential for advancing the development of novel therapeutics targeting the ghrelin system.
References
- 1. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation [mdpi.com]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]
- 10. benchchem.com [benchchem.com]
Validating the Specificity of the Ghrelin Receptor Ligand L-692,585: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ghrelin receptor (GHSR) ligand, L-692,585, with established GHSR antagonists. While initially investigated for its potential as a therapeutic agent, it is crucial for researchers to understand that L-692,585 is a potent agonist of the ghrelin receptor, not an antagonist. This guide will therefore focus on validating the specificity of L-692,585 as a GHSR agonist and compare its performance with well-characterized antagonists to provide a clear framework for selecting the appropriate tool compound for ghrelin receptor research.
We will objectively compare the binding and functional properties of L-692,585 with three distinct ghrelin receptor antagonists: the synthetic small molecule YIL781 , the peptidic antagonist [D-Lys3]-GHRP-6 , and the endogenous antagonist LEAP2 . This comparison is supported by experimental data and detailed protocols for key validation assays.
Data Presentation: Quantitative Comparison of Ghrelin Receptor Ligands
The following tables summarize the binding affinities and functional potencies of L-692,585 and the selected ghrelin receptor antagonists. These values are essential for assessing the potency and specificity of each compound.
Table 1: Binding Affinity at the Ghrelin Receptor (GHSR1a)
| Compound | Type | K_i_ (nM) | Radioligand | Cell Line/System |
| L-692,585 | Agonist | 0.8[1][2] | Not Specified | Not Specified |
| YIL781 | Antagonist | 17[3] | Not Specified | Not Specified |
| [D-Lys3]-GHRP-6 | Antagonist | Not Reported | Not Applicable | Not Applicable |
| LEAP2 | Endogenous Antagonist / Inverse Agonist | Not Reported | Not Applicable | Not Applicable |
Table 2: Functional Potency at the Ghrelin Receptor (GHSR1a)
| Compound | Assay Type | EC_50_ / IC_50_ (nM) | Cell Line/System |
| L-692,585 | Agonist Activity | Not Reported | Not Specified |
| YIL781 | Antagonist Activity (inhibition of ghrelin-induced calcium mobilization) | 141[4] | HEK293 cells expressing mouse GHSR1a |
| [D-Lys3]-GHRP-6 | Antagonist Activity | 900[5] | Not Specified |
| LEAP2 | Antagonist/Inverse Agonist Activity | Not Reported | Not Specified |
Table 3: Known Off-Target Activity
| Compound | Off-Target(s) | Affinity (K_i_ or IC_50_) |
| L-692,585 | Not Reported | Not Applicable |
| YIL781 | Motilin Receptor | K_i_ = 6 µM[3] |
| [D-Lys3]-GHRP-6 | Melanocortin Receptors (MC1, MC3, MC4, MC5) | K_i_ = 26-120 µM[5][6] |
| LEAP2 | Not Reported | Not Applicable |
Mandatory Visualization
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the specificity of ghrelin receptor ligands.
Radioligand Displacement Binding Assay for GHSR1a
Objective: To determine the binding affinity (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the ghrelin receptor.
Materials:
-
Cell membranes from a cell line stably expressing human GHSR1a (e.g., HEK293, CHO).
-
Radioligand: [¹²⁵I]-Ghrelin or [³⁵S]-MK-0677.
-
Test compound (e.g., L-692,585, YIL781, [D-Lys3]-GHRP-6).
-
Unlabeled ghrelin for determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration via a standard method (e.g., BCA assay). Dilute membranes to the desired concentration (typically 10-20 µg protein per well).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled ghrelin (1 µM, for non-specific binding) or 25 µL of test compound at various concentrations.
-
25 µL of radioligand at a concentration near its K_d_ value.
-
150 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters 3-4 times with ice-cold wash buffer.
-
Detection: Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC_50_ value. Calculate the K_i_ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of a test compound by measuring its effect on G-protein activation.
Materials:
-
GHSR1a-expressing cell membranes.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (agonist or antagonist).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Reaction Setup: In a 96-well plate, combine GHSR1a membranes (5-10 µg), GDP (to a final concentration of 10 µM), and the test compound at various concentrations in assay buffer.
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash and count radioactivity as described for the radioligand binding assay.
-
SPA Method: Add WGA-coated SPA beads, incubate for 2 hours at room temperature, and measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis: For agonists, plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine EC_50_ and E_max_. For antagonists, perform the assay in the presence of a fixed concentration of a known agonist (like ghrelin) and plot the inhibition of agonist-stimulated binding to determine the IC_50_.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the GHSR1a-mediated release of intracellular calcium.
Materials:
-
A cell line stably expressing GHSR1a (e.g., HEK293 or CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in assay buffer. Remove the cell culture medium, add the loading solution, and incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence reader. For antagonist testing, add the antagonist at various concentrations and incubate for 10-15 minutes. Measure the baseline fluorescence, then inject the agonist (ghrelin or L-692,585) and record the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).
-
Data Analysis: The change in fluorescence (peak - baseline) represents the intracellular calcium concentration. For agonists, plot the response against the compound concentration to determine the EC_50_. For antagonists, plot the inhibition of the agonist response to determine the IC_50_.
cAMP Accumulation Assay (for G_i_ signaling)
Objective: To determine if a ligand activates the G_i_ signaling pathway by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing GHSR1a.
-
A cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell stimulation buffer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to the desired density.
-
Compound Incubation: Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: After a 30-minute incubation, lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC_50_ or EC_50_ value.
By employing these experimental protocols and comparing the results to the provided data, researchers can effectively validate the specificity of L-692,585 and other ligands for the ghrelin receptor, ensuring the selection of the most appropriate compounds for their research needs.
References
- 1. rndsystems.com [rndsystems.com]
- 2. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. [D-Lys3]-GHRP-6 | CAS:136054-22-3 | ghrelin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
Comparative Analysis of L-692,585 Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the secretagogue L-692,585, focusing on its interaction with its primary target and its potential for cross-reactivity with other receptors. The information is supported by available experimental data to aid in the evaluation of its specificity and potential off-target effects.
Overview of L-692,585
L-692,585 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Its primary pharmacological effect is to stimulate the release of growth hormone (GH). However, understanding its selectivity is crucial for predicting its full physiological and potential toxicological profile.
Quantitative Analysis of Receptor Binding
The available data on the binding affinity of L-692,585 is summarized in the table below. While comprehensive cross-reactivity screening data against a wide panel of receptors is not publicly available, the potent and high-affinity binding to the ghrelin receptor is well-established.
| Receptor Target | Ligand | Assay Type | Species | K i (nM) | Other Metrics | Reference |
| GHS-R1a (Ghrelin Receptor) | L-692,585 | Radioligand Binding | Not Specified | 0.8 | [1][2] |
Note: The lack of extensive public data on the binding of L-692,585 to other receptors necessitates careful consideration of its in vivo effects to infer potential cross-reactivity.
In Vivo Cross-reactivity: Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
A study in beagles by Jacks et al. (1994) provides in vivo evidence of potential cross-reactivity.[3] In addition to a robust, dose-dependent increase in serum growth hormone, intravenous administration of L-692,585 also resulted in a "modest" but dose-dependent increase in serum cortisol levels.[3] This suggests an interaction with the HPA axis. The exact mechanism for this increase in cortisol is not fully elucidated but may involve an indirect action. Ghrelin and its mimetics have been shown to stimulate the HPA axis, potentially by stimulating the release of hypothalamic corticotropin-releasing hormone (CRH) or arginine vasopressin (AVP), which in turn stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary, leading to cortisol secretion from the adrenal glands.[4][5][6] One study on rat hypothalamic explants showed that L-692,585 stimulated the release of AVP.[4]
Experimental Protocols
In Vivo Study of L-692,585 Effects in Beagles (Adapted from Jacks et al., 1994)
Objective: To determine the effects of single and repeated intravenous administration of L-692,585 on serum or plasma levels of growth hormone, cortisol, and other hormones in beagles.
Animals: Healthy adult beagle dogs.
Procedure:
-
Dose-ranging study (single administration):
-
A cohort of beagles received single intravenous injections of L-692,585 at various doses (e.g., 0.005, 0.02, and 0.1 mg/kg) or saline as a control.
-
Blood samples were collected at baseline (pre-dose) and at multiple time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
-
Repeated administration study:
-
Another cohort of beagles received daily intravenous injections of L-692,585 at selected doses or saline for a specified period (e.g., 14 days).
-
Blood samples were collected on designated days (e.g., day 1, 7, and 14) at similar time points as the single-dose study.
-
-
Hormone Analysis:
-
Serum or plasma was separated from blood samples by centrifugation.
-
Growth hormone and cortisol concentrations were determined using validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) specific for canine hormones.
-
General Radioligand Binding Assay for Receptor Cross-reactivity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., L-692,585) for a panel of different receptors.
Materials:
-
Cell membranes or recombinant cells expressing the target receptors.
-
A radiolabeled ligand known to bind with high affinity to the target receptor.
-
The unlabeled test compound (L-692,585).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.
-
-
Separation:
-
After incubation to reach equilibrium, rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
-
Detection:
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
-
Visualizing the Pathways
Caption: Signaling pathway of the ghrelin receptor (GHS-R1a) upon activation by L-692,585.
Caption: A general workflow for assessing the cross-reactivity of a compound using radioligand binding assays.
References
- 1. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. L-692,585 | CAS:145455-35-2 | Potent, non-peptide ghrelin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of growth hormone secretagogues and neuropeptide Y on hypothalamic hormone release from acute rat hypothalamic explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. pages.ucsd.edu [pages.ucsd.edu]
L-692,585: A Non-Peptidyl Alternative to Traditional Peptidyl Secretagogues
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of hormonal secretion is ongoing. In the realm of growth hormone (GH) secretagogues, a compelling alternative to traditional peptidyl compounds has emerged in the form of L-692,585, a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHS-R1a). This guide provides a comprehensive comparison of L-692,585 with peptidyl secretagogues, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Target, Distinct Pathways
Both L-692,585 and peptidyl secretagogues, such as the well-characterized Growth Hormone-Releasing Peptide-6 (GHRP-6), exert their primary effect by binding to and activating the GHS-R1a, a G-protein coupled receptor predominantly expressed in the pituitary gland and hypothalamus.[1][2] This activation triggers a signaling cascade that culminates in the release of growth hormone from somatotropes.
However, the downstream signaling pathways, while overlapping, exhibit some distinctions. L-692,585 has been shown to induce a prompt and transient increase in intracellular calcium ([Ca2+]i), followed by a sustained plateau above the basal level in pituitary cells.[1][3] This calcium mobilization is crucial for GH release and involves both the adenylate cyclase-cAMP and phospholipase C (PLC)-inositol triphosphate pathways.[3][4] The initial calcium peak is attributed to mobilization from internal stores, while the sustained phase is a result of calcium influx through L-type calcium channels.[3]
Peptidyl secretagogues also stimulate GH release through GHS-R1a activation, leading to downstream signaling involving cAMP, calcium, and MAPK pathways.[2] While the fundamental mechanism of receptor activation is similar, subtle differences in receptor interaction and subsequent signaling may account for variations in potency and efficacy observed between peptidyl and non-peptidyl agonists.
Comparative Efficacy: In Vitro and In Vivo Evidence
Experimental data consistently demonstrates that L-692,585 is a highly potent GH secretagogue, in some cases exhibiting greater potency than its peptidyl counterparts.
| Compound | Receptor Binding (Ki) | In Vitro GH Release | In Vivo Potency (vs. GHRP-6) |
| L-692,585 | 0.8 nM[1][5] | Dose-dependent increase (0.01-10 µM)[1] | 2- to 2.5-fold more potent[6] |
| GHRP-6 | - | Effective GH secretagogue[7] | - |
| MK-677 (Ibutamoren) | 6.5 nM[8] | Potent GH secretagogue[8][9] | - |
Note: This table summarizes data from multiple studies and experimental conditions. Direct comparison of absolute values should be made with caution.
In a study using isolated porcine somatotropes, L-692,585 at a concentration of 100 nM significantly increased both the number of GH-secreting cells (plaque-forming cells) and the amount of GH secreted per cell (mean area of plaques).[3][4] Specifically, the percentage of plaque-forming cells increased from a control of 24±3% to 40±6% with L-692,585 treatment.[4]
In vivo studies in beagles have shown that L-692,585 is approximately 2- to 2.5-fold more potent than GHRP-6 in stimulating GH release.[6] Another study in guinea pigs noted that while L-692,585 was roughly tenfold less potent than GHRP-6 for GH release, it exhibited strong synergism with Growth Hormone-Releasing Hormone (GHRH).[7] This highlights the complex interplay of these secretagogues with endogenous regulatory systems.
Experimental Protocols
In Vitro GH Release Assay (Reverse Hemolytic Plaque Assay)
This assay is used to identify and quantify hormone secretion from individual cells.
-
Cell Preparation: Anterior pituitary cells are dispersed and mixed with protein A-coated ovine red blood cells.
-
Incubation: The cell mixture is infused into a Cunningham chamber and incubated to allow cell attachment.
-
Treatment: The chamber is then perfused with a medium containing the test compound (e.g., L-692,585) or a vehicle control.
-
Antibody Addition: A specific antibody against the hormone of interest (in this case, GH) is added.
-
Complement Addition: Complement is added to lyse the red blood cells surrounding the hormone-secreting cells, forming a "plaque".
-
Analysis: The number and size of these plaques are quantified under a microscope to determine the percentage of secreting cells and the relative amount of hormone secreted per cell.[3]
Intracellular Calcium Measurement
This method is used to measure changes in the concentration of free calcium within the cytoplasm of cells.
-
Cell Loading: Pituitary cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Stimulation: The cells are then perfused with a solution containing the test compound (e.g., L-692,585).
-
Fluorescence Monitoring: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are recorded over time.
-
Calibration: The fluorescence signals are calibrated to determine the actual intracellular calcium concentrations.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of L-692,585 and a typical experimental workflow for evaluating its efficacy.
Caption: Signaling pathway of L-692,585 in pituitary somatotropes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. polarispeptides.com [polarispeptides.com]
- 3. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consistent GH responses to repeated injection of GH-releasing hexapeptide (GHRP-6) and the non-peptide GH secretagogue, L-692,585 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonpeptide and peptide growth hormone secretagogues act both as ghrelin receptor agonist and as positive or negative allosteric modulators of ghrelin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth Hormone Secretagogues and Growth Hormone Releasing Peptides Act As Orthosteric Super-Agonists but Not Allosteric Regulators for Activation of the G Protein Gαo1 by the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-692,585 and Endogenous Ghrelin: Synthetic Agonist vs. Natural Ligand
In the field of endocrinology and metabolic research, the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor, is a key target for therapeutic intervention. Its activation triggers a cascade of physiological responses, most notably the release of growth hormone and the regulation of appetite. This guide provides a detailed comparative analysis of the endogenous ligand for this receptor, acylated ghrelin, and a potent, synthetic, non-peptide agonist, L-692,585. We will explore their binding affinities, signaling mechanisms, and physiological effects, supported by experimental data and detailed protocols for researchers.
Molecular and Binding Characteristics
Endogenous ghrelin is a 28-amino acid peptide hormone that requires a unique post-translational modification—n-octanoylation on its third serine residue—for its biological activity.[1] This acylation is crucial for its binding and activation of the GHS-R1a. L-692,585, in contrast, is a small molecule, non-peptidyl compound designed to mimic the action of ghrelin at its receptor.
Despite their structural differences, both molecules exhibit high-affinity binding to the GHS-R1a, with values in the low nanomolar range. This potent interaction initiates the downstream signaling cascades responsible for their physiological effects.
Table 1: Comparative Binding Affinity at GHS-R1a
| Compound | Type | Binding Affinity Metric | Value (nM) | Reference |
| L-692,585 | Non-peptide agonist | Kᵢ | 0.8 | [1] |
| Acylated Ghrelin (human) | Endogenous peptide ligand | IC₅₀ | 2.48 | [2][3][4] |
Kᵢ (Inhibition constant) and IC₅₀ (half maximal inhibitory concentration) are both measures of binding affinity. Lower values indicate higher affinity.
Signaling Pathways of GHS-R1a Activation
The GHS-R1a is a G protein-coupled receptor (GPCR) that can engage multiple intracellular signaling pathways upon activation by either ghrelin or synthetic agonists like L-692,585. The canonical pathway involves coupling to the Gαq/11 subunit, but evidence supports signaling through other G proteins and β-arrestin as well.[5][6][7]
-
Gαq/11 Pathway (Canonical): This is the primary pathway for stimulating growth hormone release. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key step in hormone secretion.[8] Studies have shown that L-692,585's mechanism of action involves the PLC-inositol triphosphate pathway, culminating in an increase in intracellular Ca²⁺.[8]
-
Gαi/o Pathway: The GHS-R1a can also couple to inhibitory G proteins (Gαi/o), which typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This pathway can modulate the activity of various ion channels and kinases.
-
β-Arrestin Pathway: Like many GPCRs, upon agonist binding, the GHS-R1a can recruit β-arrestins.[5][11] This leads to receptor desensitization and internalization, but β-arrestins can also act as scaffolds for other signaling molecules, initiating G protein-independent signaling cascades that can influence processes like ERK1/2 activation.[5][7][11]
Both L-692,585 and ghrelin are capable of activating these diverse signaling networks, although the potential for biased agonism—where a ligand preferentially activates one pathway over another—is an area of ongoing research.[5][6]
Comparative Physiological Effects
The primary and most well-documented effect of both L-692,585 and endogenous ghrelin is the potent stimulation of growth hormone (GH) secretion from the pituitary gland. However, ghrelin is known to have a wide array of other physiological functions, many of which have not been as extensively studied for L-692,585.
Table 2: Comparison of Physiological Effects
| Physiological Effect | L-692,585 | Endogenous Ghrelin |
| Growth Hormone (GH) Release | Potent stimulation.[1] | Potent stimulation.[12] |
| Appetite / Food Intake | Not a primary documented effect, though receptor activation is linked to appetite. | Strong stimulation (orexigenic effect).[12][13][14] |
| ACTH / Cortisol Release | Modest, transient increase observed. | Can stimulate release. |
| Insulin (B600854) & Glucose Homeostasis | Levels reported as unaltered in a 14-day study. | Plays a complex role, can inhibit insulin secretion and affect glucose levels. |
| Cardiovascular Effects | Not well documented. | Exerts various effects, including vasodilation and cardiac protection. |
| Gastrointestinal Motility | Not well documented. | Stimulates gastric motility and emptying. |
| Energy Homeostasis | Primarily influences via GH/IGF-1 axis. | Reduces fat utilization and promotes fat storage.[13] |
Experimental Protocols
To enable researchers to further investigate these compounds, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ or IC₅₀) of a test compound by measuring its ability to displace a radiolabeled ligand from the GHS-R1a receptor.
Objective: To determine the binding affinity of L-692,585 or unlabeled ghrelin for the GHS-R1a receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Test Compounds: L-692,585 and unlabeled acylated ghrelin.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled ghrelin.
-
96-well plates, glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and dilute the GHS-R1a-expressing cell membranes in ice-cold assay buffer to a final concentration of 5-15 µg of protein per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL assay buffer + 25 µL [¹²⁵I]-Ghrelin (at a concentration near its Kₔ, e.g., 0.01-0.05 nM).
-
Non-specific Binding (NSB): 25 µL of 1 µM unlabeled ghrelin + 25 µL [¹²⁵I]-Ghrelin.
-
Competitive Binding: 25 µL of serial dilutions of the test compound (L-692,585 or ghrelin) + 25 µL [¹²⁵I]-Ghrelin.
-
-
Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked GF/C filters using a cell harvester. Wash each filter 9 times with 500 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation if needed.
-
Experimental Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to activate the Gαq/11 pathway by detecting the resulting increase in intracellular calcium.
Objective: To measure the EC₅₀ of L-692,585 and ghrelin for GHS-R1a-mediated calcium mobilization.
Materials:
-
Cells: HEK293 cells stably expressing GHS-R1a, seeded in a black, clear-bottom 96-well plate.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺, Mg²⁺, and 1 mM probenecid (B1678239) (to prevent dye leakage).
-
Test Compounds: L-692,585 and acylated ghrelin.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Seeding: Seed the GHS-R1a expressing cells into the 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add 100 µL of Assay Buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of fresh Assay Buffer to each well.
-
-
Assay Measurement:
-
Place the plate into the fluorescence plate reader. Set the instrument to measure fluorescence (e.g., Excitation ~490 nm, Emission ~525 nm).
-
Record a stable baseline fluorescence reading for 10-20 seconds.
-
Using the automated injector, add 20 µL of the test compound dilutions (prepared in Assay Buffer) to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF = F_max - F_baseline).
-
Normalize the data, setting the response to buffer as 0% and the maximal response to a saturating concentration of a potent agonist as 100%.
-
Plot the normalized response against the log concentration of the agonist.
-
Use non-linear regression to calculate the EC₅₀ value, which represents the concentration of the agonist that produces a half-maximal response.
-
Conclusion
L-692,585 and endogenous ghrelin represent two distinct chemical classes of molecules that potently and effectively activate the GHS-R1a. While both are powerful stimulants of growth hormone release through the canonical Gαq/11-calcium signaling pathway, their broader physiological profiles differ significantly. L-692,585 acts as a highly specific secretagogue. Endogenous ghrelin, by contrast, is a pleiotropic hormone with wide-ranging effects on appetite, metabolism, and cardiovascular function, reflecting the complex and diverse signaling capabilities of its receptor. The choice between using a synthetic agonist like L-692,585 or studying the natural ligand depends on the research question: L-692,585 offers a tool to specifically probe the GH-axis, while ghrelin is essential for understanding the integrated physiological regulation of energy balance and growth.
References
- 1. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein and β-arrestin signaling bias at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liraglutide induces enhanced suppression of food intake in mice lacking the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Stimulation by ghrelin of p42/p44 mitogen-activated protein kinase through the GHS-R1a receptor: role of G-proteins and beta-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ghrelin stimulation of growth hormone release and appetite is mediated through the growth hormone secretagogue receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of L-692,585, a Potent Ghrelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of L-692,585, a non-peptide agonist of the ghrelin receptor (GHS-R1a). The activity of L-692,585 is compared with other notable ghrelin receptor agonists, including the peptide-based agonist GHRP-6 and other non-peptide alternatives such as MK-677, Anamorelin, and Capromorelin. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a consolidated overview of key experimental data and methodologies.
In Vitro Activity Comparison
The in vitro activity of L-692,585 and its alternatives is primarily characterized by their binding affinity and functional potency at the ghrelin receptor (GHS-R1a). The following table summarizes the available quantitative data from various studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Line/System |
| L-692,585 | 0.8[1] | - | - |
| GHRP-6 | - | Similar to Tabimorelin[2] | Rat pituitary cells[2] |
| MK-677 (Ibutamoren) | 6.5[3] | 0.2 - 1.4[3] | COS-7 cells[4] |
| Anamorelin | 0.70[5] | 0.74[5] | FLIPR assay[5] |
| Capromorelin | 7 | - | - |
| Tabimorelin | Lower affinity than MK-677 and GHRP-6 | 18 | Cells expressing human GHSR1a[6] |
In Vivo Activity Comparison
The in vivo efficacy of L-692,585 and its comparators is predominantly assessed by their ability to stimulate the release of growth hormone (GH). The data presented below is derived from studies conducted in various animal models. Discrepancies in reported relative potencies, such as those observed between studies in beagles and guinea pigs, are highlighted and may be attributable to species-specific differences or variations in experimental protocols.
| Compound | Animal Model | Dose | Peak GH Response | Relative Potency |
| L-692,585 | Beagle Dogs | 0.005 mg/kg | 32.5 +/- 7.0 ng/mL | 2-2.5x more potent than GHRP-6[7] |
| 0.02 mg/kg | 49.4 +/- 10.6 ng/mL | |||
| 0.10 mg/kg | 134.3 +/- 29.0 ng/mL | |||
| GHRP-6 | Guinea Pigs | - | - | L-692,585 is ~10-fold less potent[8] |
| Capromorelin | Beagle Dogs | 3.0 mg/kg SID | Increased serum GH | - |
| 4.5 mg/kg SID | Increased serum GH | - | ||
| 3.0 mg/kg BID | Increased serum GH | - |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the ghrelin receptor signaling pathway and a typical experimental workflow for assessing in vivo GH release.
Caption: Ghrelin receptor (GHS-R1a) signaling pathway.
Caption: In vivo experimental workflow for GH release.
Experimental Protocols
In Vitro Ghrelin Receptor Binding Assay
This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for the ghrelin receptor.
1. Materials:
- HEK293 cells stably expressing human GHS-R1a.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
- Radioligand: [125I]-Ghrelin.
- Non-specific binding control: Unlabeled ghrelin (1 µM).
- Test compounds (e.g., L-692,585) at various concentrations.
- 96-well plates.
- Scintillation fluid and counter.
2. Procedure:
- Membrane Preparation: Culture and harvest HEK293-GHS-R1a cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membranes in assay buffer.
- Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound or control (total binding, non-specific binding).
- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 27°C for 60 minutes.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash filters with ice-cold wash buffer.
- Detection: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value of the test compound using competitive binding analysis software.
In Vivo Growth Hormone Measurement in Beagles
This protocol outlines a general procedure for evaluating the in vivo efficacy of GH secretagogues in a beagle dog model.
1. Animals and Housing:
- Use adult male or female beagle dogs.
- House animals in a controlled environment with a standard diet and water ad libitum.
- Acclimatize animals to the experimental procedures.
2. Experimental Procedure:
- Catheterization: Surgically implant a catheter into a suitable vein (e.g., jugular vein) for repeated blood sampling.
- Dosing: Administer the test compound (e.g., L-692,585) or vehicle control intravenously at the desired dose.
- Blood Sampling: Collect blood samples at predetermined time points before and after compound administration (e.g., -30, -15, 0, 5, 15, 30, 60, 90, 120 minutes).
- Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
3. Growth Hormone Analysis:
- Measure plasma GH concentrations using a validated enzyme-linked immunosorbent assay (ELISA) specific for canine GH.
- Follow the manufacturer's instructions for the ELISA kit.
4. Data Analysis:
- Determine the peak GH concentration (Cmax) and the time to peak concentration (Tmax).
- Calculate the area under the curve (AUC) for the GH concentration-time profile to assess total GH release.
- Use appropriate statistical methods to compare the effects of the test compound with the vehicle control.
References
- 1. Effects of ghrelin on growth hormone secretion in vivo in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CLINICAL DEVELOPMENT OF GHRELIN AXIS DERIVED MOLECULES FOR CANCER CACHEXIA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of L-692,585 and L-163,191 (MK-0677): Potent, Non-Peptidyl Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent non-peptidyl, orally active growth hormone secretagogues (GHSs): L-692,585 and L-163,191, more commonly known as MK-0677 or Ibutamoren. Both compounds have been instrumental in the study of the ghrelin receptor (GHS-R1a) and its role in regulating growth hormone (GH) secretion. This document synthesizes available experimental data to facilitate a direct comparison of their performance and mechanisms of action.
Overview and Mechanism of Action
L-692,585 and MK-0677 are potent agonists of the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor.[1][2][3] Their action mimics that of the endogenous ligand ghrelin, stimulating the release of growth hormone from the anterior pituitary gland.[2][3] Mechanistically, both compounds are considered indistinguishable from the synthetic peptide GHRP-6, but their pathway is distinct from that of the native growth hormone-releasing hormone (GHRH).[4][5]
Upon binding to GHS-R1a, these secretagogues initiate a downstream signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i), a critical step for the exocytosis of GH-containing vesicles from somatotropic cells.[6][7]
dot
Caption: Signaling pathway of L-692,585 and L-163,191 (MK-0677).
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance data for L-692,585 and L-163,191 (MK-0677) based on available literature.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Parameter | Value | Species/Cell Line | Reference |
| L-692,585 | Ki | 0.8 nM | Human GHS-R1a | [1][8][9][10] |
| EC50 (GH Release) | 1.6 nM | Rat Pituitary Cells | [11] | |
| L-163,191 (MK-0677) | IC50 | 0.3 nM | Human GHS-R1a | [12] |
| EC50 (GH Release) | 1.3 ± 0.09 nM | Rat Pituitary Cells | [4][5][13][14] | |
| pKi | 8.14 | Human GHS-R1a | [14] |
Table 2: In Vivo Effects on Growth Hormone Release
| Compound | Species | Dose | Peak GH Response | Route of Administration | Reference |
| L-692,585 | Beagle Dogs | 0.005 mg/kg | 4.3-fold increase | Intravenous | [1] |
| Beagle Dogs | 0.02 mg/kg | 7-fold increase | Intravenous | [1] | |
| Beagle Dogs | 0.10 mg/kg | 21-fold increase | Intravenous | [1] | |
| L-163,191 (MK-0677) | Beagle Dogs | 0.125 mg/kg | Significant elevation | Oral | [4][5][13] |
| Beagle Dogs | 1 mg/kg | Significant elevation without affecting other hormones | Oral | [4][5][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound to the GHS-R1a by measuring its ability to displace a radiolabeled ligand.
dot
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GHS-R1a are cultured under standard conditions.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined via a BCA assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the cell membrane preparation, a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., [³⁵S]MK-0677), and varying concentrations of the unlabeled test compound (L-692,585 or MK-0677).
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand) are included.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate GHS-R1a and trigger a downstream signaling event, the release of intracellular calcium.
dot
Caption: Workflow for an intracellular calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Cells expressing GHS-R1a are seeded into 96-well plates and cultured to an appropriate confluency.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
-
Compound Addition and Measurement:
-
The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the test compound (L-692,585 or MK-0677) are added to the wells.
-
Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
The concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Growth Hormone Release Assay in Beagle Dogs
This assay evaluates the ability of a test compound to stimulate GH secretion in a living organism.
Protocol:
-
Animal Preparation:
-
Beagle dogs are fasted overnight prior to the experiment.
-
An intravenous catheter is placed for blood sampling.
-
-
Dosing and Sampling:
-
A baseline blood sample is collected.
-
The test compound (L-692,585 or MK-0677) is administered, typically intravenously or orally.
-
Blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Hormone Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma GH concentrations are determined using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
The peak plasma GH concentration and the area under the curve (AUC) for GH release are calculated for each animal and dose group.
-
The results are compared to a vehicle control group to determine the statistical significance of the GH-releasing effect.
-
Summary and Conclusion
Both L-692,585 and L-163,191 (MK-0677) are highly potent agonists of the GHS-R1a. In vitro data indicate that both compounds have nanomolar affinity for the receptor, with MK-0677 showing a slightly higher potency in some reported assays. A key differentiator is that MK-0677 was specifically designed for oral bioavailability, which is reflected in its efficacy when administered orally in in vivo studies.[4][5][13] L-692,585 has also demonstrated potent in vivo activity, though much of the detailed characterization has been via intravenous administration.[1]
The choice between these two compounds for research purposes may depend on the specific experimental design, particularly the desired route of administration and the duration of action. For studies requiring oral administration and sustained GHS-R1a activation, MK-0677 is a well-characterized option. L-692,585 remains a valuable tool for in vitro and acute in vivo studies of GHS-R1a function. This guide provides the foundational data and methodologies to aid researchers in selecting the appropriate compound and designing their future investigations.
References
- 1. Growth Hormone Secretagogues and Growth Hormone Releasing Peptides Act As Orthosteric Super-Agonists but Not Allosteric Regulators for Activation of the G Protein Gαo1 by the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonpeptide and peptide growth hormone secretagogues act both as ghrelin receptor agonist and as positive or negative allosteric modulators of ghrelin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. itrlab.com [itrlab.com]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Effects of a GHR Synthesis Inhibitor During Prolonged Treatment in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
The Whole is Greater than the Sum of its Parts: Synergistic Amplification of Growth Hormone Release by L-692,585 and GHRH
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of growth hormone (GH) secretion is paramount for developing novel therapeutics. This guide provides a comprehensive comparison of the synergistic effects on GH release when combining the non-peptidyl growth hormone secretagogue (GHS), L-692,585, with Growth Hormone-Releasing Hormone (GHRH). The data presented herein, supported by detailed experimental protocols, demonstrates a potentiation of GH release that surpasses the additive effects of either compound administered alone, offering a compelling case for combination therapies.
The regulation of GH secretion is a complex process primarily governed by the interplay of GHRH and somatostatin. However, the discovery of a distinct class of synthetic molecules, known as GH secretagogues, has unveiled an additional layer of regulatory control. These compounds, including L-692,585, act on the ghrelin receptor (GHS-R1a), a separate entity from the GHRH receptor, to stimulate GH release. When L-692,585 and GHRH are co-administered, they elicit a robust synergistic response, a phenomenon attributed to their distinct and complementary intracellular signaling pathways.
Unraveling the Mechanism of Synergy: A Tale of Two Pathways
The synergistic action of L-692,585 and GHRH stems from their activation of separate intracellular signaling cascades within the somatotroph cells of the anterior pituitary gland.
-
GHRH Signaling: GHRH binds to its specific G-protein coupled receptor (GHRH-R), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the transcription of the GH gene and the exocytosis of GH-containing secretory granules.
-
L-692,585 Signaling: As a ghrelin mimetic, L-692,585 binds to the GHS-R1a. This interaction activates a different G-protein, which subsequently stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the fusion of GH-containing vesicles with the cell membrane and the subsequent release of the hormone.
The convergence of these two pathways—the cAMP/PKA pathway initiated by GHRH and the PLC/IP3/Ca2+ pathway activated by L-692,585—results in a powerful and synergistic amplification of GH secretion.
Quantitative Analysis of Growth Hormone Release
| Treatment Group | Animal Model | Peak GH Concentration (ng/mL) | Fold Increase vs. Control | Reference |
| Saline (Control) | Beagle | 6.1 ± 1.3 | 1 | [1] |
| L-692,585 (0.005 mg/kg) | Beagle | 32.5 ± 7.0 | ~5.3 | [1] |
| L-692,585 (0.02 mg/kg) | Beagle | 49.4 ± 10.6 | ~8.1 | [1] |
| L-692,585 (0.10 mg/kg) | Beagle | 134.3 ± 29.0 | ~22.0 | [1] |
Table 1: In Vivo Growth Hormone Response to L-692,585 in Beagles. This table illustrates the dose-dependent effect of L-692,585 on peak GH concentrations in an in vivo model.
| Treatment Group | Patient Group | Peak GH Response (mU/L) | Area Under the Curve (AUC) (mU/L x 120 min) | Reference |
| GHRH | Microprolactinoma | 16.8 ± 0.9 | 1200 ± 400 | [2] |
| GHRP-6 | Microprolactinoma | 43 ± 6 | 2200 ± 400 | [2] |
| GHRH + GHRP-6 | Microprolactinoma | 130 ± 10 | 9000 ± 1000 | [2] |
| GHRH | Macroprolactinoma (Post-treatment) | 8 ± 4 | 800 ± 300 | [2] |
| GHRP-6 | Macroprolactinoma (Post-treatment) | 22 ± 5 | 1100 ± 300 | [2] |
| GHRH + GHRP-6 | Macroprolactinoma (Post-treatment) | 70 ± 20 | 3500 ± 800 | [2] |
Table 2: Synergistic GH Release with GHRH and GHRP-6 in Humans. This table provides a clear example of the synergistic effect observed when GHRH is co-administered with a peptide-based GHS (GHRP-6), a principle that extends to non-peptidyl GHSs like L-692,585. The combination results in a significantly greater GH response than the sum of the individual responses.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Perifusion of Rat Pituitary Cells
This protocol is designed to study the dynamics of GH release from primary pituitary cells in response to various secretagogues.
1. Cell Preparation:
-
Anterior pituitary glands are collected from adult male rats.
-
The glands are minced and enzymatically dispersed using a solution containing trypsin and DNase.
-
The resulting cell suspension is filtered and washed to obtain a single-cell suspension.
-
The cells are then mixed with a carrier matrix (e.g., Bio-Gel P-2) and loaded into perifusion chambers.
2. Perifusion System Setup:
-
The perifusion chambers are maintained at 37°C and continuously supplied with a gassed (95% O2 / 5% CO2) culture medium (e.g., DMEM) at a constant flow rate (e.g., 0.5-1.0 mL/min) using a peristaltic pump.
-
The effluent from the chambers is collected in fractions at regular intervals (e.g., every 2-5 minutes) using a fraction collector.
3. Experimental Procedure:
-
The cells are allowed to equilibrate for a period of 60-90 minutes to establish a stable baseline of GH secretion.
-
Following equilibration, the cells are challenged with pulses of GHRH, L-692,585, or a combination of both, by introducing the secretagogues into the perifusion medium for a defined duration (e.g., 3-5 minutes).
-
Different concentrations of the secretagogues can be tested to establish dose-response relationships.
-
Washout periods with control medium are interspersed between secretagogue pulses to allow the cells to return to baseline.
4. Sample Analysis:
-
The collected fractions are stored at -20°C until analysis.
-
The concentration of GH in each fraction is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The GH concentration in each fraction is plotted against time to generate a profile of GH release.
-
The total amount of GH released in response to each stimulus can be calculated by determining the area under the curve (AUC) of the secretory peak.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: GHRH Signaling Pathway for Growth Hormone Release.
Caption: L-692,585 Signaling Pathway for Growth Hormone Release.
Caption: Synergistic Action of GHRH and L-692,585 on GH Release.
Caption: In Vitro Perifusion Experimental Workflow.
References
- 1. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth hormone secretion elicited by GHRH, GHRP-6 or GHRH plus GHRP-6 in patients with microprolactinoma and macroprolactinoma before and after bromocriptine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-692,585 and Second-Generation Ghrelin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation ghrelin receptor agonist, L-692,585, and several second-generation ghrelin agonists, including Anamorelin, Macimorelin (B1675889), and Capromorelin. The information presented herein is intended to assist researchers and drug development professionals in understanding the key characteristics, mechanisms of action, and experimental evaluation of these compounds.
Introduction
Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). Activation of this G protein-coupled receptor stimulates the release of growth hormone (GH) from the pituitary gland and plays a crucial role in appetite regulation, energy homeostasis, and metabolism. The development of synthetic ghrelin receptor agonists has been a significant area of research for therapeutic applications in conditions such as growth hormone deficiency, cachexia, and anorexia.
L-692,585 was one of the early, potent, non-peptidyl small molecule agonists of the GHS-R1a. Subsequent research has led to the development of second-generation agonists with potentially improved pharmacokinetic profiles and clinical utility. This guide offers a side-by-side comparison of L-692,585 with the second-generation agonists Anamorelin, Macimorelin, and Capromorelin, focusing on their performance based on available experimental data.
Data Presentation
The following tables summarize the quantitative data for L-692,585 and the selected second-generation ghrelin agonists, providing a clear comparison of their binding affinities and functional potencies at the ghrelin receptor (GHS-R1a).
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of Ghrelin Receptor Agonists
| Compound | Type | Binding Affinity (Ki) | Functional Potency (EC50) | Receptor |
| L-692,585 | First-Generation Agonist | 0.8 nM[1][2][3][4] | 3 nM (rat pituitary cells, GH release)[5] | GHS-R1a |
| Anamorelin | Second-Generation Agonist | 0.70 nM[6] | 0.74 nM (FLIPR assay)[6][7][8], 1.5 nM (rat pituitary cells, GH release)[6] | GHS-R1a |
| Macimorelin | Second-Generation Agonist | Affinity similar to ghrelin[8][9][10] | Not explicitly stated | GHS-R1a |
| Capromorelin | Second-Generation Agonist | 7 nM (human GHS-R1a)[11] | 3 nM (rat pituitary cells, GH release)[11], 190 pM (rat GHSR1a, calcium mobilization)[12] | GHS-R1a |
Table 2: Comparative Pharmacokinetic Profiles of Second-Generation Ghrelin Agonists
| Compound | Administration | Tmax | Half-life (t1/2) | Metabolism | Excretion |
| Anamorelin | Oral | 0.5 - 2.0 hours[13] | ~7 hours[13][14] | Primarily by CYP3A4[1] | ~92% in feces, ~8% in urine[1][13] |
| Macimorelin | Oral | 0.5 - 1.5 hours[3] | 4.1 - 8.29 hours[3][6][15] | Primarily by CYP3A4[2] | Not explicitly stated |
| Capromorelin | Oral (Dogs) | ~0.83 hours[4][16] | ~1.19 hours[4][16] | Hepatic enzymes (CYP3A4/5 suggested in vitro)[4] | 62% in feces, 37% in urine[4][13] |
Mechanism of Action and Signaling Pathways
L-692,585 and second-generation ghrelin agonists share a common mechanism of action: they are all agonists of the growth hormone secretagogue receptor type 1a (GHS-R1a). Binding of these agonists to GHS-R1a, a G protein-coupled receptor, initiates a cascade of intracellular signaling events.
The canonical signaling pathway involves the coupling of the activated receptor to the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key event that leads to the secretion of growth hormone from pituitary somatotrophs.[17]
Beyond the canonical Gαq/11 pathway, GHS-R1a can also couple to other G proteins, such as Gαi/o and Gα12/13, and can recruit β-arrestins, leading to receptor desensitization and internalization, as well as potentially activating other downstream signaling molecules like Akt and ERK.[12][18]
Caption: Ghrelin Receptor Signaling Pathway.
Experimental Protocols
The characterization of ghrelin receptor agonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, and physiological effects. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GHS-R1a.
Objective: To measure the ability of a test compound (e.g., L-692,585 or a second-generation agonist) to compete with a radiolabeled ligand for binding to the GHS-R1a.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [¹²⁵I]-Ghrelin.
-
Test compounds (unlabeled ghrelin agonists).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled ghrelin.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing GHS-R1a are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 27°C).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Competitive Binding Assay.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate GHS-R1a and trigger an increase in intracellular calcium concentration.
Objective: To determine the functional potency (EC50) of a ghrelin agonist.
Materials:
-
A cell line stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the GHS-R1a expressing cells into a 96- or 384-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which enters the cells and is cleaved to its active, calcium-sensitive form.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Measurement: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject the test compound into the wells and continuously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
Caption: Experimental Workflow for Calcium Mobilization Assay.
In Vitro Growth Hormone (GH) Secretion Assay
This assay directly measures the primary physiological response to GHS-R1a activation in pituitary cells.
Objective: To quantify the amount of GH released from primary pituitary cells in response to stimulation by a ghrelin agonist.
Materials:
-
Primary pituitary cells isolated from rats or other suitable animal models.
-
Cell culture medium (e.g., DMEM).
-
Test compounds.
-
GH ELISA kit for quantification of secreted GH.
Procedure:
-
Cell Isolation and Culture: Isolate anterior pituitary glands and disperse the cells using enzymatic digestion. Culture the cells in appropriate medium.
-
Stimulation: After a pre-incubation period in serum-free medium, treat the cells with varying concentrations of the test compound for a defined period (e.g., 4 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted GH.
-
GH Quantification: Measure the concentration of GH in the supernatant using a specific and sensitive ELISA kit.
-
Data Analysis: Plot the concentration of secreted GH against the log of the compound concentration to determine the dose-dependent effect and calculate the EC50 value.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Macimorelin | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vippetcare.com [vippetcare.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability, pharmacokinetics, and pharmacodynamics of macimorelin in healthy adults: Results of a single-dose, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is Macimorelin Acetate used for? [synapse.patsnap.com]
- 9. Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MACIMORELIN | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for L-692585: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like L-692585 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a cautious approach treating the substance as hazardous waste is mandatory. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general best practices for laboratory chemical and pharmaceutical waste management.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics, although it does not provide a complete hazard profile.
| Property | Value |
| Molecular Formula | C₃₂H₃₇N₇O₃[1][2] |
| Molecular Weight | 567.68 g/mol [1][2] |
| CAS Number | 145455-35-2[1][2] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO (100 mg/mL)[2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2] |
Experimental Protocol for the Disposal of this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound and associated contaminated materials.
Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe disposal.
-
Categorization: All this compound waste, including pure compound, solutions, and contaminated materials, should be classified as hazardous chemical waste.
-
Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies like weigh boats, pipette tips, and absorbent pads.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound.
-
Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory to minimize exposure risk:
-
Gloves: Double-nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization of the powder, a properly fitted respirator (e.g., N95 or higher) should be used.
Waste Containerization and Labeling
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container. Do not mix with other incompatible chemical waste.
-
Sharps Waste: Dispose of in a puncture-resistant, designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
Storage of Waste
-
Satellite Accumulation Area (SAA): Store all this compound waste in a designated and clearly marked SAA within the laboratory.[3]
-
Segregation: Ensure that this compound waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]
-
Container Integrity: All containers must be kept securely closed except when adding waste. Regularly inspect containers for any signs of leakage or degradation.[3]
Spill Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: Use a chemical spill kit to contain the spill. For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads to dike and absorb the material.
-
Clean: Carefully clean the spill area, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.
-
Decontaminate: Decontaminate the area with an appropriate solvent or cleaning solution, which should also be collected as hazardous waste.
Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5]
-
Prohibited Disposal Methods:
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling L-692585
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of L-692585, a potent, non-peptide agonist of the ghrelin receptor (GHS-R1a). Given the high potency and limited publicly available safety data for this compound, a conservative approach to handling, based on guidelines for potent pharmaceutical compounds, is essential to ensure personnel safety and prevent environmental contamination.
Hazard Assessment and Engineering Controls
This compound is a potent biologically active molecule designed to have specific physiological effects.[1] Due to its high potency, it should be handled with care to avoid accidental exposure. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and ingestion.
Engineering Controls are the first and most important line of defense in minimizing exposure.
-
Containment: All work with solid this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent the generation and spread of dust.[2][3]
-
Ventilation: Ensure adequate ventilation in the laboratory.[3] Airflow should be from cleaner to more contaminated areas.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs. Access to this area should be restricted.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.[4][5][6] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately upon contamination. For prolonged work, consider wearing a more chemical-resistant glove, such as butyl rubber, underneath the nitrile gloves. |
| Eyes | Safety Goggles | Chemical splash goggles are required to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] |
| Body | Laboratory Coat | A dedicated, disposable, or launderable lab coat with long sleeves and a closed front should be worn. Do not wear lab coats outside of the designated handling area. |
| Respiratory | N95 Respirator (minimum) | For weighing and handling of the solid compound, a properly fitted N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For higher-risk procedures, a higher level of respiratory protection may be necessary. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes are required in all laboratory areas. |
Operational Plan: Step-by-Step Handling Procedures
A clear and well-rehearsed operational plan is critical for the safe handling of this compound.
Preparation and Weighing
-
Preparation: Before starting, ensure all necessary equipment and materials are inside the containment enclosure (e.g., fume hood). This includes weighing paper, spatulas, microcentrifuge tubes, and solvent.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh paper inside the ventilated enclosure. Use tools that minimize dust generation.
-
Dissolving: Dissolve the weighed compound in the appropriate solvent (e.g., DMSO) directly within the containment.[7] This minimizes the risk of handling the dry powder.
Experimental Use
-
Solution Handling: Once in solution, the risk of inhalation is significantly reduced. However, the risk of dermal exposure remains. Always handle solutions containing this compound with appropriate gloves and eye protection.
-
Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8][9][10][11]
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes, gloves) should be placed in a designated hazardous waste bag within the containment area and then into a sealed hazardous waste container. |
| Contaminated Glassware | Decontaminate by rinsing with a suitable solvent (e.g., ethanol) three times. Collect the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, clean it up using appropriate absorbent materials and PPE. Place all cleanup materials in a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Ghrelin Receptor (GHS-R1a) Signaling Pathway
This compound is an agonist for the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR).[12][13][14] Upon binding, it activates downstream signaling cascades. The diagram below illustrates the primary signaling pathway.
Caption: Simplified signaling pathway of the GHS-R1a receptor upon activation by this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. escopharma.com [escopharma.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ptb.de [ptb.de]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
